molecular formula C9H12ClN3O B1380965 2-Amino-6-chloro-4-morpholinopyridine CAS No. 1285603-68-0

2-Amino-6-chloro-4-morpholinopyridine

Cat. No.: B1380965
CAS No.: 1285603-68-0
M. Wt: 213.66 g/mol
InChI Key: VLYQPOZBBSPQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-4-morpholinopyridine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-4-morpholin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-5-7(6-9(11)12-8)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYQPOZBBSPQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-6-chloro-4-morpholinopyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Amino-6-chloro-4-morpholinopyridine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from computational models and provides context through comparative analysis with structurally similar compounds. Crucially, where experimental data is not publicly available, this guide details the standard methodologies and validation protocols required to determine these properties, offering a framework for laboratory characterization. The document covers molecular structure, physicochemical data, expected spectroscopic signatures, and the experimental workflows necessary for their validation, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative featuring key functional groups that make it a valuable building block in medicinal chemistry and materials science. The structure combines a pyridine core, an amino group, a chloro substituent, and a morpholine moiety. This unique combination of a hydrogen bond donor (amino group), a hydrogen bond acceptor (morpholine oxygen and pyridine nitrogen), and a reactive chloro group allows for diverse chemical modifications. Such scaffolds are frequently explored in the synthesis of biologically active molecules.

This guide serves as a foundational resource for scientists working with this compound, providing essential data for reaction planning, formulation development, and analytical method design.

Molecular Structure and Identifiers
  • IUPAC Name: 6-chloro-4-morpholin-4-ylpyridin-2-amine[1][2]

  • CAS Number: 1285603-68-0[1][2]

  • Molecular Formula: C₉H₁₂ClN₃O[1][2][3]

  • Molecular Weight: 213.66 g/mol [1][2][3]

  • Canonical SMILES: C1COCCN1C2=CC(=NC(=C2)Cl)N

  • InChI Key: VLYQPOZBBSPQDR-UHFFFAOYSA-N[1][2]

Physicochemical Properties: Computed and Expected Data

Direct experimental data for many physical properties of this compound are not widely published. The following table summarizes computationally predicted data, which provides a strong starting point for experimental design. These values are primarily derived from the PubChem database.[1][2]

PropertyComputed ValueSource
Molecular Weight 213.66 g/mol PubChem[1][2]
Exact Mass 213.0668897 DaPubChem[1]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 51.4 ŲPubChem[1]
Heavy Atom Count 14PubChem[1]
Expected Physical State and Appearance

While no direct report on the appearance of this specific compound is available, analogous substituted pyridines are typically solids at room temperature. For instance, 2-Amino-6-chloro-4-methylpyridine is an off-white to gray solid[4][5], and 2-Amino-4-chloro-6-methylpyrimidine is a white to cream or pale yellow crystalline powder[3]. Therefore, it is reasonable to expect that This compound is a crystalline solid, likely white, off-white, or pale yellow in color.

Melting Point: Estimation and Experimental Determination

The melting point for this compound has not been experimentally reported in available literature. However, we can look at related structures for an approximate range:

  • 2-Amino-6-chloropyridine: 67-75 °C[6]

  • 2-Amino-4-chloro-6-methylpyrimidine: 183-186 °C

The presence of the morpholine group and the specific substitution pattern will influence the crystal lattice energy, making a precise prediction difficult. The melting point must be determined experimentally.

The determination of a sharp melting range is a primary indicator of purity.

  • Sample Preparation: A small quantity of the dry crystalline compound is packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.

    • A second, fresh sample is then heated to about 20 °C below the approximate melting point.

    • The heating rate is slowed to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. A pure compound should exhibit a sharp melting range of 1-2 °C.

Solubility Profile: Prediction and Experimental Protocol

The solubility is predicted based on its functional groups. The morpholine and amino groups can engage in hydrogen bonding, suggesting potential solubility in polar protic solvents. The pyridine ring and chloro-substituent add some nonpolar character.

  • Predicted Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform. For example, the related compound 2-Amino-6-chloro-3-nitropyridine is soluble in DMSO and chloroform[7]. It is expected to have low solubility in water and nonpolar solvents like hexanes.

  • Preparation: Add approximately 10 mg of the compound to a series of test tubes.

  • Solvent Addition: Add 1 mL of a test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, hexanes) to each tube.

  • Observation: Agitate the mixture at room temperature for 1-2 minutes. Observe for dissolution.

  • Heating: If not soluble at room temperature, gently warm the mixture to assess temperature-dependent solubility.

  • Classification: Classify as "soluble," "sparingly soluble," or "insoluble" for each solvent. This provides a practical guide for selecting solvents for reactions, purification, and analysis.

Workflow for Physicochemical Characterization

The following diagram outlines the logical flow for the initial characterization of a new chemical entity like this compound.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Solvent System Development A Obtain Sample B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Spectroscopic Analysis (NMR, IR, MS) C->D F Qualitative Solubility Screen D->F E Chromatography (TLC, HPLC) E->F G Quantitative Solubility (if required) F->G

Caption: Workflow for physical property determination.

Spectroscopic Characterization: Expected Signatures

Spectroscopic analysis is essential for confirming the molecular structure. Below are the predicted features for this compound.

¹H NMR Spectroscopy
  • Amino Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.5-6.5 ppm. Its chemical shift can be concentration-dependent and the signal may exchange with D₂O.

  • Pyridine Ring Protons: Two singlets (or narrow doublets with a small meta-coupling) are expected in the aromatic region (δ 6.0-8.0 ppm), corresponding to the protons at the C3 and C5 positions.

  • Morpholine Protons: Two distinct signals, each integrating to 4 protons, are expected. These will likely appear as triplets or complex multiplets. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (approx. δ 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen (-N-CH₂-) (approx. δ 3.2-3.4 ppm).

¹³C NMR Spectroscopy
  • Pyridine Ring Carbons: Five signals are expected. The carbon atoms attached to nitrogen and chlorine will be significantly shifted.

  • Morpholine Carbons: Two signals are expected for the morpholine carbons, one for the carbons adjacent to oxygen and one for those adjacent to nitrogen.

FT-IR Spectroscopy
  • N-H Stretching: The amino group should exhibit two characteristic absorption bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring will be just below 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: A strong band for the morpholine C-O-C ether stretch is expected around 1115 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for [M]⁺ (with ³⁵Cl) and a peak for [M+2]⁺ (with ³⁷Cl) in an approximate 3:1 ratio of intensity. The expected m/z for the monoisotopic molecular ion is 213.07.

Workflow for Spectroscopic Analysis

The following diagram illustrates the standard workflow for comprehensive structural elucidation using spectroscopy.

G A Prepare Sample in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum B->C I Correlate All Data & Confirm Structure B->I D Acquire 2D NMR (COSY, HSQC) if needed C->D C->I D->I E Prepare Sample for IR (e.g., KBr pellet, thin film) F Acquire FT-IR Spectrum E->F F->I G Prepare Sample for MS (e.g., dilute solution) H Acquire Mass Spectrum (e.g., ESI, EI) G->H H->I

Caption: Workflow for spectroscopic structure validation.

Conclusion

This compound is a compound with significant potential as a chemical intermediate. While comprehensive experimental data on its physical properties is limited in the public domain, this guide provides a robust framework for its characterization. By synthesizing computational predictions, comparing with analogous structures, and detailing standardized experimental protocols, researchers are equipped with the necessary information to confidently handle, analyze, and utilize this compound in their work. The methodologies described herein represent the gold standard for ensuring the scientific integrity and validity of data generated for any new chemical entity.

References

An In-Depth Technical Guide to 2-Amino-6-chloro-4-morpholinopyridine: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-chloro-4-morpholinopyridine, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates its precise chemical structure and nomenclature, details its key physicochemical properties, and proposes a robust, chemically sound synthetic pathway complete with a detailed experimental protocol. Furthermore, this guide explores the compound's primary application as a versatile chemical scaffold in the synthesis of novel molecules for drug discovery and development. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this valuable building block.

Chemical Identity and Structure

The precise identification of a chemical entity is foundational to all subsequent research and development. This section provides the definitive nomenclature and structural representation of the topic compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 6-chloro-4-morpholin-4-ylpyridin-2-amine [1].

Commonly used synonyms and identifiers include:

  • This compound[1][2]

  • 6-chloro-4-morpholin-4-yl-pyridin-2-amine[1]

  • CAS Number: 1285603-68-0[1][2]

Chemical Structure

The molecular structure consists of a central pyridine ring substituted at positions 2, 4, and 6. An amino group (-NH₂) is located at the 2-position, a chloro group (-Cl) at the 6-position, and a morpholino group is attached via its nitrogen atom to the 4-position.

Caption: 2D structure of 6-chloro-4-morpholin-4-ylpyridin-2-amine.

Molecular Formula and Weight
  • Molecular Formula: C₉H₁₂ClN₃O[1][2]

  • Molecular Weight: 213.66 g/mol [1][2]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing synthetic and purification protocols. The table below summarizes key computed properties for this compound.

PropertyValueSignificance in Drug Discovery
Molecular Weight 213.66 g/mol [1]Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
XLogP3 1.2An indicator of lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (from the amino group)[1]Influences solubility and the potential to form hydrogen bonds with biological targets.
Hydrogen Bond Acceptors 4 (N in pyridine, N and O in morpholine)[1]Affects solubility and provides multiple sites for interaction with protein targets.
Rotatable Bond Count 1[1]Low conformational flexibility can be advantageous for binding affinity and entropy.
Topological Polar Surface Area 51.4 ŲA predictor of drug transport properties. A value < 140 Ų is associated with good cell permeability.

Synthesis and Mechanism

While this specific compound is primarily available as a research chemical, a logical synthetic route can be designed based on established principles of heterocyclic chemistry. The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SₙAr).

Rationale for Synthetic Strategy

The proposed synthesis involves the reaction of 2-Amino-4,6-dichloropyridine with morpholine . In this SₙAr reaction, the morpholine acts as a nitrogen nucleophile. The substitution is regioselective for the C4 position over the C6 position. This selectivity is driven by the electronic effects of the existing substituents; the amino group at C2 is a strong activating group, and its resonance effects direct the nucleophilic attack preferentially to the C4 position. The chloro group at C6 is less susceptible to displacement in this context.

Proposed Synthetic Workflow

The workflow illustrates the single-step conversion of the dichlorinated precursor to the desired product.

synthesis_workflow reactant1 2-Amino-4,6-dichloropyridine conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 80-100°C) reactant1->conditions reactant2 Morpholine reactant2->conditions product 2-Amino-6-chloro-4- morpholinopyridine conditions->product Nucleophilic Aromatic Substitution (SₙAr)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating, representative procedure derived from methodologies used for similar pyridine and pyrimidine substitutions[3][4].

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 2-Amino-4,6-dichloropyridine (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-4,6-dichloropyridine (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq). Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent and Nucleophile: Add anhydrous DMF to create a suspension (approx. 0.2 M concentration). Add morpholine (1.5 eq) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% EtOAc in hexanes). The reaction is complete upon consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

Heterocyclic compounds, particularly those containing a pyridine nucleus, are ubiquitous in medicinal chemistry and form the core of numerous approved drugs[5]. This compound is not typically an active pharmaceutical ingredient itself but serves a more critical role as a versatile intermediate and scaffold.

Role as a Versatile Chemical Scaffold

The compound's structure presents three distinct functional handles that can be selectively modified to generate a library of diverse derivatives for biological screening:

  • The 6-Chloro Group: This position is a prime site for further chemical elaboration. The chlorine atom can be displaced by other nucleophiles or, more significantly, serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne substituents, dramatically expanding the chemical space around the core.

  • The 2-Amino Group: The primary amine can be readily acylated, sulfonated, alkylated, or used in reductive amination to append various side chains. These modifications can modulate the compound's solubility, cell permeability, and ability to interact with biological targets.

  • The Morpholino Group: While often installed to enhance aqueous solubility and improve pharmacokinetic properties, the morpholine moiety itself contributes to the overall polarity and hydrogen bonding capacity of the molecule[6].

The strategic use of this compound as a building block enables the rapid and efficient synthesis of novel molecules for drug discovery programs[7][8].

Therapeutic Areas of Interest

While direct biological activity data for this specific compound is limited, the broader class of substituted aminopyridines and aminopyrimidines has shown significant promise in several therapeutic areas. Related structures have been investigated as:

  • Anticancer Agents: Pyrimidine derivatives with similar substitution patterns have been synthesized and evaluated for their cytotoxic activity against cancer cell lines like HCT116 and MCF7[4].

  • Antibacterial Agents: A complex molecule containing a 2-amino-6-chloro-pyrido[1,2-c]pyrimidine core has been synthesized as a fluoroquinolone-like analog targeting bacterial DNA gyrase[3].

The utility of this compound lies in its potential to serve as a starting point for synthesizing analogs aimed at these and other disease targets.

Conclusion

This compound, or 6-chloro-4-morpholin-4-ylpyridin-2-amine, is a well-defined chemical entity with favorable physicochemical properties for drug development. Its true value for researchers lies not in its intrinsic biological activity, but in its strategic role as a highly functionalized and versatile scaffold. The distinct reactivity of its amino and chloro substituents allows for systematic chemical modification, making it an ideal building block for generating libraries of novel compounds in the pursuit of new therapeutic agents. The robust synthetic accessibility and potential for diverse chemical elaboration ensure that this compound will remain a relevant tool for medicinal chemists and drug discovery professionals.

References

An In-depth Technical Guide to 2-Amino-6-chloro-4-morpholinopyridine (CAS No. 1285603-68-0): A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

In the landscape of contemporary medicinal chemistry, the 2-aminopyridine moiety stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful and experimental therapeutic agents.[1][2] Its enduring prevalence is not coincidental but is rooted in a combination of favorable physicochemical properties, synthetic tractability, and the ability to engage in key biological interactions. The 2-aminopyridine core is a low molecular weight, functionalized heterocycle that provides a robust platform for the elaboration of diverse molecular architectures.[1][3] This guide provides a detailed technical overview of a specific, highly functionalized derivative, 2-Amino-6-chloro-4-morpholinopyridine, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, predicted spectral characteristics, and its potential as a valuable building block in the generation of novel chemical entities.

Physicochemical and Structural Characteristics

This compound is a polysubstituted pyridine derivative, incorporating key functional groups that are of significant interest in drug design. The morpholine ring, in particular, is frequently employed to enhance aqueous solubility and introduce favorable pharmacokinetic properties.[4]

PropertyValueSource
CAS Number 1285603-68-0Internal Database
Molecular Formula C₉H₁₂ClN₃OInternal Database
Molecular Weight 213.66 g/mol Internal Database
IUPAC Name 6-chloro-4-(morpholin-4-yl)pyridin-2-amineInternal Database
Canonical SMILES C1COCCN1C2=CC(=NC(=C2)Cl)NInternal Database
Melting Point 102-108 °C (Predicted for 4-morpholinopyridine)[5]
pKa ~7.97 (Predicted for 4-morpholinopyridine)[6]

Proposed Synthesis and Mechanistic Rationale

Conceptual Synthetic Workflow

G cluster_0 Synthetic Pathway Start 2-Amino-4,6-dichloropyridine Intermediate This compound Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) Nucleophile Morpholine Nucleophile->Intermediate Conditions Solvent (e.g., DMF, NMP) Base (e.g., K₂CO₃, DIPEA) Heat (Microwave or Conventional) Conditions->Intermediate

Caption: Proposed synthetic route to the target compound via SNAr.

Detailed Step-by-Step Protocol (Proposed)

This protocol is based on analogous reactions involving the substitution of chloropyridines with amine nucleophiles.[7][8]

  • Reaction Setup: To a microwave-safe reaction vessel, add 2-amino-4,6-dichloropyridine (1 equivalent), morpholine (1.1-1.5 equivalents), and a suitable base such as potassium carbonate (2 equivalents) or diisopropylethylamine (DIPEA).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction Conditions: Seal the vessel and heat the mixture. Microwave irradiation at 150-200 °C for 30-60 minutes is often effective for this type of transformation.[7] Alternatively, conventional heating at a similar temperature for several hours can be employed.

  • Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Causality of Experimental Choices:
  • Regioselectivity: The choice of 2-amino-4,6-dichloropyridine as the starting material is strategic. In dichloropyridines, the C4 position is generally more activated towards nucleophilic attack than the C2 or C6 positions due to greater stabilization of the intermediate Meisenheimer complex.[7] This inherent electronic preference allows for the selective introduction of the morpholine moiety at the C4 position.

  • Reaction Conditions: The use of a polar aprotic solvent is crucial for SNAr reactions as it can solvate the cationic counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Heating is necessary to overcome the activation energy of the reaction. Microwave heating is often preferred for its ability to rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and higher yields.[7]

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is not widely published. However, a detailed prediction of its key spectral features can be made by analyzing data from structurally similar compounds, such as 2-amino-6-chloropyridine, 4-morpholinopyridine, and other substituted aminopyridines.[9][10][11][12]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the morpholine protons, and the amino group protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Pyridine-H (C3-H)6.0 - 6.5SingletShielded by the adjacent amino and morpholino groups.
Pyridine-H (C5-H)6.5 - 7.0SingletLess shielded than C3-H due to the influence of the chloro group.
Morpholine-H (N-CH₂)3.2 - 3.6TripletAdjacent to the nitrogen atom of the morpholine ring.
Morpholine-H (O-CH₂)3.7 - 4.0TripletAdjacent to the oxygen atom of the morpholine ring.
Amino-H (NH₂)4.5 - 5.5Broad SingletExchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Pyridine C2158 - 162Attached to the amino group.
Pyridine C395 - 105Shielded carbon between two electron-donating groups.
Pyridine C4150 - 155Attached to the morpholino group.
Pyridine C5105 - 115Influenced by the adjacent chloro group.
Pyridine C6150 - 155Attached to the chloro group.
Morpholine (N-C)45 - 50Carbons adjacent to the nitrogen of the morpholine ring.
Morpholine (O-C)65 - 70Carbons adjacent to the oxygen of the morpholine ring.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
N-H (Amino)3300 - 3500Stretching (two bands for primary amine)
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=C, C=N (Pyridine ring)1550 - 1650Stretching
N-H (Amino)1600 - 1650Scissoring
C-O-C (Morpholine)1100 - 1150Asymmetric Stretching
C-Cl700 - 800Stretching
Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 213 and an (M+2)⁺ peak at m/z 215 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of the morpholine ring or parts thereof.[13]

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups.

G cluster_1 Reactivity and Derivatization Core This compound C6_Sub Substitution at C6 (e.g., Suzuki, Buchwald-Hartwig coupling) Core->C6_Sub Palladium-catalyzed cross-coupling N2_Acyl Acylation/Alkylation at N2-amino Core->N2_Acyl Reaction with electrophiles Py_N_Alk Alkylation at Pyridine Nitrogen Core->Py_N_Alk Reaction with alkyl halides Library Diverse Chemical Library C6_Sub->Library N2_Acyl->Library Py_N_Alk->Library

Caption: Key reactivity sites for library generation.

  • Nucleophilic Aromatic Substitution at C6: The chlorine atom at the C6 position is susceptible to displacement by other nucleophiles, although this may require more forcing conditions than the substitution at C4 due to the electronic effects of the existing substituents. More commonly, this position is a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of a wide variety of aryl, alkyl, or amino substituents.

  • Reactions at the 2-Amino Group: The primary amino group can be acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems.

  • Reactions at the Pyridine Nitrogen: The pyridine ring nitrogen can be alkylated or oxidized, further modifying the electronic properties and potential biological activity of the scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of compound libraries for high-throughput screening. The strategic placement of the amino, chloro, and morpholino groups provides three distinct points for diversification, enabling the exploration of a broad chemical space.[2]

The 2-aminopyridine scaffold is a key component of numerous drugs with diverse mechanisms of action, including kinase inhibitors, ion channel modulators, and antibacterial agents.[3] The morpholine moiety is known to improve the pharmacokinetic profile of drug candidates. Therefore, derivatives of this compound are promising candidates for screening against a wide range of biological targets.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the data for related compounds such as 2-amino-6-chloropyridine, it should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound represents a highly valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its synthesis is feasible through established methodologies, and its trifunctional nature provides a rich platform for the generation of diverse chemical libraries. By leveraging the known pharmacological importance of the 2-aminopyridine and morpholine scaffolds, researchers can utilize this compound as a starting point for the development of novel therapeutic agents targeting a wide range of diseases. This guide provides a foundational understanding of its properties and potential, encouraging its application in the pursuit of new medicines.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining 2-amino-6-chloro-4-morpholinopyridine, a key intermediate in contemporary drug discovery. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations.

Introduction: The Significance of the 2-Amino-4-morpholinopyridine Scaffold

The 2-amino-4-morpholinopyridine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The morpholine moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, while the 2-aminopyridine substructure provides a crucial hydrogen bond donor and acceptor motif for molecular recognition at the active sites of enzymes and receptors. The chlorine atom at the 6-position serves as a versatile handle for further functionalization, enabling the exploration of structure-activity relationships through various cross-coupling reactions.

Strategic Synthesis Design: A Two-Step Approach from 2,6-Dichloropyridine

The most logical and efficient synthetic route to this compound commences with the readily available starting material, 2,6-dichloropyridine. The strategy hinges on a sequential nucleophilic aromatic substitution (SNAr) pathway. The key to this approach lies in the differential reactivity of the chloro substituents on the pyridine ring and the electronic modulation imparted by the introduced substituents.

The proposed synthetic pathway is as follows:

  • Step 1: Regioselective Monosubstitution with Morpholine. 2,6-Dichloropyridine is first reacted with morpholine to afford the intermediate, 2-chloro-6-morpholinopyridine. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring.

  • Step 2: Amination of 2-Chloro-6-morpholinopyridine. The remaining chloro group on the intermediate is then displaced by an amino group to yield the final product, this compound.

This stepwise approach is critical. Attempting a direct reaction of 2,6-dichloropyridine with ammonia or an ammonia equivalent would likely lead to a mixture of mono- and di-substituted products, complicating purification. Furthermore, the introduction of the electron-donating morpholine group in the first step deactivates the pyridine ring towards further nucleophilic attack, a principle that can be leveraged to control the second substitution.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis.

Synthesis_Workflow Start 2,6-Dichloropyridine Intermediate 2-Chloro-6-morpholinopyridine Start->Intermediate Step 1: Morpholine, Base Product This compound Intermediate->Product Step 2: Amination

Caption: A high-level overview of the two-step synthetic route.

Part 1: Synthesis of 2-Chloro-6-morpholinopyridine

Mechanistic Considerations

The reaction of 2,6-dichloropyridine with morpholine proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing effect of the two chlorine atoms and the ring nitrogen atom renders the carbon atoms at the 2- and 6-positions electrophilic and susceptible to attack by a nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The departure of the chloride ion restores the aromaticity of the pyridine ring.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination 2,6-Dichloropyridine Meisenheimer_Intermediate Meisenheimer-like Intermediate 2,6-Dichloropyridine->Meisenheimer_Intermediate + Morpholine 2-Chloro-6-morpholinopyridine Meisenheimer_Intermediate->2-Chloro-6-morpholinopyridine - Cl-

Caption: The general mechanism of nucleophilic aromatic substitution.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and desired scale.

Materials:

  • 2,6-Dichloropyridine

  • Morpholine

  • Potassium carbonate (K2CO3) or other suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 2,6-dichloropyridine (1.0 eq.) in DMF, add morpholine (1.1 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-chloro-6-morpholinopyridine.

Parameter Typical Value/Condition Rationale
Solvent DMF, DMSO, NMPPolar aprotic solvents facilitate SNAr reactions by solvating the cationic species and not interfering with the nucleophile.
Base K2CO3, Cs2CO3, Et3NTo neutralize the HCl generated during the reaction and drive the equilibrium towards the product.
Temperature 80-120 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-24 hoursDependent on temperature and the specific reactivity of the substrates.

Part 2: Synthesis of this compound

Mechanistic Considerations

The amination of 2-chloro-6-morpholinopyridine to introduce the amino group at the 2-position also proceeds via a nucleophilic aromatic substitution mechanism. However, the electron-donating nature of the morpholine substituent at the 6-position deactivates the pyridine ring towards nucleophilic attack compared to the starting 2,6-dichloropyridine. Therefore, more forcing conditions or a more nucleophilic aminating agent may be required.

Experimental Protocol

Two potential methods for the amination are presented below: a classical thermal amination and a modern microwave-assisted approach.

Method A: Thermal Amination with Ammonia

Materials:

  • 2-Chloro-6-morpholinopyridine

  • Ammonia (in a suitable solvent, e.g., 7N NH3 in MeOH)

  • Sealed reaction vessel (e.g., a pressure tube)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Place 2-chloro-6-morpholinopyridine (1.0 eq.) and a solution of ammonia in methanol in a sealed reaction vessel.

  • Heat the mixture to 120-150 °C for 12-48 hours. Caution: This reaction should be performed in a properly sealed and shielded vessel due to the high pressure generated.

  • After cooling to room temperature, carefully open the vessel and concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Method B: Microwave-Assisted Amination

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.[1]

Materials:

  • 2-Chloro-6-morpholinopyridine

  • Ammonium hydroxide (aqueous solution)

  • Microwave reactor

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave-safe reaction vial, combine 2-chloro-6-morpholinopyridine (1.0 eq.) and aqueous ammonium hydroxide.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 150-180 °C for 30-60 minutes.

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product as described in Method A.

Parameter Typical Value/Condition Rationale
Aminating Agent Ammonia (in solution or as ammonium hydroxide)The source of the amino group.
Temperature 120-180 °CHigher temperatures are generally required due to the deactivated pyridine ring.
Pressure AutogenousGenerated in a sealed vessel due to the volatility of ammonia and the solvent at high temperatures.
Microwave Power VariableTo maintain the target temperature.

Conclusion

The synthesis of this compound is a readily achievable process for the skilled synthetic chemist. The presented two-step synthetic strategy, commencing from 2,6-dichloropyridine, offers a reliable and scalable route to this valuable building block. The key to a successful synthesis lies in the careful control of reaction conditions to ensure regioselective monosubstitution in the first step and efficient amination in the second. The choice between conventional heating and microwave irradiation for the amination step will depend on the available equipment and desired throughput. This guide provides a solid foundation for the synthesis and further exploration of this important class of molecules in the pursuit of novel therapeutics.

References

The Multifaceted Biological Activities of Substituted Aminopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aminopyridines represent a versatile and highly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of this compound class, moving beyond a superficial overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will dissect the intricate structure-activity relationships (SAR), delve into the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is structured to serve as a comprehensive resource, empowering researchers to rationally design and advance novel aminopyridine-based therapeutics.

Introduction: The Enduring Significance of the Aminopyridine Scaffold

The aminopyridine core, a pyridine ring bearing one or more amino groups, is a fundamental building block in a vast array of biologically active molecules.[1] The three primary isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—and their derivatives have garnered significant attention from the scientific community due to their diverse pharmacological profiles.[1] The unique electronic properties and hydrogen bonding capabilities imparted by the amino group, combined with the versatility of the pyridine ring for substitution, allow for the fine-tuning of physicochemical properties and target specificity.

This adaptability has led to the development of aminopyridine-containing compounds across a wide spectrum of therapeutic areas, including oncology, neurobiology, and infectious diseases.[2] This guide will provide a comprehensive overview of these activities, with a focus on the causal relationships between chemical structure and biological function.

Key Biological Activities and Mechanisms of Action

The biological activities of substituted aminopyridines are diverse, a testament to their ability to interact with a wide range of biological targets. This section will explore some of the most significant and well-documented activities, elucidating the underlying mechanisms of action.

Kinase Inhibition: A Dominant Role in Oncology

A substantial body of research has focused on the development of substituted aminopyridines as potent and selective kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aminopyridine scaffold has proven to be an excellent starting point for the design of inhibitors targeting various kinases.

One of the most notable examples is the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[4] Several aminopyridine-based BTK inhibitors have been designed to occupy the allosteric pocket of the enzyme, leading to potent and selective inhibition.[3]

Mechanism of Action: Many aminopyridine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The aminopyridine core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. Substituents on the pyridine ring can be modified to enhance selectivity and potency by exploiting differences in the surrounding amino acid residues of the target kinase.

Signaling Pathway: B-Cell Receptor (BCR) Signaling

The inhibition of BTK by substituted aminopyridines directly impacts the BCR signaling cascade, which is crucial for B-cell proliferation, differentiation, and survival.

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT Ca_PKC->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation Inhibitor Aminopyridine BTK Inhibitor Inhibitor->BTK Inhibition Action_Potential cluster_0 Normal Axon cluster_1 Demyelinated Axon Depolarization Depolarization (Na⁺ Influx) Repolarization Repolarization (K⁺ Efflux) Depolarization->Repolarization AP_Propagation Action Potential Propagation Repolarization->AP_Propagation Aminopyridine 4-Aminopyridine K_Leak Excessive K⁺ Efflux (Conduction Block) Aminopyridine->K_Leak Blocks K⁺ Channels Demyelinated_Depol Depolarization (Na⁺ Influx) Demyelinated_Depol->K_Leak K_Leak->AP_Propagation Restored Conduction Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions Start->Prepare_Reagents Add_Compound Add Test Compound/ Vehicle to Plate Prepare_Reagents->Add_Compound Add_Kinase Add Kinase Solution Add_Compound->Add_Kinase Incubate_1 Pre-incubate Add_Kinase->Incubate_1 Initiate_Reaction Initiate Reaction: Add Substrate/ATP Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate (Kinase Reaction) Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate (Signal Development) Stop_Reaction->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Analyze_Data Analyze Data: Calculate % Inhibition Determine IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

References

A Senior Application Scientist's Guide to 2-Amino-6-chloro-4-morpholinopyridine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, prized for its presence in numerous therapeutic agents and its versatile chemical nature.[1][2] This guide delves into the specific potential of 2-Amino-6-chloro-4-morpholinopyridine, a strategically functionalized heterocyclic compound poised for significant applications in drug development. While direct literature on this exact molecule is emerging, an analysis of its constituent parts—the 2-aminopyridine core, the morpholine moiety, and the reactive chloro-substituent—reveals a scaffold with immense potential, particularly in the realm of kinase inhibition and oncology. This document serves as a technical resource for researchers and drug development professionals, outlining the inherent chemical advantages of this scaffold, proposing synthetic strategies for library generation, and exploring its most promising therapeutic applications.

Introduction: Deconstructing the this compound Scaffold

At its core, this compound is a compound of strategic design. Its structure combines three key pharmacophoric elements that are highly valued in medicinal chemistry. Understanding the contribution of each component is crucial to appreciating the molecule's potential as a building block for novel therapeutics.

  • The 2-Aminopyridine Core: This moiety is a well-established "privileged structure" in drug discovery.[3] Its primary role is to act as a bioisostere for purines, enabling it to form critical hydrogen bond interactions with the hinge region of ATP-binding sites in kinases.[4] This makes it an ideal starting point for designing potent and selective kinase inhibitors.

  • The Morpholine Moiety: The inclusion of a morpholine ring is a common strategy to enhance the physicochemical properties of a drug candidate.[5][6] Morpholine is known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, making it a favored substituent in modern drug design.[5][7] Its presence can also contribute to target binding and potency.

  • The 6-Chloro Substituent: The chlorine atom at the 6-position is not merely a passive feature; it is a versatile chemical handle. It activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and serves as a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic and efficient diversification of the core scaffold to build extensive compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the computed properties for the core scaffold provides a baseline for its drug-like characteristics.

PropertyValueSource
IUPAC Name 6-chloro-4-morpholin-4-ylpyridin-2-amine[8]
Molecular Formula C₉H₁₂ClN₃O[8]
Molecular Weight 213.66 g/mol [8]
InChIKey VLYQPOZBBSPQDR-UHFFFAOYSA-N[8]
SMILES C1COCCN1C2=CC(=NC(=C2)Cl)N[8]

graph "Scaffold_Analysis" {
layout=neato;
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Core [label="this compound", pos="0,0!", fillcolor="#F1F3F4", style=filled, shape=hexagon];

Aminopyridine [label="2-Aminopyridine Core", pos="-3,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Morpholine [label="Morpholine Moiety", pos="3,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Chlorine [label="C6-Chloro Handle", pos="0,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

AP_Func [label="Kinase Hinge Binding\nBioisostere for Purines", pos="-3,0!", shape=ellipse, style=dashed]; M_Func [label="Improves Solubility (pKa)\nEnhances PK Profile", pos="3,0!", shape=ellipse, style=dashed]; Cl_Func [label="Site for Cross-Coupling\n(Suzuki, Buchwald, etc.)", pos="0,-1.25!", shape=ellipse, style=dashed];

Core -- Aminopyridine [label="Provides", dir=back, color="#5F6368"]; Core -- Morpholine [label="Provides", dir=back, color="#5F6368"]; Core -- Chlorine [label="Provides", dir=back, color="#5F6368"];

Aminopyridine -> AP_Func [style=dotted, color="#5F6368"]; Morpholine -> M_Func [style=dotted, color="#5F6368"]; Chlorine -> Cl_Func [style=dotted, color="#5F6368"]; }

Caption: Key pharmacophoric components of the title compound.

Potential Therapeutic Applications & Target Classes

The unique combination of functional groups in this compound makes it a promising scaffold for targeting several disease families.

Kinase Inhibition: A Primary Opportunity

The most compelling application for this scaffold is in the development of kinase inhibitors for oncology, inflammation, and neurodegenerative disorders. The 2-aminopyridine structure is a proven hinge-binding motif found in numerous approved and investigational drugs.[3][4]

Mechanism of Action: In ATP-competitive kinase inhibitors, the 2-aminopyridine nitrogen and the exocyclic amino group typically form two crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a conserved residue in the kinase hinge region. This anchors the inhibitor in the ATP-binding pocket, providing a foundation for potency. The rest of the molecule can then be modified to achieve selectivity and engage other regions of the active site.

Potential Kinase Targets:

  • Src Family Kinases: The discovery of Dasatinib, a potent pan-Src inhibitor, was based on a 2-aminothiazole template, which shares key interaction features with 2-aminopyridine.[4] This suggests the this compound scaffold could be readily adapted to target kinases like Src, Lck, and Fyn.

  • GSK-3β/CK-1δ: Dual inhibition of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) is an emerging strategy for Alzheimer's disease. Recent studies have identified 6-aminopyridine derivatives as potent dual inhibitors, highlighting the scaffold's relevance in neurodegenerative disease research.[9]

  • p21-Activated Kinase 4 (PAK4): PAK4 is a key regulator of cell migration and invasion in cancer. Structure-based design efforts have yielded potent PAK4 inhibitors based on a 4-aminoquinazoline scaffold, a related heterocyclic system.[10] The structural similarities suggest that the aminopyridine core could also be effective.

Kinase_Hinge_Binding Hypothetical Binding Mode of a 2-Aminopyridine Inhibitor cluster_0 Kinase Hinge Region Hinge_NH N-H Hinge Residue Hinge_CO C=O Hinge Residue Inhibitor N NH₂ Pyridine Ring C6-R Inhibitor:n->Hinge_NH:f0 H-bond Inhibitor:nh2->Hinge_CO:f0 H-bond

Caption: Generic interaction of a 2-aminopyridine scaffold with a kinase hinge.

Broader Anticancer Applications

Beyond specific kinase targets, derivatives of the core scaffold have potential as general anticancer agents. Morpholine-containing compounds have been investigated for their ability to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.[5][11] Furthermore, quinoline derivatives, which are structurally related to pyridines, have shown efficacy in inhibiting cancer cell migration and adhesion.[12]

Antimicrobial Agents

Pyridine derivatives have a long history as antibacterial agents.[1] The functional groups on the this compound scaffold allow for the introduction of diverse substituents known to confer antimicrobial activity. For example, Schiff bases derived from 2-amino-6-chloropyridine have demonstrated activity against various pathogenic bacterial strains.[13]

Synthetic Utility and Experimental Protocols

The true value of a scaffold lies in its synthetic tractability. The C6-chloro position is the key to unlocking the potential of this compound, allowing for the creation of a diverse library of analogues for screening.

Workflow for Library Synthesis

Synthetic_Workflow Start 2-Amino-6-chloro- 4-morpholinopyridine Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Product Diverse C6-Substituted Library Coupling->Product Boronic Aryl/Heteroaryl Boronic Acids/Esters Boronic->Coupling Suzuki Amines Primary/Secondary Amines Amines->Coupling Buchwald Screening Biological Screening (Kinase Panels, Cell Assays) Product->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

References

The Synthetic Chemist's Compass: Navigating the Reactivity of 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloro-4-morpholinopyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of an amino group, a chloro leaving group, and a morpholino moiety on a pyridine scaffold presents a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the key reactive sites of this molecule, offering a strategic roadmap for its synthetic manipulation. We will delve into the mechanistic underpinnings of its reactivity, providing field-proven insights into leveraging this compound for the synthesis of diverse molecular architectures. Detailed experimental protocols for key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and functionalization of the amino group, are presented, grounded in authoritative literature and validated through analogous systems.

Introduction: A Molecule of Strategic Importance

The pyridine core is a ubiquitous motif in pharmaceuticals and functional materials, prized for its electronic properties and ability to engage in hydrogen bonding.[1] The specific substitution pattern of this compound offers three distinct points for chemical modification, making it a versatile platform for generating libraries of complex molecules. Understanding the chemoselectivity and reactivity of each functional group is paramount for designing efficient and predictable synthetic routes. This guide will dissect the reactivity of this molecule, focusing on the interplay between the electron-donating amino and morpholino groups and the electron-withdrawing nature of the pyridine nitrogen, which collectively govern the reactivity of the chloro leaving group.

The Electrophilic Center: Reactivity at the C6-Chloro Position

The primary hub of reactivity on the this compound scaffold is the carbon atom bearing the chlorine substituent. The chlorine at the 6-position (equivalent to the 2-position by symmetry) is activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. This activation is a hallmark of pyridines and related heterocycles, where the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring at positions 2, 4, and 6 facilitates SNAr reactions. In the case of this compound, the chloro group at the 6-position is primed for displacement by a variety of nucleophiles. The electron-donating amino group at the 2-position might slightly decrease the electrophilicity of the ring; however, the powerful stabilization provided by the ring nitrogen still allows for efficient substitution.

Common nucleophiles for this transformation include amines, alcohols, and thiols. The reaction typically proceeds under basic conditions to deprotonate the incoming nucleophile, increasing its nucleophilicity.

Conceptual Workflow for SNAr at the C6-Position

This compound This compound Meisenheimer_Intermediate Meisenheimer_Intermediate This compound->Meisenheimer_Intermediate + Nu:⁻ Substituted_Product Substituted_Product Meisenheimer_Intermediate->Substituted_Product - Cl⁻

Caption: Generalized workflow for SNAr at the C6-position.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The chloro group at the 6-position of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[2] This reaction can be employed to introduce a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring, leading to the synthesis of 6-aryl-2-amino-4-morpholinopyridines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates where catalyst poisoning can be a concern.[3] The presence of the free amino group generally does not interfere with the reaction, allowing for coupling without the need for a protecting group.[4]

Catalytic Cycle of Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-B(OR)2 Base Pd(II)_Aryl_Complex Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[5][6] This reaction allows for the introduction of a diverse array of primary and secondary amines at the 6-position, yielding 2,6-diamino-4-morpholinopyridine derivatives. The choice of a suitable phosphine ligand is critical to the success of this reaction, with bulky, electron-rich ligands often providing the best results.[7]

The Nucleophilic Center: Reactivity of the 2-Amino Group

The 2-amino group on the pyridine ring is a nucleophilic site and can participate in a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the pyridine ring and the other substituents.

N-Acylation and N-Sulfonylation

The amino group can be readily acylated or sulfonylated using acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions. These reactions are useful for the introduction of various functional groups and for the protection of the amino group if further transformations on the pyridine ring are desired.

N-Alkylation

Direct N-alkylation of the 2-amino group can be more challenging due to the potential for over-alkylation and competing alkylation of the pyridine ring nitrogen. However, under carefully controlled conditions with appropriate alkylating agents and bases, mono-alkylation can be achieved. Reductive amination provides a milder and more controlled alternative for the synthesis of N-alkylated derivatives.

Experimental Protocols

The following protocols are provided as a guide and are based on established procedures for analogous compounds. Optimization for specific substrates and scales is recommended.

Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for the Suzuki coupling of related chloropyridines.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Toluene/Water (10:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination of this compound

This protocol is based on established methods for the amination of similar chloro- and bromopyridines.[5][7]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add this compound and the amine.

  • Add the anhydrous and degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Data Summary

The following table summarizes expected reactivity and typical conditions for key transformations of this compound based on analogous systems.

Reaction TypeReagents and ConditionsExpected ProductNotes
Suzuki-Miyaura Coupling Arylboronic acid, Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100 °C6-Aryl-2-amino-4-morpholinopyridineTolerates a wide range of functional groups on the boronic acid.
Buchwald-Hartwig Amination Primary/Secondary Amine, Pd₂(dba)₃/Xantphos, NaOtBu, Toluene, 110 °C2-Amino-6-(substituted amino)-4-morpholinopyridineRequires inert atmosphere; choice of ligand is crucial.
Nucleophilic Aromatic Substitution Amine, K₂CO₃, DMSO, 120 °C2-Amino-6-(substituted amino)-4-morpholinopyridineA metal-free alternative for amination.
N-Acylation Acyl chloride, Pyridine, CH₂Cl₂, 0 °C to rtN-(6-chloro-4-morpholinopyridin-2-yl)amideProtects the amino group and introduces new functionality.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile. The C6-chloro position is the primary site for electrophilic attack, readily undergoing nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The 2-amino group, while also reactive, can typically be chemoselectively addressed or left unprotected during transformations at the chloro position. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can effectively harness the synthetic potential of this valuable building block to construct a diverse array of novel compounds for applications in drug discovery and beyond.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Amino-6-chloro-4-morpholinopyridine. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the integration of these techniques for unambiguous structural elucidation and purity verification. Each section details the causality behind experimental choices and provides field-proven insights into data interpretation, adhering to the highest standards of scientific integrity.

Introduction

This compound is a substituted pyridine derivative featuring key functional groups that make it a molecule of interest in medicinal chemistry and materials science.[1][2][3] The precise characterization of such molecules is paramount for understanding their reactivity, ensuring purity, and confirming their identity in complex reaction mixtures. Spectroscopic techniques are the cornerstone of this characterization process. This guide will walk through the essential spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—to build a complete, validated structural profile of the title compound.

The analytical workflow for a novel or synthesized compound follows a logical progression from sample preparation to integrated data analysis. This ensures that the data from each independent technique corroborates the others, leading to a confident structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_integ Data Integration Prep Purified Compound NMR NMR (¹H, ¹³C) Prep->NMR IR IR Prep->IR MS Mass Spec Prep->MS Integ Structural Elucidation NMR->Integ IR->Integ MS->Integ

Caption: General workflow for spectroscopic characterization.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, a standardized atom numbering system is employed for this compound. This convention will be used throughout the guide, particularly for NMR assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed molecular map can be constructed.

Experimental Protocol: NMR

A standardized protocol ensures data quality and reproducibility.

  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4][5][6] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (like those on an amino group).

  • Transfer : Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[5][7] Particulate matter should be filtered to prevent issues with magnetic field homogeneity.

  • Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference.[7]

  • Data Acquisition : Acquire spectra on a 300 MHz or higher field spectrometer. Standard acquisition parameters for ¹H NMR include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[6]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.50Singlet2HNH₂ (Amino)
~5.95Singlet1HH-3 (Pyridyl)
~5.85Singlet1HH-5 (Pyridyl)
~3.65Triplet4HMorpholine (-O-CH ₂-)
~3.25Triplet4HMorpholine (-N-CH ₂-)

Interpretation:

  • Amino Protons (~6.50 ppm) : A broad singlet integrating to two protons is characteristic of a primary amine (-NH₂). The chemical shift indicates these protons are on an electron-rich aromatic system. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

  • Pyridyl Protons (~5.95 and ~5.85 ppm) : The two singlets, each integrating to one proton, are assigned to the protons on the pyridine ring. Their upfield shift compared to unsubstituted pyridine (~7.2-8.5 ppm) is a direct consequence of the strong electron-donating effects of both the amino and morpholino groups.[8] The lack of splitting (singlets) indicates they do not have adjacent protons, which is consistent with the 2,4,6-substitution pattern.

  • Morpholine Protons (~3.65 and ~3.25 ppm) : The two triplets, each integrating to four protons, are characteristic of the morpholine ring. The protons closer to the oxygen atom (~3.65 ppm) are more deshielded and appear further downfield than those adjacent to the nitrogen atom (~3.25 ppm). The triplet pattern arises from coupling to the adjacent CH₂ group within the morpholine ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C-2 (C-NH₂)
~158C-4 (C-Morpholine)
~149C-6 (C-Cl)
~95C-5
~88C-3
~66Morpholine (-C H₂-O-)
~45Morpholine (-C H₂-N-)

Interpretation:

  • Pyridine Carbons (~160, 158, 149 ppm) : These three signals in the downfield region correspond to the pyridine ring carbons directly attached to heteroatoms or electron-withdrawing groups. The carbon attached to the amino group (C-2) and the morpholino group (C-4) are significantly shielded, while the carbon bearing the chlorine (C-6) is also downfield.

  • Pyridine Carbons (~95, 88 ppm) : The two upfield aromatic signals are assigned to C-5 and C-3. Their high shielding is again due to the powerful electron-donating nature of the substituents.

  • Morpholine Carbons (~66, 45 ppm) : The signals at ~66 ppm and ~45 ppm are assigned to the carbons of the morpholine ring. The carbon adjacent to the electronegative oxygen atom appears further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR
  • Sample Preparation : For a solid sample, the most common method is Attenuated Total Reflectance (ATR), which requires placing a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition : The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Spectral Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
~3050C-H Stretch (aromatic)Pyridine Ring
~2950, 2850C-H Stretch (aliphatic)Morpholine Ring
~1640N-H Bend (scissoring)Primary Amine (-NH₂)
1600 - 1450C=C and C=N StretchAromatic Ring
~1250C-N Stretch (aromatic amine)Ar-NH₂
~1115C-O-C Stretch (asymmetric)Ether (Morpholine)
~800C-Cl StretchChloro-aromatic

Interpretation:

  • N-H Vibrations : The two sharp bands in the 3450-3300 cm⁻¹ region are definitive evidence of a primary amine, corresponding to the asymmetric and symmetric N-H stretches.[9][10] The N-H bending vibration around 1640 cm⁻¹ further confirms this assignment.[9]

  • C-H Stretches : The peak around 3050 cm⁻¹ is characteristic of C-H bonds on an aromatic ring, while the stronger peaks just below 3000 cm⁻¹ arise from the aliphatic C-H bonds of the morpholine ring.

  • Aromatic Ring Stretches : Multiple bands in the 1600-1450 cm⁻¹ region are typical for C=C and C=N stretching vibrations within the pyridine ring.[11]

  • C-O and C-N Stretches : A strong, prominent band around 1115 cm⁻¹ is characteristic of the asymmetric C-O-C stretch of the ether linkage in the morpholine ring.[12][13] The C-N stretch of the aromatic amine is observed around 1250 cm⁻¹.[9]

  • C-Cl Stretch : The presence of a band around 800 cm⁻¹ is indicative of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural clues.

Experimental Protocol: MS
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile, via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization : Electrospray Ionization (ESI) is a common "soft" ionization technique for this type of molecule, which typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Tandem MS (MS/MS) : To induce fragmentation, the parent ion of interest (e.g., [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.[14]

MS Spectral Data

The molecular formula of this compound is C₉H₁₂ClN₃O.[15] The expected monoisotopic mass is approximately 213.07 g/mol .

  • Molecular Ion Peak : In ESI-MS (positive mode), the base peak is expected to be the protonated molecule, [M+H]⁺, at m/z ≈ 214. A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl) should be observed, with a second peak at [M+2+H]⁺ (m/z ≈ 216) that is approximately one-third the intensity of the [M+H]⁺ peak.

  • Fragmentation Analysis : The fragmentation of the morpholine ring is a key diagnostic feature.[16][17] Common losses include the neutral loss of elements of the morpholine ring.

G Parent [M+H]⁺ m/z = 214 Frag1 Loss of C₂H₄O m/z = 170 Parent->Frag1 - 44 Da Frag2 Loss of Morpholine Radical m/z = 128 Parent->Frag2 - 86 Da

Caption: Plausible MS fragmentation pathways.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of all data points to form a single, coherent structural assignment.

  • MS establishes the molecular weight (213 g/mol ) and confirms the presence of one chlorine atom.

  • IR confirms the presence of key functional groups: a primary amine (-NH₂), an aromatic ring, a C-O-C ether linkage, and a C-Cl bond.

  • ¹³C NMR shows the presence of 9 unique carbon atoms, consistent with the molecular formula, and their chemical environments align with the proposed structure.

  • ¹H NMR provides the final, detailed picture, confirming the 2,4,6-substitution pattern on the pyridine ring and the integrity of the morpholine substituent. The integration values for each signal perfectly match the number of protons in the proposed structure.

Collectively, the NMR, IR, and MS data provide unambiguous and mutually reinforcing evidence that confirms the chemical structure of This compound . This comprehensive characterization is essential for any further research or application involving this compound, ensuring its identity and purity.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloro-4-morpholinopyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes to 2-Amino-6-chloro-4-morpholinopyridine, a heterocyclic compound of significant interest in medicinal chemistry. While a singular, seminal publication detailing its initial discovery is not prominent in the literature, its structural motifs suggest its emergence as a valuable building block in the development of complex pharmaceutical agents. Its synthesis is rooted in the well-established principles of nucleophilic aromatic substitution on pyridine rings, a cornerstone of heterocyclic chemistry. This document will delve into the logical synthesis, mechanistic underpinnings, and detailed protocols for the preparation of this important intermediate.

Introduction and Significance

This compound (C₉H₁₂ClN₃O) is a substituted pyridine that serves as a versatile scaffold in the synthesis of biologically active molecules. The pyridine core is a common feature in many pharmaceuticals, and the specific arrangement of its substituents—an amino group, a chloro atom, and a morpholino moiety—offers multiple points for further chemical modification. The amino group can act as a key hydrogen bond donor or a site for amide or sulfonamide formation. The chlorine atom provides a reactive handle for cross-coupling reactions or further nucleophilic substitution, allowing for the introduction of additional complexity. The morpholine group can enhance solubility and metabolic stability, and participate in crucial interactions with biological targets.

Given these features, this compound is primarily utilized as an intermediate in drug discovery and development, particularly in the synthesis of kinase inhibitors and other targeted therapies.

The Synthetic Strategy: A Tale of Two Substitutions

The synthesis of this compound is a classic example of leveraging the principles of nucleophilic aromatic substitution (SNAr) on a pyridine ring. The reactivity of halopyridines towards nucleophiles is a well-understood phenomenon, where the electron-withdrawing nature of the ring nitrogen facilitates the attack of a nucleophile and the displacement of a halide leaving group.[1]

The most logical and cost-effective synthetic approach begins with a readily available, multiply-substituted pyridine precursor. A plausible starting material is 2-amino-4,6-dichloropyridine. The synthesis then proceeds via a two-step, regioselective substitution pathway.

Mechanistic Considerations

The key to a successful synthesis lies in controlling the regioselectivity of the nucleophilic attack. In a molecule like 2-amino-4,6-dichloropyridine, the two chlorine atoms are in electronically distinct environments. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position. This is due to the greater stabilization of the negatively charged Meisenheimer intermediate formed upon attack at the 4-position, where the charge can be delocalized onto the ring nitrogen.[2]

The synthetic strategy hinges on a sequential substitution: first, the more reactive 4-position is targeted with morpholine, followed by the amination of a different precursor to install the 2-amino group. An alternative, and perhaps more direct route, involves the selective reaction of 2-amino-4,6-dichloropyridine with morpholine.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthetic Pathway A 2-Amino-4,6-dichloropyridine (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B Reaction C This compound (Final Product) B->C Formation D Morpholine (Nucleophile) D->B

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for SNAr reactions on chloropyridines and related heterocycles. These should be considered as a starting point for optimization in a research or process development setting.

Synthesis of this compound from 2-Amino-4,6-dichloropyridine

This protocol describes the direct and regioselective substitution of the 4-chloro group of 2-amino-4,6-dichloropyridine with morpholine.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,6-dichloropyridine (1.0 eq).

  • Solvent and Reagents: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add morpholine (1.2 eq) to the mixture.

  • Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Parameter Expected Value/Result
Molecular Formula C₉H₁₂ClN₃O
Molecular Weight 213.66 g/mol
Appearance Off-white to pale yellow solid
Purity (by HPLC) >95%
¹H NMR Consistent with the proposed structure
Mass Spectrometry [M+H]⁺ = 214.07

Historical Context and Evolution of Synthesis

While the specific "discovery" of this compound is not well-documented in a single historical paper, its synthesis is a logical extension of established chemical principles. The development of nucleophilic aromatic substitution reactions on pyridine and other heterocyclic systems has been a major focus of organic chemistry for decades.

Early work on the functionalization of chloropyridines laid the groundwork for the synthesis of complex molecules like the target compound. The evolution of this field has been driven by the need for efficient and selective methods to produce novel compounds for biological screening. Patents for related structures, such as 2-amino-4-chloro-6-alkoxypyrimidines, demonstrate the industrial application of these synthetic strategies in the creation of herbicides and pharmaceuticals.[3] The synthesis of this compound is a modern example of how these fundamental reactions are applied in the quest for new medicines.

The general reaction mechanism for the nucleophilic aromatic substitution is depicted below:

G cluster_1 SNAr Mechanism start 2-Amino-4,6-dichloropyridine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack at C4 product This compound intermediate->product Loss of Leaving Group nucleophile + Morpholine leaving_group - Cl⁻

Caption: Generalized mechanism of the SNAr reaction for the synthesis.

Conclusion

This compound is a valuable and versatile intermediate in the field of drug discovery. Its synthesis, while not detailed in a singular historical account, is readily achieved through the application of well-understood principles of nucleophilic aromatic substitution on a dichlorinated aminopyridine precursor. The ability to selectively introduce the morpholine moiety at the 4-position provides a robust platform for the generation of diverse chemical libraries for biological screening. As the demand for novel therapeutics continues to grow, the importance of such key building blocks and the synthetic strategies to access them will only increase.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial linkages.[1] This reaction's significance lies in its broad substrate scope and functional group tolerance, often overcoming the limitations of classical methods like nucleophilic aromatic substitution (SNAr).[1][2]

This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2-Amino-6-chloro-4-morpholinopyridine, a key intermediate in the synthesis of various biologically active molecules. The presence of multiple nitrogen-containing functional groups on the pyridine ring presents unique challenges, including potential catalyst inhibition and the need for careful optimization to achieve high yields and selectivity. These application notes are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Mechanistic Insights: The Catalytic Cycle and Key Parameters

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.

A simplified representation of the catalytic cycle is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, this compound), forming a Pd(II) complex. This step is often rate-limiting, especially with less reactive aryl chlorides.[3]

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.[4]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -H-Base+ Palladium-Amido Complex->Pd(0)L2 Reductive Elimination (Product: Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: The choice of palladium source and, more critically, the phosphine ligand is paramount. For challenging substrates like electron-rich chloropyridines, bulky, electron-rich ligands are essential to promote the difficult oxidative addition step and facilitate reductive elimination.[3] Ligands such as XPhos, RuPhos, and BrettPhos have shown significant success in these contexts.[3] Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) are often preferred over generating the active catalyst in situ from sources like Pd(OAc)₂, as they can provide more consistent results.[3]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or more active catalyst systems.[3]

  • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[3] Toluene and 1,4-dioxane are commonly used.[5]

Experimental Protocols

The following protocols are designed as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of catalyst, ligand, base, and temperature may be necessary for different amine coupling partners.

Protocol 1: General Procedure for Amination with a Secondary Amine

This protocol is suitable for a wide range of secondary amines.

Materials:

  • This compound

  • Secondary amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst)

  • Sodium tert-butoxide (1.4 - 2.0 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add solids to Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat to 80-110 °C C->D E Monitor by TLC/LC-MS D->E F Cool to room temperature E->F G Quench with sat. aq. NH4Cl F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, and the palladium precatalyst.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the secondary amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Volatile Amine

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[6][7]

Materials:

  • This compound

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF, 1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4-10 mol%)

  • Sodium tert-butoxide (1.4 - 2.0 equivalents)

  • Anhydrous, degassed toluene

  • Sealable reaction tube

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Follow steps 8-10 from Protocol 1 for extraction and purification.

Quantitative Data Summary:

ParameterRecommended RangeNotes
This compound1.0 equivalentStarting material
Amine1.2 - 2.0 equivalentsAn excess can drive the reaction to completion.
Palladium Catalyst2 - 5 mol%Higher loadings may be needed for less reactive amines.
Ligand (if not using a precatalyst)4 - 10 mol%
Base (e.g., NaOtBu)1.4 - 2.0 equivalentsMust be anhydrous.
SolventAnhydrous, degassed toluene or 1,4-dioxane
Temperature80 - 110 °CHigher temperatures may be required for aryl chlorides.
Reaction Time4 - 24 hoursMonitor by TLC or LC-MS.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents.Use a palladium precatalyst, increase the reaction temperature, ensure all reagents and solvents are anhydrous and degassed.[3]
Hydrodehalogenation Slow reductive elimination, presence of water.Use a bulkier ligand to accelerate reductive elimination, ensure strictly anhydrous conditions.[3]
Side Product Formation Reaction at other nitrogen sites, catalyst decomposition.Screen different ligands and bases to improve selectivity, consider protecting the 2-amino group if it interferes.
Difficulty in Purification Co-elution of product and starting materials or byproducts.Optimize chromatography conditions (solvent gradient, different stationary phase), consider derivatization or crystallization.

References

Suzuki coupling reactions with 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki Coupling Reactions with 2-Amino-6-chloro-4-morpholinopyridine

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the Suzuki-Miyaura cross-coupling reaction for the functionalization of this compound. This versatile building block is of significant interest in medicinal chemistry, and its successful coupling provides a gateway to novel molecular entities. This guide moves beyond simple procedural lists to explain the underlying principles and rationale, enabling robust and reproducible results.

Introduction: The Strategic Importance of the Pyridine Scaffold

Substituted pyridines are privileged scaffolds, forming the core of numerous pharmaceuticals and agrochemicals.[1] The this compound core, in particular, offers multiple points for diversification. The chlorine atom at the 6-position serves as a reactive handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance for a wide array of functional groups.[3][4]

However, the target substrate, this compound, presents distinct challenges. The presence of three Lewis basic nitrogen atoms (amino, pyridine ring, and morpholine) can lead to coordination with the palladium catalyst, causing inhibition or deactivation.[5][6][7] Furthermore, the electron-donating nature of the amino and morpholino groups can reduce the reactivity of the C-Cl bond, making the initial oxidative addition step of the catalytic cycle more difficult.[5] This guide provides the expertise-driven protocols and mechanistic insights necessary to overcome these challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a challenging substrate like this compound.

The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring. This is often the rate-limiting step for less reactive aryl chlorides and requires a highly active catalytic system.[6][9]

  • Transmetalation : The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]

  • Reductive Elimination : The two organic groups on the palladium center couple to form the new C-C bond of the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product Product ArX Ar-X (2-Amino-6-chloro-4- morpholinopyridine) ArX->Pd0 Ar-X Ar_prime_B Ar'-B(OR)₂ (Boronic Acid/Ester) Ar_prime_B->ArPdX Ar'B(OR)₂ + Base Base Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Parameters: A Scientist's Perspective

Achieving high yields for the coupling of this compound requires careful selection of the catalyst system, base, and solvent. The choices are not arbitrary; they are dictated by the electronic and steric properties of the substrate.

The Catalyst System: Ligand Choice is Critical

For less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[6] The key to success lies in using a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand.[12] These ligands promote the challenging oxidative addition step and stabilize the active Pd(0) species.

  • Rationale : Bulky ligands like SPhos, XPhos, and RuPhos create a sterically hindered environment around the palladium center, which favors the formation of the monoligated L-Pd(0) species, the highly active species in oxidative addition. Their electron-donating nature increases the electron density on the palladium, further promoting its insertion into the C-Cl bond.[5]

Base Selection: The Engine of Transmetalation

The base plays a crucial role in activating the boronic acid to form a boronate complex, which is necessary for efficient transmetalation.[11][13] The choice of base can significantly impact reaction rate and yield.

  • Common Choices :

    • K₃PO₄ (Potassium Phosphate) : A strong base often effective in challenging couplings.

    • K₂CO₃ / Na₂CO₃ (Potassium/Sodium Carbonate) : Common, effective bases, often used in aqueous solvent mixtures.[14]

    • Cs₂CO₃ (Cesium Carbonate) : A highly effective but more expensive option, often used in anhydrous conditions.[3]

  • Causality : The strength and solubility of the base determine the concentration of the active boronate species. For a substrate prone to catalyst inhibition, ensuring the transmetalation step is fast can prevent catalyst decomposition pathways from dominating.

Solvent System: Ensuring Compatibility and Reactivity

The solvent must solubilize all reaction components and be compatible with the catalyst system. Aprotic polar solvents are typically employed.

  • Recommended Solvents : 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene are common choices.[8][12]

  • The Role of Water : Often, a mixture of an organic solvent and water (e.g., Dioxane/H₂O) is beneficial. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[2][12]

  • Degassing is Mandatory : All solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen) before use. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid and reaction failure.[6]

Experimental Protocols

Safety Precaution : Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents in a well-ventilated fume hood.

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a robust starting point for coupling with various aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • SPhos or XPhos (2-6 mol%, typically a 2:1 ligand-to-palladium ratio)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 213.7 mg).

  • Reagent Addition : Add the arylboronic acid (e.g., 1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg), the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg), and the base (e.g., K₃PO₄, 2.0 mmol, 424.6 mg).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water).

  • Reaction : Place the flask in a preheated oil bath at 90-110 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification :

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Typical Reaction Conditions

The following table summarizes generalized conditions that have proven effective for Suzuki couplings of related challenging heteroaryl chlorides, providing a valuable reference for optimization.

ParameterCondition 1 (General Purpose)Condition 2 (For Less Reactive Partners)
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene (anhydrous)
Temperature 100 °C110 °C
Typical Time 12-18 hours18-24 hours
Reference Synthesized from[3][15]Synthesized from[6][12]

Troubleshooting and Validation

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for a self-validating workflow.

Troubleshooting_Workflow cluster_problems Diagnosis cluster_solutions_1 Solutions for Unreacted SM cluster_solutions_2 Solutions for SM Consumed start Reaction Failure (Low or No Yield) check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present SM Largely Unreacted check_sm->sm_present Yes sm_consumed SM Consumed, No Product check_sm->sm_consumed No sol_temp Increase Temperature sm_present->sol_temp sol_catalyst Increase Catalyst Loading or Switch to a More Active Ligand (e.g., XPhos) sm_present->sol_catalyst sol_time Increase Reaction Time sm_present->sol_time sol_deboronation Minimize Water, Use Boronic Ester, Use Milder Base if Possible (Protodeboronation) sm_consumed->sol_deboronation sol_dehalogenation Ensure Anhydrous Solvents, Optimize Reaction Time (Dehalogenation) sm_consumed->sol_dehalogenation sol_degas Improve Degassing Technique (Catalyst Deactivation/ Homocoupling) sm_consumed->sol_degas

Figure 2: A logical workflow to diagnose and resolve failed Suzuki reactions.

Common Side Reactions and Their Mitigation: [5][6]

  • Protodeboronation : Hydrolysis of the boronic acid to the corresponding arene.

    • Mitigation : Use a boronic ester (e.g., pinacol ester) which is more stable. Minimize water in the reaction or run under strictly anhydrous conditions.

  • Dehalogenation : Reduction of the starting this compound.

    • Mitigation : Ensure solvents are pure and not a source of hydrides. Optimize reaction time to avoid prolonged heating after the reaction is complete.

  • Homocoupling : Self-coupling of the boronic acid to form a biaryl byproduct.

    • Mitigation : This is often caused by the presence of oxygen. Ensure the reaction setup is rigorously degassed and maintained under an inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation that requires a nuanced approach. Success is predicated on understanding and overcoming the inherent challenges of this electron-rich, multi-nitrogenous substrate. By employing highly active palladium/buchwald-type ligand systems, carefully selecting the base and solvent, and maintaining a rigorously inert atmosphere, researchers can reliably access a diverse range of novel biaryl and heteroaryl pyridine derivatives for application in drug discovery and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-Amino-6-chloro-4-morpholinopyridine, a critical building block in contemporary drug discovery and medicinal chemistry.[1][2] We delve into the practical application of Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offering detailed, step-by-step protocols. Beyond procedural instructions, this guide illuminates the underlying mechanistic principles and furnishes field-proven insights to empower researchers in optimizing these powerful synthetic transformations. The protocols described herein are designed to be self-validating, ensuring robust and reproducible outcomes for professionals engaged in the synthesis of novel molecular entities.

Introduction: The Significance of this compound in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The specific substitution pattern of this compound offers a unique trifecta of reactive handles, rendering it an exceptionally versatile building block for the synthesis of complex molecules. The amino group at the 2-position, the chloro substituent at the 6-position, and the morpholine moiety at the 4-position each impart distinct chemical properties that can be selectively exploited in synthetic strategies.

The chlorine atom at the 6-position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of carbon and nitrogen nucleophiles. This capability is paramount in the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug development programs. The inherent biological relevance of the morpholine group, known to enhance pharmacokinetic properties, further elevates the value of this scaffold.[3]

This application note will focus on three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions in the context of this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Foundational Principles: The Palladium Catalytic Cycle

A firm grasp of the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing these reactions. The catalytic cycle for these transformations generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5][6]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetalation PdII_R R-Pd(II)-R'(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organometallic R'-M (e.g., R'-B(OR)2) or R'-H Organometallic->Transmetalation caption Figure 1: Generalized Palladium Catalytic Cycle

Caption: Figure 1: Generalized Palladium Catalytic Cycle

Expert Insight: The choice of ligand (L) is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps, while also preventing catalyst deactivation.[7]

Experimental Protocols

The following protocols are provided as a robust starting point for researchers. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[5][8][9] This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[5]

Reaction Scheme:

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

ReagentAmount (mol equiv)Purpose
This compound1.0Aryl halide substrate
Boronic Acid/Ester1.2 - 1.5Organoboron coupling partner
Palladium Catalyst (e.g., Pd(PPh3)4)0.02 - 0.05Catalyst
Base (e.g., K2CO3, Cs2CO3)2.0 - 3.0Activates the boronic acid for transmetalation
Solvent (e.g., Dioxane/H2O, Toluene, DMF)-Reaction medium

Step-by-Step Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality Behind Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation.[10]

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6][9] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[5]

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[4][11]

Reaction Scheme:

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

ReagentAmount (mol equiv)Purpose
This compound1.0Aryl halide substrate
Amine1.1 - 1.5Nitrogen nucleophile
Palladium Pre-catalyst (e.g., Pd2(dba)3)0.01 - 0.05Source of Pd(0)
Ligand (e.g., XPhos, RuPhos, BrettPhos)0.02 - 0.10Stabilizes the catalyst and facilitates the catalytic cycle
Base (e.g., NaOtBu, K3PO4)1.5 - 2.5Deprotonates the amine for coordination to the palladium center
Solvent (e.g., Toluene, Dioxane)-Anhydrous reaction medium

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv) in a dry reaction vessel.

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 90-110 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Expertise & Experience:

  • Ligand Selection: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands like XPhos and RuPhos are often highly effective.[12]

  • Base Sensitivity: Strong bases like sodium tert-butoxide are commonly used, but some functional groups may not be compatible. In such cases, a weaker base like potassium phosphate may be a suitable alternative.[13]

Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in materials science and medicinal chemistry.[10][14][15]

Reaction Scheme:

Table 3: Reagents and Conditions for Sonogashira Coupling

ReagentAmount (mol equiv)Purpose
This compound1.0Aryl halide substrate
Terminal Alkyne1.2 - 2.0Alkyne coupling partner
Palladium Catalyst (e.g., Pd(PPh3)2Cl2)0.01 - 0.05Catalyst
Copper(I) Co-catalyst (e.g., CuI)0.02 - 0.10Co-catalyst for the activation of the alkyne
Base (e.g., Triethylamine, Diisopropylamine)2.0 - 5.0Base and often co-solvent
Solvent (e.g., THF, DMF)-Reaction medium

Step-by-Step Protocol:

  • To a solution of this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent (e.g., THF), add the base (e.g., triethylamine, 3.0 equiv).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Trustworthiness and Self-Validation:

  • Copper-Free Conditions: While the traditional Sonogashira reaction employs a copper co-catalyst, concerns over the formation of alkyne homocoupling byproducts have led to the development of copper-free protocols.[16] These often require a different palladium catalyst system and a stronger base.

  • Degassing: The removal of oxygen is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[10]

Visualization of Experimental Workflow

Cross-Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Reaction Vessel (Inert Atmosphere) Reagents Add: - this compound - Coupling Partner - Base Start->Reagents Catalyst Add Palladium Catalyst (& Ligand/Co-catalyst) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Specified Temperature Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Upon Completion Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification End End Purification->End Final Product caption Figure 2: General Experimental Workflow

Caption: Figure 2: General Experimental Workflow

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the modern medicinal chemist. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile methods for the construction of novel molecular architectures. By understanding the fundamental principles behind these reactions and adhering to robust experimental protocols, researchers can effectively leverage this valuable building block in their drug discovery endeavors. The insights and detailed procedures provided in this application note are intended to facilitate the successful implementation of these powerful synthetic transformations.

References

Using 2-Amino-6-chloro-4-morpholinopyridine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Amino-6-chloro-4-morpholinopyridine: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of a Versatile Intermediate

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to rapidly generate diverse molecular libraries around a core scaffold is a cornerstone of successful drug discovery programs. This compound has emerged as a highly valuable and strategic intermediate, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Its structure is not a random assortment of functional groups; it is a carefully orchestrated arrangement that provides synthetic chemists with distinct, orthogonal chemical handles for building molecular complexity.

This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It will explore the inherent chemical logic of this compound, provide detailed, field-proven protocols for its key transformations, and contextualize its application within the rational design of biologically active molecules. The aminopyridine core is a well-established pharmacophore, and this specific derivative leverages its properties to an exceptional degree, making it a "privileged scaffold" for accessing novel chemical matter.[3][4]

Physicochemical Properties & Characterization

Before its use in synthesis, understanding the fundamental properties of the intermediate is crucial.

PropertyValueSource
IUPAC Name 6-chloro-4-morpholin-4-ylpyridin-2-amine[5]
Molecular Formula C₉H₁₂ClN₃O[5]
Molecular Weight 213.66 g/mol [5]
CAS Number 1285603-68-0[5]
Appearance Typically an off-white to gray or tan solid[6]
Solubility Soluble in polar organic solvents like DMF, DMSO, and alcohols.
Storage Store in a cool, dry place, away from light and strong oxidizers.[6]

Analytical Characterization: For structural confirmation, standard analytical techniques are employed.

  • ¹H NMR: Expect characteristic signals for the aromatic pyridine protons, the morpholine protons (typically two triplets around 3.8 ppm and 3.2 ppm), and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: Signals will correspond to the nine unique carbon atoms in the structure.

  • Mass Spectrometry (MS): The ESI-MS spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 214.07, exhibiting the characteristic isotopic pattern for a chlorine-containing compound.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from its three key functional regions, which can be manipulated with high selectivity.

G cluster_nodes mol A C6-Chloro Group: Primary site for C-C and C-N bond formation via cross-coupling. A:w->mol:e B C2-Amino Group: Key 'hinge-binding' element for kinase inhibition. Acts as a critical H-bond donor. B:w->mol:e C C4-Morpholino Group: Enhances aqueous solubility and improves pharmacokinetic (ADME) properties. C:w->mol:e p1 p2 p3

Caption: Key functional sites of this compound.

  • The C6-Chloro Position (The "Business End"): The chlorine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This is the primary site for introducing diversity into the molecule. Its reactivity allows for the reliable formation of new carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, which are two of the most powerful transformations in the medicinal chemist's toolkit.[7]

  • The C2-Amino Group (The "Anchor"): In the context of kinase inhibitor design, the 2-aminopyridine motif is a premier "hinge-binding" fragment.[3] The amino group forms critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor within the ATP-binding pocket. This interaction is often a prerequisite for potent inhibitory activity.

  • The C4-Morpholino Group (The "Pharmacokinetic Modulator"): The morpholine moiety is frequently incorporated into drug candidates to improve their physicochemical properties.[8] It disrupts planarity, increases polarity, and often enhances aqueous solubility and metabolic stability, which are crucial for developing orally bioavailable drugs.

Application Focus: A Workflow for Kinase Inhibitor Synthesis

This intermediate is a workhorse for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. The general workflow involves using the C6-chloro position as a scaffold for diversification while retaining the C2-amino and C4-morpholino groups for their crucial biological and pharmacokinetic roles.

workflow cluster_reactions Palladium-Catalyzed Cross-Coupling at C6 cluster_products Diverse Intermediates start 2-Amino-6-chloro- 4-morpholinopyridine suzuki Suzuki-Miyaura Coupling (with R¹-B(OH)₂) Forms C-C Bond start->suzuki buchwald Buchwald-Hartwig Amination (with R²-NHR³) Forms C-N Bond start->buchwald prod_suzuki 6-Aryl/Heteroaryl Derivative suzuki->prod_suzuki prod_buchwald 6-Amino Derivative buchwald->prod_buchwald end_node Library of Potential Kinase Inhibitors for SAR Screening prod_suzuki->end_node prod_buchwald->end_node

Caption: General workflow for kinase inhibitor library synthesis.

Detailed Experimental Protocols

The following protocols are generalized procedures that serve as excellent starting points. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Protocol 1: Suzuki-Miyaura C-C Cross-Coupling

This protocol describes the palladium-catalyzed reaction between this compound and a generic aryl/heteroaryl boronic acid.

Objective: To synthesize a 2-amino-6-(aryl)-4-morpholinopyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq). Then, add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture, to a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

Causality Insight: The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[9] The use of a water/dioxane mixture often accelerates the reaction and aids in dissolving the inorganic base.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.

Objective: To synthesize a 6-(substituted amino)-2-amino-4-morpholinopyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.3 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.0 eq)

  • Anhydrous, Aprotic Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., Xantphos, 0.02 eq), and the base (e.g., NaOtBu, 1.5 eq) to a flame-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 eq) and the chosen amine (1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to ~0.1 M concentration) via syringe.

  • Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring. The reaction is typically complete in 4-24 hours.

  • Monitoring: Track the consumption of the starting material by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization: Purify the crude product by flash column chromatography. Confirm the identity and purity of the final compound by NMR and MS.

Causality Insight: The Buchwald-Hartwig amination is a powerful but sensitive reaction.[10][11] The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and promote the crucial reductive elimination step that forms the C-N bond.[12] The use of a strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the amine, allowing it to coordinate to the palladium complex.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related aminopyridines should be used to guide handling procedures.[13][14][15]

  • Hazard Class: Assumed to be harmful if swallowed (Acute Toxicity, Oral) and to cause skin and serious eye irritation.[13][16]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle in a well-ventilated laboratory fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed hinge-binding element, pharmacokinetic modulator, and versatile coupling site provide a robust and efficient platform for the synthesis of targeted molecular libraries. By understanding the underlying reactivity and employing robust protocols like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can effectively leverage this intermediate to explore vast chemical space and develop novel therapeutics.

References

Synthesis of Novel Heterocycles from 2-Amino-6-chloro-4-morpholinopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic strategies for the derivatization of 2-Amino-6-chloro-4-morpholinopyridine, a versatile building block for the creation of novel heterocyclic compounds. The methodologies detailed herein are foundational for applications in medicinal chemistry and drug discovery, leveraging the strategic placement of reactive sites on the pyridine core. This document offers detailed experimental protocols, mechanistic insights, and quantitative data to empower researchers in the synthesis of diverse chemical libraries.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized pyridine derivative that serves as an excellent starting material for the synthesis of a wide array of novel heterocycles. Its utility stems from the presence of three key functional groups: a nucleophilic amino group at the 2-position, a reactive chloro group at the 6-position, and an electron-donating morpholino substituent at the 4-position. This unique combination of functionalities allows for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling reactions and cyclization reactions, to construct complex molecular architectures. The morpholine moiety, in particular, is a common feature in many approved drugs, often improving pharmacokinetic properties.

The strategic importance of this scaffold lies in its potential to generate libraries of compounds for screening against various biological targets. The ability to selectively functionalize the 2- and 6-positions provides a powerful tool for structure-activity relationship (SAR) studies in drug development.

Synthetic Pathways and Methodologies

This section details three principal synthetic pathways for the elaboration of the this compound core:

  • Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

  • Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

  • Construction of Fused Heterocyclic Systems: Synthesis of Pyrido[2,3-d]pyrimidines and Imidazo[1,2-a]pyridines

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[1] In the context of this compound, the chloro group at the 6-position serves as the electrophilic partner for coupling with a variety of boronic acids or their esters. This reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of a highly active catalyst system is crucial for the successful coupling of electron-rich and sterically hindered substrates like this compound. Electron-donating and bulky phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to facilitate the oxidative addition of the aryl chloride to the palladium center and promote the subsequent reductive elimination.[2] The base plays a critical role in the transmetalation step by activating the boronic acid.[2]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-Cl(L2) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)-R(L2) Oxidative Addition Complex->Transmetalation Complex Transmetalation Product Complex Ar-R-Pd(0)L2 Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product 2-Amino-6-aryl- 4-morpholinopyridine Product Complex->Product Ar-Cl 2-Amino-6-chloro- 4-morpholinopyridine Ar-Cl->Oxidative Addition Complex R-B(OH)2 Aryl/Heteroaryl Boronic Acid R-B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex caption Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-aryl-4-morpholinopyridine.

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃/XPhosCs₂CO₃1,4-Dioxane1101680-90
33-Pyridylboronic acidPdCl₂(dppf)K₂CO₃DMF/H₂O90875-85

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[3] This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl amines. In the case of this compound, the chloro group at the 6-position can be displaced by a variety of primary and secondary amines.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[5] The base is required to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle.[6]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-Cl(L2) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination [Ar-Pd(II)-Cl(L2)(R2NH)] Oxidative Addition Complex->Amine Coordination Amido Complex Ar-Pd(II)-NR2(L2) Amine Coordination->Amido Complex Deprotonation Product Complex Ar-NR2-Pd(0)L2 Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product 2,6-Diamino- 4-morpholinopyridine Derivative Product Complex->Product Ar-Cl 2-Amino-6-chloro- 4-morpholinopyridine Ar-Cl->Oxidative Addition Complex R2NH Primary or Secondary Amine R2NH->Amine Coordination Base Base Base->Amine Coordination caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or DavePhos) (2-10 mol%)

  • Base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene, THF, or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the phosphine ligand (e.g., Xantphos, 0.03 mmol), and the base (e.g., NaOtBu, 1.8 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the degassed solvent (5-10 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired N-substituted 2,6-diamino-4-morpholinopyridine derivative.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂/BINAPNaOtBuToluene1001875-85
2MorpholinePd₂(dba)₃/XantphosCs₂CO₃1,4-Dioxane1102470-80
3BenzylaminePd(OAc)₂/DavePhosLiHMDSTHF801280-90

Construction of Fused Heterocyclic Systems

The 2-amino group of this compound is a key functionality for the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

A. Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines can be synthesized from 2-aminopyridines through condensation with various three-carbon synthons.[7][8] A common strategy involves the reaction with α,β-unsaturated carbonyl compounds or their equivalents, followed by cyclization.[9][10]

Pyridopyrimidine_Synthesis cluster_0 Synthesis of Pyrido[2,3-d]pyrimidines Start 2-Amino-6-chloro- 4-morpholinopyridine Intermediate Condensation Product Start->Intermediate Condensation Product Substituted Pyrido[2,3-d]pyrimidine Intermediate->Product Intramolecular Cyclization Reagent α,β-Unsaturated Carbonyl Compound (e.g., Malonates, Enones) Reagent->Intermediate Conditions Base or Acid Catalyst, Heat Conditions->Intermediate Conditions->Product caption General workflow for Pyrido[2,3-d]pyrimidine synthesis. Imidazopyridine_Synthesis cluster_1 Synthesis of Imidazo[1,2-a]pyridines Start_I 2-Amino-6-chloro- 4-morpholinopyridine Intermediate_I N-Alkylated Intermediate Start_I->Intermediate_I N-Alkylation Product_I Substituted Imidazo[1,2-a]pyridine Intermediate_I->Product_I Intramolecular Cyclization Reagent_I α-Haloketone (e.g., Phenacyl bromide) Reagent_I->Intermediate_I Conditions_I Base (e.g., NaHCO₃), Solvent (e.g., Ethanol) Conditions_I->Intermediate_I Conditions_I->Product_I caption General workflow for Imidazo[1,2-a]pyridine synthesis.

References

Analytical methods for quantifying 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 2-Amino-6-chloro-4-morpholinopyridine

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, the ability to accurately and reliably quantify it in various matrices is paramount. This guide provides detailed application notes and protocols for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described are grounded in established analytical principles and are presented with the scientific rigor required for regulated environments.

The molecular structure of this compound, with its combination of a basic amino group, a lipophilic morpholine ring, and a chromophoric pyridine core, lends itself to analysis by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will detail two robust methods for its quantification.

Physicochemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is crucial for analytical method development. These properties influence choices regarding solvents, chromatographic columns, and detection techniques.

PropertyValueSource
Molecular Formula C₉H₁₂ClN₃O[1]
Molecular Weight 213.66 g/mol [1][2]
IUPAC Name 6-chloro-4-morpholin-4-ylpyridin-2-amine[1]
CAS Number 1285603-68-0[2]

Method 1: Quantitative Analysis by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis. The method separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a moderately polar compound, can be effectively retained and separated from impurities using this technique. Detection is achieved via UV spectrophotometry, leveraging the compound's ability to absorb light in the UV spectrum, a characteristic common to pyridine-containing structures.[3] This method is robust, reliable, and widely available in analytical laboratories, making it an ideal choice for routine quantification and quality control.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Purified water (e.g., Milli-Q or equivalent).

  • Formic acid or orthophosphoric acid, analytical grade.

  • Syringe filters (0.22 µm or 0.45 µm).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of purified water. Degas before use.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.

3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 2.7 µmProvides excellent resolution and efficiency for small molecules.
Mobile Phase Gradient elution with Mobile Phase A (0.1% FA in water) and Mobile Phase B (ACN)A gradient is proposed to ensure elution of the main peak with good symmetry and to elute any potential late-eluting impurities.
Gradient Program 0-2 min: 10% B; 2-10 min: 10% to 90% B; 10-12 min: 90% B; 12.1-15 min: 10% BThis gradient profile allows for good retention and separation.
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 35 °CMaintaining a constant temperature ensures reproducible retention times.[4]
Injection Volume 10 µLA standard injection volume for modern HPLC systems.
Detection Wavelength ~254 nm or determined by UV scanAromatic and conjugated systems typically have strong absorbance around this wavelength. A UV scan of the analyte should be performed to determine the absorbance maximum (λmax) for optimal sensitivity.[4]

4. Data Analysis

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantify the concentration of the analyte in unknown samples using the calibration curve.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Data Processing & Validation Prep_Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Prep_Standards Prepare Standards Inject Inject Samples & Standards Prep_Standards->Inject Prep_Samples Prepare Samples Prep_Samples->Inject Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Build Calibration Curve Integrate->Calibrate Validate Perform Method Validation (Linearity, Accuracy, Precision) Calibrate->Validate Quantify Quantify Unknowns Validate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Method Validation

A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from the diluent, and any impurities or degradation products. Peak purity should be assessed using a DAD.
Linearity A linear relationship between concentration and peak area should be established over the intended range. R² ≥ 0.999.
Accuracy The agreement between the measured value and the true value. Typically assessed by spike-recovery experiments, with recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Expressed as the Relative Standard Deviation (%RSD). Repeatability (intra-day) %RSD ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst) %RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.

Method 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the high specificity of tandem mass spectrometry. The analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix effects.[5]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Consumables

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC or HPLC system.

  • All consumables listed for the HPLC-UV method, but with LC-MS grade solvents.

  • A stable isotope-labeled internal standard (SIL-IS) of this compound is highly recommended for best results, though not strictly required.

2. Preparation of Solutions

  • Mobile phases and diluent are prepared as for the HPLC method, but using LC-MS grade solvents is critical to avoid ion suppression.

  • Standard and sample solutions are prepared similarly, but often at much lower concentrations (e.g., in the ng/mL range). If an internal standard is used, it should be added to all standards and samples at a fixed concentration.

3. LC-MS/MS Conditions

ParameterRecommended ConditionRationale
LC Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for the faster analysis times typical in LC-MS/MS.
Mobile Phase Gradient elution (as in HPLC method, but may be shortened)A fast gradient is often used to reduce run time while maintaining separation from key interferences.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe amino group on the pyridine ring is readily protonated, making positive mode ESI ideal.
Precursor Ion (Q1) m/z 214.1 [M+H]⁺Calculated for C₉H₁₂ClN₃O. This will need to be confirmed by direct infusion of the standard.
Product Ions (Q3) To be determinedThe molecule would be fragmented in the collision cell (Q2) to produce characteristic product ions. These must be determined experimentally by analyzing the product ion scan of the precursor.
MRM Transitions Quantifier: 214.1 > [Product Ion 1]; Qualifier: 214.1 > [Product Ion 2]Using two transitions enhances the confidence of identification.
Collision Energy To be optimizedThe voltage applied in the collision cell must be optimized for each MRM transition to maximize the product ion signal.

4. Data Analysis

  • Data is processed using the instrument's software.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Quantification is performed using this ratio-based calibration to correct for any variability during sample preparation and injection.

Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_infusion Mass Spectrometer Optimization cluster_lc LC Method Development cluster_analysis Analysis & Validation Infuse Direct Infusion of Standard Find_Precursor Identify Precursor Ion (m/z 214.1) Infuse->Find_Precursor Fragment Fragment Precursor Ion Find_Precursor->Fragment Select_Products Select Product Ions for MRM Fragment->Select_Products Optimize_CE Optimize Collision Energy (CE) Select_Products->Optimize_CE Develop_LC Develop LC Separation (Fast Gradient) Optimize_CE->Develop_LC Prep_Samples Prepare Samples & Standards (with Internal Standard) Develop_LC->Prep_Samples Run_LCMS Analyze via LC-MS/MS Prep_Samples->Run_LCMS Process_Data Process Data (Area Ratios) Run_LCMS->Process_Data Validate Validate Method Process_Data->Validate

Caption: Workflow for LC-MS/MS method development.

Conclusion

This guide outlines two robust and scientifically sound analytical methods for the quantification of this compound. The RP-HPLC-UV method serves as an excellent primary technique for routine analysis, quality control, and purity assessments due to its reliability and accessibility. For applications demanding higher sensitivity and selectivity, such as bioanalysis or the detection of trace-level impurities, the proposed LC-MS/MS method provides a powerful and specific alternative. Both protocols are presented as comprehensive starting points and must be fully validated in the end-user's laboratory to ensure their suitability for the intended application.

References

Application Note & Protocol: A Scalable, High-Yield Synthesis of 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-Amino-6-chloro-4-morpholinopyridine, a key intermediate in pharmaceutical development. The described two-step synthetic pathway is optimized for scalability, safety, and high purity. We elaborate on the underlying chemical principles, provide detailed, step-by-step protocols for the synthesis of the 2-amino-4,6-dichloropyridine precursor and its subsequent regioselective amination, and include critical safety and handling information. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Strategic Overview: The Synthetic Pathway

The synthesis of this compound is efficiently achieved via a two-step sequence starting from the readily available 2-amino-4,6-dihydroxypyridine.

  • Step 1: Dichlorination. The initial step involves the conversion of 2-amino-4,6-dihydroxypyridine to the critical intermediate, 2-amino-4,6-dichloropyridine. This is accomplished through a chlorination reaction using phosphorus oxychloride (POCl₃) in the presence of an amine base which acts as an acid scavenger.

  • Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr). The target molecule is then synthesized by reacting 2-amino-4,6-dichloropyridine with morpholine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the morpholine selectively displaces the chlorine atom at the C4 position of the pyridine ring.

Synthetic_Pathway A 2-Amino-4,6-dihydroxypyridine B 2-Amino-4,6-dichloropyridine A->B  1. POCl₃  2. Amine Base (e.g., Et₃N)  Heat C This compound B->C  Morpholine  Solvent (e.g., EtOH)  Heat

Diagram 1: Overall two-step synthesis pathway.

Part I: Large-Scale Synthesis of 2-Amino-4,6-dichloropyridine

Mechanistic Rationale and Process Considerations

The conversion of dihydroxypyridines to their corresponding dichloropyridines is a standard transformation often employing phosphorus oxychloride (POCl₃). The reaction proceeds by converting the hydroxyl groups into better leaving groups, which are subsequently displaced by chloride ions from POCl₃. A significant byproduct of this reaction is hydrochloric acid (HCl). On a large scale, the generated HCl can lead to side reactions and decrease yield. Therefore, the inclusion of an acid scavenger, such as triethylamine (Et₃N) or N,N-dimethylaniline, is critical to neutralize the acid as it forms.[1][2] This process is conducted without an additional inert solvent, using an excess of POCl₃ as both a reactant and the reaction medium.[2] This approach simplifies the process by avoiding the need for solvent recovery or disposal.[1]

Detailed Experimental Protocol

Materials:

  • 2-Amino-4,6-dihydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution, 20-50%

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel

  • Vacuum distillation setup

  • Filtration apparatus (e.g., Nutsche filter-dryer)

Workflow_Part1 cluster_prep Reactor Preparation & Reaction cluster_workup Work-up & Isolation charge_reagents 1. Charge Reactor - 2-Amino-4,6-dihydroxypyridine - POCl₃ (excess) add_base 2. Add Triethylamine - Dropwise addition - Maintain T < 80°C charge_reagents->add_base Exothermic react 3. Heat & React - Stir at 70-80°C - Monitor by LC-MS add_base->react distill 4. Distill POCl₃ - Vacuum distillation react->distill Reaction Complete quench 5. Quench Residue - Add slowly to water (40-60°C) distill->quench ph_adjust 6. pH Adjustment - Add NaOH (aq) - Target pH 2.5-4.0 quench->ph_adjust isolate 7. Isolate Product - Filter solid - Wash with water - Dry ph_adjust->isolate

Diagram 2: Experimental workflow for 2-amino-4,6-dichloropyridine.

Procedure:

  • Reactor Charging: In a clean, dry, jacketed reactor, charge 2-amino-4,6-dihydroxypyridine (1.0 mol equivalent) followed by phosphorus oxychloride (3.0-5.0 mol equivalents).[1][2] Begin agitation.

  • Base Addition: While maintaining the internal temperature between 20°C and 80°C, slowly add triethylamine (2.0-3.0 mol equivalents) via an addition funnel over 1-2 hours.[2] This addition is exothermic; careful control of the addition rate and reactor cooling is essential.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC) until the starting material is consumed.

  • POCl₃ Removal: Cool the mixture to below 60°C. Remove the excess phosphorus oxychloride by vacuum distillation.[2]

  • Quenching: Carefully add the resulting viscous residue to a separate vessel containing stirred deionized water (8-10 volumes) maintained at 40-60°C. This step is highly exothermic and releases HCl gas; perform in a well-ventilated area with appropriate scrubbing. Stir the resulting slurry for 1.5-2.5 hours.[2]

  • Precipitation: Cool the slurry to room temperature. Slowly add 20-50% aqueous sodium hydroxide solution to adjust the pH to approximately 2.5-4.0, which will precipitate the product.[2]

  • Isolation and Drying: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral. Dry the product under vacuum at 50-60°C to a constant weight.

Part II: Synthesis of this compound

Mechanistic Rationale and Regioselectivity

The reaction between 2-amino-4,6-dichloropyridine and morpholine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the nucleophile (morpholine) attacks the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity is then restored by the expulsion of a leaving group (chloride ion).

The regioselectivity of this reaction is a key consideration. While the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom and the two chlorine atoms, the substitution occurs preferentially at the C4 position over the C6 position. This preference is because nucleophilic attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the ring nitrogen, which is a more stable arrangement than the intermediate formed from attack at C6.[3]

Detailed Experimental Protocol

Materials:

  • 2-Amino-4,6-dichloropyridine

  • Morpholine

  • Ethanol (or other suitable polar, aprotic solvent)

  • Triethylamine (optional, as base/acid scavenger)

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Filtration apparatus

Procedure:

  • Reactor Charging: Charge the reactor with 2-amino-4,6-dichloropyridine (1.0 mol equivalent), ethanol (5-10 volumes), and morpholine (1.1-1.5 mol equivalents).

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours. The reaction can be run in the presence of an additional base like triethylamine to scavenge the HCl formed, which can improve reaction rates and yield.[4]

  • Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS or TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature or below (0-5°C) to induce crystallization of the product.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold ethanol to remove unreacted morpholine and other impurities.

  • Drying: Dry the purified product under vacuum at 60-70°C to a constant weight. A second recrystallization from a suitable solvent like ethanol may be performed if higher purity is required.

Analytical Characterization and Data

The identity and purity of the intermediate and final product must be confirmed using standard analytical techniques.

CompoundTechniqueExpected Results
2-Amino-4,6-dichloropyridine ¹H NMR (DMSO-d₆)δ ≈ 6.8-7.5 (s, 2H, NH₂), δ ≈ 6.5-6.7 (s, 1H, Ar-H)
LC-MSCorrect molecular ion peak corresponding to C₅H₃Cl₂N₃
HPLC Purity>98%
This compound ¹H NMR (CDCl₃)δ ≈ 6.0-6.2 (s, 1H, Ar-H), δ ≈ 4.5-4.7 (s, 2H, NH₂), δ ≈ 3.8-3.9 (t, 4H, morpholine), δ ≈ 3.2-3.4 (t, 4H, morpholine)
LC-MSCorrect molecular ion peak corresponding to C₉H₁₁ClN₄O
HPLC Purity>99%

Safety, Handling, and Waste Disposal

Hazard Overview:

  • Phosphorus oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. Causes severe burns upon contact. Inhalation can be fatal. All manipulations must be performed in a high-performance chemical fume hood with appropriate personal protective equipment.

  • Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes severe skin and eye damage. Toxic if inhaled.

  • Chlorinated Pyridines: Compounds like 2-amino-6-chloropyridine are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5][6] Handle with appropriate PPE.

  • Morpholine: Flammable liquid. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

  • Wear a chemical-resistant laboratory coat, steel-toed shoes, and safety glasses or goggles at all times.[6][7]

  • When handling POCl₃, triethylamine, and morpholine, use heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) and a face shield.

  • For large-scale operations, a self-contained breathing apparatus may be necessary.[8]

Waste Disposal:

  • Aqueous waste streams should be neutralized before disposal.

  • Organic waste containing chlorinated compounds must be collected and disposed of according to local, state, and federal regulations for halogenated organic waste.

  • Quenching of POCl₃ must be done under controlled conditions by trained personnel.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 2-Amino-6-chloro-4-morpholinopyridine. This document is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. We will address common challenges encountered during its synthesis, providing in-depth, evidence-based solutions to help you optimize your reaction outcomes.

The primary synthetic route involves a sequential nucleophilic aromatic substitution (SNAr) on a dichloropyridine precursor. This guide focuses on troubleshooting and optimizing this pathway to improve yield and purity.

Troubleshooting Guide

This section addresses specific, practical issues you may face in the lab. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.

  • Potential Cause 1: Inactive Starting Material or Reagents. The starting material, typically a di- or trichloropyridine derivative, can degrade over time. Similarly, the amine nucleophiles (morpholine and the amino source) can be of poor quality.

  • Solution: Always verify the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction. Ensure that solvents are anhydrous, as water can react with the starting material or intermediates.[1]

  • Potential Cause 2: Suboptimal Reaction Temperature. Nucleophilic aromatic substitution (SNAr) reactions are highly sensitive to temperature. Insufficient heat will result in a slow or stalled reaction, while excessive heat can lead to decomposition and the formation of side products.

  • Solution: The optimal temperature depends on the specific substrate and solvent. For many SNAr reactions on chloropyridines, temperatures in the range of 80-120°C are common.[2] It is crucial to perform small-scale optimization experiments to find the ideal temperature for your specific system. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.

  • Potential Cause 3: Incorrect Solvent Choice. The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during an SNAr reaction.[3]

  • Solution: Polar aprotic solvents such as DMF, DMSO, NMP, or THF are generally preferred as they can solvate the intermediate and facilitate the reaction.[4] The choice of solvent can significantly impact reaction rate and yield, so it may be necessary to screen a few options.

Q2: I'm observing a significant amount of a di-substituted byproduct. How can I improve selectivity for the mono-aminated product?

The formation of a di-amino substituted pyridine is a frequent side reaction. Controlling the stoichiometry and understanding the electronics of the intermediate is key to minimizing this.

  • Potential Cause: Over-reaction due to Stoichiometry or Reactivity. While the introduction of the first electron-donating amino group deactivates the pyridine ring towards further nucleophilic attack, forcing conditions (high temperature, long reaction times, excess amine) can still lead to a second substitution.[3][5]

  • Solution 1: Control Stoichiometry. Use a precise amount of the aminating reagent, typically 1.0 to 1.2 equivalents. Adding the amine slowly to the reaction mixture can help maintain a low instantaneous concentration, reducing the likelihood of double substitution.

  • Solution 2: Optimize Temperature and Reaction Time. As soon as TLC or LC-MS analysis indicates the consumption of the starting material (2,6-dichloro-4-morpholinopyridine), proceed with the workup. Unnecessarily long reaction times at elevated temperatures will favor the formation of the thermodynamically stable di-substituted product.

Q3: The reaction starts but fails to proceed to completion. What can I do?

A stalled reaction suggests an issue with the reaction equilibrium, reagent stability, or the presence of inhibitors.

  • Potential Cause 1: Reversible Reaction or Product Inhibition. In some cases, the reaction may be reversible, or the product itself could inhibit the reaction from proceeding.

  • Solution: Ensure the presence of a suitable base (e.g., K₂CO₃, Et₃N) to scavenge the HCl generated during the reaction. This drives the reaction forward. The choice and amount of base can be critical and may require optimization.[2]

  • Potential Cause 2: Deactivation of the Ring. The first nucleophilic substitution introduces an electron-donating morpholine group, which can deactivate the ring towards the second substitution (amination), making it sluggish.[5]

  • Solution: If the amination step is the one stalling, more forcing conditions may be required compared to the initial morpholine substitution. This could involve a higher temperature or switching to a higher-boiling point solvent. Alternatively, palladium-catalyzed methods like the Buchwald-Hartwig amination can be effective for less reactive substrates, though this introduces new parameters (catalyst, ligand, base) to optimize.[3]

Q4: I'm struggling with the purification of the final product. What are the best practices?

Purification can be challenging due to the similar polarities of the desired product and potential byproducts.

  • Solution 1: Acid-Base Extraction. The basicity of the amino groups on your product and byproducts can be exploited. Dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The aminopyridine derivatives will move to the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the free amine, which can be extracted back into an organic solvent.[6] This method is effective for removing non-basic impurities.

  • Solution 2: Column Chromatography. If acid-base extraction is insufficient, silica gel column chromatography is the standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate or methanol, can effectively separate the desired mono-amino product from the starting material and di-substituted byproducts.

  • Solution 3: Recrystallization. If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective final purification step to obtain a high-purity material.[7]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic rings bearing good leaving groups, such as chlorine.

  • Nucleophilic Attack: The amine (morpholine or the amino source) acts as a nucleophile and attacks one of the electron-deficient carbons bearing a chlorine atom.

  • Formation of Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in the reaction's feasibility.[3]

  • Rearomatization: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the substituted product.

Q2: How do different substituents on the pyridine ring affect the reaction?

Substituents have a profound electronic effect. Electron-withdrawing groups (like the chlorine atoms and the pyridine nitrogen itself) activate the ring for SNAr by stabilizing the negative charge of the Meisenheimer intermediate. Conversely, electron-donating groups (like the amino and morpholino groups) deactivate the ring, making subsequent substitutions more difficult.[3][5] This electronic tug-of-war is why sequential, selective substitution is possible.

Q3: What are the most critical parameters to control for a successful synthesis?

Based on extensive studies of SNAr reactions, the following parameters are paramount for achieving high yield and purity.

ParameterImportanceRecommended ActionRationale
Temperature CriticalOptimize in the 80-120°C range. Monitor closely.Controls reaction rate versus side product formation.[2]
Solvent HighUse polar aprotic solvents (DMF, NMP, DMSO).Stabilizes the charged Meisenheimer intermediate, accelerating the reaction.[3][4]
Stoichiometry HighUse 1.0-1.2 equivalents of the amine nucleophile.Prevents the formation of di-substituted byproducts.
Base HighUse a non-nucleophilic base (e.g., K₂CO₃, DBU).Neutralizes the generated HCl, driving the reaction to completion.[8]
Purity of Reagents HighVerify purity of starting materials and use anhydrous solvents.Prevents side reactions (e.g., hydrolysis) and ensures consistent results.[9]

Visualizations & Protocols

General Synthetic Workflow

The following diagram illustrates the typical workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent & Solvent Preparation reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup snar Sequential SNAr Reaction (e.g., 80-120°C) reaction_setup->snar monitoring Reaction Monitoring (TLC, LC-MS) snar->monitoring quench Quenching & Extraction monitoring->quench purification Purification (Column/Recrystallization) quench->purification analysis Characterization (NMR, MS, HPLC) purification->analysis final_product Final Product analysis->final_product

Caption: General experimental workflow for synthesis.

Reaction Scheme: Main Reaction and Side Product

This diagram shows the desired mono-amination and the potential di-amination side reaction.

reaction_scheme start 2,6-Dichloro-4- morpholinopyridine intermediate 2-Amino-6-chloro-4- morpholinopyridine (Desired Product) start->intermediate + NH₃ (1 equiv) (Desired Path) side_product 2,6-Diamino-4- morpholinopyridine (Side Product) intermediate->side_product + NH₃ (excess) (Side Reaction)

References

Technical Support Center: Buchwald-Hartwig Amination of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination of aminopyridines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet sensitive transformation. Aminopyridines are notoriously difficult substrates due to the propensity of the pyridine nitrogen to interact with the palladium catalyst, leading to a host of potential side reactions and low yields.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

This section addresses high-level, common issues that users face during the amination of aminopyridines.

Q1: My Buchwald-Hartwig reaction with an aminopyridine is failing completely or giving very low yields. What are the most common culprits?

A: Failure in this specific reaction class often stems from one or more of the following five key areas:

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming a stable, off-cycle complex that effectively poisons the catalyst and halts the reaction.[1][2] This is the most prevalent issue specific to aminopyridine substrates.

  • Inappropriate Ligand Choice: The ligand is paramount. It must be sterically bulky and electron-rich enough to both facilitate the catalytic cycle (oxidative addition and reductive elimination) and shield the palladium center from inhibitory binding by the pyridine nitrogen.[1]

  • Sub-optimal Base: The base's strength, solubility, and steric profile are critical. An incorrect base can lead to poor deprotonation of the amine, decomposition of reagents, or undesired side reactions.[3][4]

  • Atmospheric Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to an inactive state.[5] Meticulous exclusion of air and moisture is non-negotiable.

  • Impure Reagents: Water or other impurities in the solvent, amine, or base can deactivate the catalyst.[1][5] Solvents and liquid reagents must be rigorously dried and degassed.

Q2: I'm setting up a new reaction with a bromopyridine and a primary amine. What is a reliable set of starting conditions?

A: While every substrate pairing is unique, a robust starting point is crucial for success. The following conditions, utilizing a modern biarylphosphine ligand and a strong, non-nucleophilic base, are recommended for initial screening.

Table 1: Recommended Starting Conditions for Aminopyridine Arylation
ParameterRecommendationRationale
Aryl Halide (Hetero)aryl BromideMore reactive than chlorides, less prone to iodide-based inhibition effects.[4]
Amine 1.1 - 1.2 equivalentsA slight excess drives the reaction to completion.
Pd Precatalyst G3 or G4 Buchwald Precatalyst (1-2 mol%)Air-stable and reliably generate the active Pd(0) species in situ.[4]
Ligand RuPhos or BrettPhos (1.1 - 1.2x Pd mol%)Bulky, electron-rich ligands proven effective for challenging substrates like aminopyridines.[1]
Base NaOt-Bu or LHMDS (1.5 - 2.0 equivalents)Strong bases that facilitate efficient amine deprotonation.[3]
Solvent Toluene or Dioxane (Anhydrous, Degassed)Common non-polar aprotic solvents for this reaction.[1][5]
Temperature 80 - 110 °CSufficient thermal energy to drive the reaction, but monitor for decomposition.[1]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation.[5]

Troubleshooting Guide: Specific Side Reactions

This section provides detailed explanations and solutions for specific, observable side reactions.

Problem: Hydrodehalogenation
Q: My starting aryl bromide is consumed, but my main product is the corresponding pyridine (hydrodebromination), not the desired coupled amine. What is causing this?

A: You are observing hydrodehalogenation, a common side reaction that competes with the desired reductive elimination step.[6] It occurs when a palladium-hydride species is formed, which then reductively eliminates with the aryl group to produce the dehalogenated arene. This pathway is often favored under sub-optimal conditions.

Mechanistic Cause: The key unproductive step is β-hydride elimination from the palladium-amido intermediate. Instead of the C-N bond forming, a β-hydrogen from the amido ligand is transferred to the metal. This can be exacerbated by certain ligands or high temperatures.[6][7][8]

Solutions:

  • Switch to a Bulkier Ligand: Employing sterically hindered biarylphosphine ligands like BrettPhos or RuPhos is the most effective solution. Their bulkiness creates a congested environment around the palladium center that sterically disfavors the transition state required for β-hydride elimination, thereby promoting the desired C-N reductive elimination.[1]

  • Lower the Reaction Temperature: High temperatures can provide the activation energy needed for the β-hydride elimination pathway. Running the reaction at the lowest effective temperature (e.g., 80-90 °C) can suppress this side reaction.[1]

  • Ensure a Scrupulously Inert Atmosphere: While the primary source of the hydride is often the amine, trace moisture can also react with the base and catalyst to form palladium-hydride species.

Diagram: Productive Amination vs. Hydrodehalogenation Pathway

G cluster_main Main Catalytic Cycle cluster_productive Desired Pathway cluster_side Side Reaction A Ar-Pd(II)-Amido Complex B Productive Reductive Elimination A->B C-N Bond Formation D β-Hydride Elimination A->D Unproductive Pathway C Desired C-N Coupled Product (Aryl Aminopyridine) B->C E Ar-Pd(II)-H Intermediate D->E F Reductive Elimination E->F C-H Bond Formation G Hydrodehalogenated Byproduct (Arene) F->G

Caption: Competing pathways from the key palladium-amido intermediate.

Problem: Stalled or Incomplete Reaction
Q: My reaction starts and forms some product, but then it stops, leaving a significant amount of starting material even after prolonged heating. Why?

A: A stalled reaction is the classic symptom of catalyst deactivation, which for aminopyridines, is most often caused by catalyst inhibition from the substrate or product itself.

Mechanistic Cause: The nitrogen lone pair of the aminopyridine (either starting material or product) can act as a strong ligand, binding to the palladium center. This forms a stable (Ligand)Pd(Aminopyridine) complex that is part of an unproductive resting state, effectively removing the catalyst from the active cycle.[1][2]

Solutions:

  • Use a More Hindered Ligand: This is the primary solution. Ligands like Josiphos , RuPhos , or N-heterocyclic carbenes (NHCs) provide significant steric bulk that physically blocks the pyridine nitrogen from accessing and binding to the palladium atom.[8][9]

  • Employ a Precatalyst: Using an air-stable precatalyst (e.g., a palladacycle like the G3 or G4 Buchwald precatalysts) ensures the efficient and rapid generation of the active, monoligated Pd(0) species.[4] This can sometimes outperform catalysts generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be less reliable.[10]

  • Increase Catalyst Loading: As a last resort, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes compensate for partial deactivation, though this is not ideal for process efficiency.

  • Check for Oxygen: Re-verify that your system is completely free of oxygen, as slow oxidation of the Pd(0) catalyst over the course of the reaction can also lead to a gradual stall.[5]

Problem: No Reaction at All
Q: I've mixed all my reagents, but after several hours, TLC/LC-MS shows only starting materials. What should I check first?

A: Zero conversion points to a fundamental failure in one of the core components of the reaction. A systematic, logical check is required to diagnose the issue.

Troubleshooting Workflow: Follow this decision tree to identify the point of failure.

Diagram: Troubleshooting Workflow for No Reaction

G start No Reaction Observed q1 Is the atmosphere scrupulously inert? start->q1 q2 Are all reagents pure and anhydrous? q1->q2 Yes a1 Action: Re-purge system, degass solvents, use Schlenk/glovebox techniques. q1->a1 No q3 Is the catalyst active? q2->q3 Yes a2 Action: Use freshly dried solvents. Dry base in oven. Purify amine. q2->a2 No q4 Is the base appropriate (strength & solubility)? q3->q4 Yes a3 Action: Use a fresh bottle of catalyst or a reliable precatalyst. q3->a3 No q5 Is the ligand correct for this substrate? q4->q5 Yes a4 Action: Switch to a stronger base (e.g., LHMDS) or a more soluble one (e.g., Cs2CO3). q4->a4 No end Re-evaluate Reaction (Temp, Concentration) q5->end Yes a5 Action: Consult literature for a bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos). q5->a5 No

Caption: A step-by-step decision tree for diagnosing a failed reaction.

Optimized General Protocol

This protocol is a starting point for the coupling of a generic aminopyridine with an aryl bromide. Note: All manipulations should be performed under an inert atmosphere using either a glovebox or standard Schlenk techniques.

Materials
  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Aminopyridine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.8 mmol, 1.8 equiv)

  • Anhydrous Toluene (5 mL)

Procedure
  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, aminopyridine, RuPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Via syringe, add the anhydrous, degassed toluene to the flask.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

Technical Support Center: Purification of 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-6-chloro-4-morpholinopyridine (CAS: 1285603-68-0). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high purity for this important chemical intermediate.

Introduction

This compound is a substituted pyridine derivative with a molecular weight of 213.66 g/mol .[1][2] Its structure, featuring a basic amino group, a morpholine moiety, and a pyridine core, presents unique challenges during purification. The basic nitrogen atoms can interact strongly with standard silica gel, leading to issues like peak tailing in chromatography. Furthermore, achieving high crystallinity can be difficult due to persistent impurities. This guide addresses these specific issues with scientifically grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common queries our team receives regarding the purification of this compound.

Q1: My crude product is a dark, oily residue. What is the best initial purification strategy?

A: For a crude mixture with significant non-basic impurities, an acid-base extraction is the most effective first step. The rationale here is to leverage the basicity of the pyridine and amino groups. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid (e.g., 1M HCl), your target compound will become protonated, forming a water-soluble salt that partitions into the aqueous layer.[3] Non-basic impurities will remain in the organic phase, which can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will neutralize the salt, causing your purified product to precipitate or be ready for re-extraction into a fresh organic phase. This is a powerful method for bulk impurity removal before proceeding to chromatography or recrystallization.

Q2: I'm observing significant streaking and tailing of my compound on silica gel TLC and during column chromatography. How can I resolve this?

A: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.[4] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen atoms of your compound, leading to poor separation and low recovery.

To mitigate this, you have two primary options:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate). The modifier competes with your compound for the acidic sites on the silica, leading to sharper peaks and improved elution.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina can be an excellent alternative. Alternatively, deactivated silica gel (often prepared by treating silica with a silylating agent) can be used.

Q3: My purified product fails to crystallize and remains an oil. What are the likely causes and solutions?

A: Failure to crystallize is a frequent problem that can stem from several factors.[4][5]

  • Presence of Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice. You may need to repeat the purification step (e.g., column chromatography) to achieve higher purity.

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but well at high temperatures.[5] For pyridine derivatives, which are generally polar, you should explore polar solvents.[5] Conduct small-scale solubility tests with solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures. A related compound, 2-amino-4-chloro-6-morpholinopyrimidine, has been successfully crystallized from diethyl ether and dichloromethane, suggesting these could be viable starting points.[6][7]

  • Supersaturation: The solution might be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from a previous pure batch.[5]

  • Too Much Solvent: Using an excessive amount of solvent is a common reason for crystallization failure.[5] If you suspect this, carefully evaporate some of the solvent to increase the concentration and allow it to cool again.[5]

Q4: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques is recommended for comprehensive purity and identity confirmation.

  • Thin-Layer Chromatography (TLC): A quick check to see if the product runs as a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A typical method would use a C18 reverse-phase column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[4]

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 214.07).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants corresponding to the structure of this compound.

Part 2: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues encountered during the purification process.

Symptom Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in Column Chromatography Strong interaction between the basic compound and acidic silica gel.[4]1. Add 0.5-1% triethylamine or ammonium hydroxide to the eluent. 2. Use a neutral stationary phase like alumina. 3. Use deactivated silica gel.
Low or No Recovery from Silica Column Irreversible binding of the product to the acidic silica gel.1. Flush the column with a highly polar, basic solvent system (e.g., 5-10% NH₄OH in Methanol). 2. In the future, use the modified eluents or alternative stationary phases described above.
Product Fails to Crystallize ("Oils Out") - Residual impurities are present.[5] - Inappropriate solvent or solvent volume.[5] - Solution is supersaturated.[5]1. Re-purify the material using column chromatography. 2. Perform small-scale solubility tests to find a better solvent system. 3. Reduce solvent volume by gentle evaporation. 4. Induce crystallization by scratching the flask or adding a seed crystal.[5]
Product is Discolored (Yellow or Brown) Presence of colored impurities or degradation products from the synthesis.[8]1. Perform a recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities (followed by hot filtration). 2. Run a final "polishing" column chromatography.
Co-elution of Product with a Similar Polarity Impurity The chosen eluent system has insufficient resolving power.1. Switch to a different solvent system (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Methanol). 2. Use a shallower solvent gradient during elution to improve separation. 3. Consider reverse-phase chromatography if the impurity has a significantly different hydrophobicity.

Part 3: Detailed Purification Protocols

Protocol 3.1: Purification by Flash Column Chromatography

This protocol is designed to purify the crude product, assuming most non-basic impurities have been removed.

Rationale: This method separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. The addition of triethylamine is critical to ensure a good peak shape for this basic compound.

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a suitable mobile phase. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes. Prepare your solvents with 0.5% triethylamine (Et₃N) by volume. For example, to make 1 L of 20% EtOAc in Hexane, use 200 mL EtOAc, 795 mL Hexane, and 5 mL Et₃N.

  • Sample Preparation: Dissolve your crude this compound in a minimal amount of dichloromethane (DCM) or the column eluent. Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

  • Dry Loading: Evaporate the solvent from the silica-sample mixture under reduced pressure until a fine, free-flowing powder is obtained. This "dry loading" method generally results in better separation than loading the sample as a concentrated liquid.

  • Column Packing: Pack a glass column with silica gel using your initial, low-polarity eluent (e.g., 10% EtOAc/Hexane with 0.5% Et₃N). Ensure the silica bed is compact and level.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, starting with low polarity and gradually increasing it based on TLC analysis of the reaction mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the final traces of triethylamine, you may need to co-evaporate with a solvent like toluene.

Protocol 3.2: Purification by Recrystallization

This protocol is ideal for a final purification step when the product is already of moderate-to-high purity (>90%).

Rationale: This technique relies on the differences in solubility of the target compound and impurities in a specific solvent at different temperatures. As a hot, saturated solution cools, the compound's solubility decreases, leading to the formation of pure crystals.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, add a small amount of your impure product. Add a potential solvent (e.g., isopropanol, acetonitrile) dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the bulk of your impure product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals thoroughly under vacuum to remove all residual solvent.

Part 4: Visualization of Workflows

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for this compound.

Purification_Strategy start Crude Product check_purity Initial Purity Assessment (TLC, LCMS) start->check_purity is_oily Is crude product oily / highly impure? check_purity->is_oily acid_base Perform Acid-Base Extraction is_oily->acid_base Yes main_purification Main Purification Step is_oily->main_purification No acid_base->main_purification recrystallization_check Is product >90% pure and crystalline? main_purification->recrystallization_check chromatography Flash Column Chromatography analysis Final Purity Analysis (HPLC, NMR) chromatography->analysis recrystallization_check->chromatography No recrystallization Recrystallization recrystallization_check->recrystallization Yes recrystallization->analysis final_product Pure Product (>98%) analysis->final_product

Caption: Decision tree for purification strategy.

Flash Column Chromatography Workflow

This diagram illustrates the key stages of the flash column chromatography protocol.

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation p1 1. Prepare Eluent (with 0.5% Et3N) p2 2. Prepare Slurry (Dry Load Sample) p3 3. Pack Column r1 4. Load Sample p3->r1 r2 5. Elute with Solvent Gradient r1->r2 r3 6. Collect Fractions r2->r3 a1 7. Analyze Fractions (TLC) r3->a1 a2 8. Combine Pure Fractions a1->a2 a3 9. Evaporate Solvent a2->a3 a4 Pure Compound a3->a4

Caption: Workflow for flash column chromatography.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for Chloro-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions with chloro-pyridine substrates. This guide is tailored for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these often-challenging transformations. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting steps, and offer validated protocols to enhance your success rate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with a chloro-pyridine is resulting in a consistently low yield. What are the primary factors I should investigate?

Low yields are a common hurdle and can stem from several factors related to the specific substrates.[1] The primary reasons include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3]

  • Substrate Reactivity: Chloro-pyridines are significantly less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, making the oxidative addition step of the catalytic cycle more challenging.[2][4][5]

  • Side Reactions: Protodeboronation (hydrolysis of the C-B bond) and homo-coupling of the boronic acid are common side reactions that consume your starting materials.[1][6]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: For chloro-pyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient. Highly active catalyst systems are often required.[4] Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][4] These ligands promote the difficult oxidative addition step and can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1][7]

  • Optimize Your Base and Solvent: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species.[1][7] A strong base is often necessary for challenging couplings.[1] Potassium phosphate (K₃PO₄) is frequently a good choice.[1][4] The solvent system plays a key role in solubilizing reagents and stabilizing the catalytic species.[8] Common choices include mixtures of 1,4-dioxane, THF, or DMF with water.[8][9]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1] A temperature screen (e.g., 80-110 °C) is recommended to find the optimal balance between reaction rate and reagent/catalyst stability.[6][10]

  • Ensure an Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homo-coupling.[4][8] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[8][10]

Q2: I'm observing significant homo-coupling of my boronic acid. How can I minimize this side reaction?

Homo-coupling is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species, which can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1]

Solutions:

  • Thoroughly Degas Your Reaction Mixture: Before adding the palladium catalyst, ensure your solvent and reagent mixture is thoroughly degassed. This can be achieved by bubbling an inert gas through the solution or by using a freeze-pump-thaw technique.[6][8]

  • Use a Pd(0) Source or an Efficient Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homo-coupling.[1] Alternatively, using well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) can ensure efficient generation of the active Pd(0) species.[11]

Q3: Protodeboronation seems to be a major issue in my reaction. What are my options?

Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid with a hydrogen atom.[1] This is a common pathway for boronic acid decomposition, especially with electron-deficient or heteroaryl boronic acids.[2][8]

Mitigation Strategies:

  • Use Anhydrous Conditions: If possible, use anhydrous reagents and solvents to minimize the presence of water, which drives protodeboronation.[6]

  • Switch to a More Stable Boronic Acid Derivative: Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable than their corresponding boronic acids.[6][10] Potassium trifluoroborate salts are another stable alternative.[11]

  • Optimize the Base: While a base is necessary, harsh basic conditions can sometimes exacerbate protodeboronation.[6] Screening different bases may reveal one that promotes the desired coupling without excessive boronic acid decomposition.[2]

Data Presentation: Catalyst, Base, and Solvent Selection

The following tables provide a starting point for optimizing your Suzuki coupling of chloro-pyridines.

Table 1: Recommended Catalyst/Ligand Systems for Chloro-pyridine Coupling

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)Reference(s)
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100Good to Excellent[4]
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane80-100Good to Excellent[1][3]
Pd(dppf)Cl₂K₂CO₃DMF/H₂O120 (MW)~80[12]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90[12]

Table 2: Effect of Base on Suzuki Coupling Yield

BaseSolventTemp (°C)NotesReference(s)
K₂CO₃1,4-Dioxane/H₂O100A common and effective base.[4]
K₃PO₄1,4-Dioxane100Often provides good yields, especially for challenging couplings.[4]
Cs₂CO₃1,4-Dioxane/H₂O100A strong base that can be effective when others fail.[4]
LiOᵗBuDioxane/H₂O100A very strong base, effective for exhaustive coupling of polychlorinated pyridines.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Chloro-pyridine

This is a generalized procedure and should be optimized for specific substrates.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloro-pyridine (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[10]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6][10]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][10]

  • Purification: Purify the crude product by flash column chromatography.[6][10]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_offcycle Potential Deactivation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Pyridine_Coord Pyridine Coordination (Catalyst Inhibition) Pd0->Pyridine_Coord Inhibition Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation (Ar'-B(OR)₂) Trans->Pd0 Product Ar-Ar' Trans->Product Reductive Elimination

Caption: The key steps of the Suzuki-Miyaura catalytic cycle, highlighting potential catalyst inhibition.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Chloro-pyridine Suzuki Coupling Check_Catalyst Is the catalyst system active enough for a chloro-pyridine? Start->Check_Catalyst Check_Conditions Have reaction conditions (base, solvent, temp) been optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Use a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos) Check_Catalyst->Optimize_Catalyst No Check_Side_Reactions Are there significant side products? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Screen different bases (K₃PO₄, Cs₂CO₃) and solvents. Increase temperature. Check_Conditions->Optimize_Conditions No Address_Side_Reactions If protodeboronation: use anhydrous conditions or a boronic ester. If homo-coupling: ensure thorough degassing. Check_Side_Reactions->Address_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Side_Reactions Address_Side_Reactions->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Overcoming low reactivity of 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Highly Functionalized Pyridine Scaffold

2-Amino-6-chloro-4-morpholinopyridine is a valuable heterocyclic building block in contemporary drug discovery and materials science. Its densely functionalized core offers multiple points for diversification. However, researchers frequently encounter significant hurdles in achieving efficient chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the underlying chemical principles governing its low reactivity and offers robust, field-proven troubleshooting strategies and optimized protocols to empower your research and development efforts.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons behind the substrate's challenging nature.

Q1: Why is my this compound substrate so unreactive in standard Suzuki or Buchwald-Hartwig coupling reactions?

A1: The low reactivity of this substrate is not due to a single factor, but a combination of potent electronic and coordination effects. Understanding these is the first step to overcoming them.

  • Inherent Inertness of the C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[1][2] This step, where the Palladium(0) catalyst inserts into the carbon-chlorine bond, often represents the rate-limiting step of the entire process and requires a highly active catalyst.[1]

  • Cumulative Electron-Donating Effects: The substrate possesses two powerful electron-donating groups (EDGs) positioned ortho (amino) and para (morpholino) to the chlorine atom. The amino group at C2 and the morpholino group at C4 both donate electron density into the pyridine ring through resonance. This increased electron density at the C6 position further deactivates the C-Cl bond, making it less electrophilic and thus more resistant to oxidative addition by the electron-rich Pd(0) catalyst.[3][4]

  • Catalyst Inhibition and Deactivation: The lone pairs of electrons on the pyridine ring nitrogen, the C2-amino group, and the C4-morpholino nitrogen are all Lewis basic. They can coordinate strongly to the palladium catalyst center.[3][5] This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, preventing it from participating in the desired catalytic cycle.[3]

Section 2: Troubleshooting Guide - From Reaction Failure to Success

This guide provides specific, actionable advice for common experimental failures.

Focus Area: Suzuki-Miyaura C-C Coupling

Q2: My Suzuki-Miyaura reaction with this compound has failed completely or resulted in a yield below 20%. Where do I begin troubleshooting?

A2: A complete failure or very low yield points to a fundamental issue with catalyst activity or reaction conditions. A systematic approach is required. First, rigorously ensure your reaction setup is free of oxygen, as oxygen can rapidly deactivate the Pd(0) catalyst, especially at elevated temperatures.[5] Ensure all solvents and liquid reagents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish. Second, re-evaluate your catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[5] You must move to a modern, specialized catalyst system designed for unreactive aryl chlorides.

Q3: What are the optimal catalyst and ligand systems for achieving a successful Suzuki coupling with this deactivated substrate?

A3: Success with this substrate hinges on using a catalyst system that is both highly active and sterically shielded to prevent catalyst inhibition.

  • Ligand Choice is Critical: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination step. The steric bulk also helps create a coordination environment around the palladium that can disfavor binding by the substrate's multiple nitrogen atoms.

    • Recommended Ligands: Dialkylbiaryl phosphines (Buchwald Ligands) such as SPhos , XPhos , and RuPhos are excellent starting points. Trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective for coupling aryl chlorides.[6]

  • Use a Modern Pre-catalyst: Rather than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a commercially available pre-catalyst. Buchwald G3 or G4 pre-catalysts (e.g., XPhos-Pd-G3) are designed to cleanly and reliably generate the active, monoligated L-Pd(0) species under the reaction conditions, leading to more reproducible results.[3]

Q4: I'm seeing significant protodeboronation of my boronic acid and/or hydrodehalogenation of my starting material. How can I mitigate these side reactions?

A4: These side reactions indicate an imbalance in the relative rates of the desired catalytic steps versus undesired pathways.

  • Minimizing Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources before it can transmetalate to the palladium center.[3]

    • Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or MIDA boronate. These are significantly more resistant to hydrolysis.[3]

    • Choose Your Base Wisely: While a base is required to activate the boronic acid for transmetalation, an overly strong or excessively aqueous base can accelerate protodeboronation.[7] Use a moderately strong, anhydrous base like K₃PO₄ or Cs₂CO₃. Powdered KF is also an excellent choice for moisture-sensitive applications.[7][8]

    • Ensure Anhydrous Conditions: Scrupulously dry your solvent and use an anhydrous base. If your reaction requires aqueous conditions, use a minimal amount of degassed water.

  • Suppressing Hydrodehalogenation: This side reaction replaces the chlorine atom with hydrogen and is often promoted by hydride sources or slow reductive elimination.[1]

    • Use High-Purity Reagents: Ensure your solvent and amine bases are not potential hydride sources.

    • Accelerate the Productive Pathway: Using the highly active, bulky phosphine ligands mentioned in Q3 will accelerate the desired C-C bond formation, outcompeting the hydrodehalogenation pathway.

Focus Area: Buchwald-Hartwig C-N Amination

Q5: My Buchwald-Hartwig amination of this compound is not working. What are the key parameters to adjust?

A5: Similar to the Suzuki reaction, the amination of this substrate is challenging due to the inert C-Cl bond and potential for catalyst inhibition. The oxidative addition is again the most common point of failure.[1]

  • Catalyst/Ligand System: This is the most critical parameter. Standard amination catalysts may not be sufficient.

    • Recommended Ligands: For C-N coupling of electron-rich aryl chlorides, very bulky and electron-rich ligands are required. XPhos [9][10], t-BuXPhos [11], and related biaryl phosphines are industry standards and have demonstrated high activity.[12][13] The Josiphos-type ligand CyPF-t-Bu has also shown exceptional activity for amination of challenging heteroaryl chlorides.[14]

    • Palladium Source: Again, using a pre-catalyst like XPhos Palladacycle Gen. 4 can provide a more active and stable catalytic species, leading to higher conversion and cleaner reactions.[12]

  • Base Selection: The choice of base is paramount in Buchwald-Hartwig amination. It must be strong enough to deprotonate the amine nucleophile but not so nucleophilic that it causes side reactions.

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many aminations.[10] However, for sensitive substrates, Lithium bis(trimethylsilyl)amide (LHMDS) or Potassium hexamethyldisilazide (KHMDS) can be superior alternatives. Ensure the base is of high purity and handled under inert conditions, as moisture can deactivate both the base and the catalyst.[1]

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene , dioxane , or t-BuOH are standard. Due to the low reactivity of the substrate, higher reaction temperatures (e.g., 100-120 °C) are often necessary to drive the reaction to completion.

Section 3: Optimized Protocols & Data Summary

Optimized Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for the coupling of an arylboronic acid pinacol ester with this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid pinacol ester (1.5 equiv)

    • SPhos-Pd-G3 Pre-catalyst (3 mol%)

    • Potassium Phosphate (K₃PO₄, milled, oven-dried) (3.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, and K₃PO₄.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Under a positive flow of argon, add the SPhos-Pd-G3 pre-catalyst.

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Optimized Protocol 2: Buchwald-Hartwig Amination

This protocol provides a starting point for coupling a primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine coupling partner (1.2 equiv)

    • XPhos-Pd-G4 Pre-catalyst (2 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

    • Anhydrous, degassed Toluene

  • Procedure:

    • In a glovebox, add NaOt-Bu and the XPhos-Pd-G4 pre-catalyst to an oven-dried reaction vial equipped with a stir bar.

    • Add the this compound and anhydrous, degassed toluene.

    • Finally, add the amine coupling partner.

    • Seal the vial tightly and remove it from the glovebox.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS or TLC.

    • After completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Table 1: Recommended Reaction Conditions Summary
Reaction TypeRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv)Recommended SolventTypical Temp. (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1.5-3) or SPhos-Pd-G3 (2-4)SPhos, XPhos, P(t-Bu)₃ (3-6)K₃PO₄, Cs₂CO₃ (2-3)1,4-Dioxane, Toluene100 - 110
Buchwald-Hartwig Pd(OAc)₂ (1-2) or XPhos-Pd-G4 (1-3)XPhos, t-BuXPhos (2-4)NaOt-Bu, LHMDS (1.5-2)Toluene, t-BuOH100 - 120

Section 4: Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting a Failed Suzuki-Miyaura Coupling

G start Low/No Conversion in Suzuki Coupling check_inert 1. Verify Inert Atmosphere & Reagent Purity start->check_inert check_inert->start Oxygen leak found. Fix and retry. catalyst 2. Upgrade Catalyst System check_inert->catalyst Atmosphere is good ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, P(tBu)3) catalyst->ligand precatalyst Use Modern Pre-catalyst (e.g., SPhos-Pd-G3) catalyst->precatalyst conditions 3. Optimize Reaction Conditions catalyst->conditions Using modern catalyst ligand->conditions precatalyst->conditions base Screen Bases (K3PO4, Cs2CO3, KF) conditions->base temp Increase Temperature (100-110 °C) conditions->temp boron Switch to Boronic Ester (Pinacol or MIDA) conditions->boron success Reaction Successful conditions->success Optimization works base->success temp->success boron->success

Caption: Decision tree for systematic troubleshooting of a low-yielding Suzuki reaction.

Diagram 2: Palladium Catalytic Cycle Highlighting the Challenge

G pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(Cl) pd0->pd2_complex Oxidative Addition product Ar-Ar' (Product) pd2_trans L-Pd(II)(Ar)(Ar') pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination sub Ar-Cl (Substrate) boronic Ar'-B(OR)2 + Base label_text Rate-Limiting Step for this compound due to electron-rich nature and strong C-Cl bond.

Caption: The Suzuki cycle, highlighting the challenging oxidative addition step.

References

2-Amino-6-chloro-4-morpholinopyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-Amino-6-chloro-4-morpholinopyridine. This guide has been developed to provide researchers, scientists, and drug development professionals with in-depth knowledge regarding the stability and optimal storage conditions for this compound. Our goal is to empower you with the necessary information to ensure the integrity of your experiments and troubleshoot any potential challenges you may encounter.

Frequently Asked Questions (FAQs)

Here we address some of the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound in a tightly sealed container in a dry, well-ventilated area.[1][2] To minimize potential degradation, storage at 0-8°C is advisable, as suggested for the structurally similar compound 2-Amino-6-chloro-4-methylpyridine.[3] It is crucial to protect the compound from moisture and direct sunlight.[1]

Q2: Can I store the compound at room temperature for short periods?

While refrigerated storage is optimal, this compound is generally stable under standard ambient conditions (room temperature) for short durations. However, it is imperative to keep the container tightly closed to prevent moisture absorption, as the compound may be hygroscopic. For any extended period, refrigeration is the recommended practice to preserve its integrity.

Q3: What solvents are compatible with this compound for preparing stock solutions?

Based on solubility data for analogous compounds like 2-amino-4-chloro-6-methylpyrimidine, acetic acid is a suitable solvent.[4] For many organic compounds, aprotic solvents such as DMSO, DMF, or acetonitrile are also commonly used. It is always recommended to perform a small-scale solubility test before preparing a large stock solution. When preparing solutions for biological assays, ensure the chosen solvent is compatible with your experimental system at the final concentration.

Q4: Is this compound sensitive to light?

Yes, exposure to direct sunlight should be minimized.[1] Pyridine-based compounds can be susceptible to photodegradation. Therefore, it is best practice to store the solid compound and any solutions in amber vials or containers that are protected from light.

Q5: What are the main signs of compound degradation?

Visual signs of degradation can include a change in color or the appearance of clumping, which may indicate moisture absorption. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to check for the appearance of new peaks, which would signify the presence of degradation products. A shift in the melting point can also be an indicator of impurity.[4]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a systematic approach to troubleshooting common problems that may arise during the use of this compound in your experiments.

Scenario 1: Inconsistent or Poor Results in Biological Assays

Possible Cause: Degradation of the compound leading to reduced activity.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, and dark).

  • Prepare Fresh Stock Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.

  • Analytical Purity Check: If possible, analyze the compound's purity using HPLC to detect any degradation products. Compare the chromatogram to a reference standard if available.

  • Evaluate Solvent Stability: Consider the possibility of the compound reacting with the solvent. If using a protic solvent, there is a potential for nucleophilic substitution of the chloro or morpholino groups over time.

Scenario 2: Difficulty in Dissolving the Compound

Possible Cause: Use of an inappropriate solvent or presence of impurities.

Troubleshooting Steps:

  • Consult Solubility Data: Refer to any available solubility information for this compound or structurally similar compounds.

  • Gentle Warming and Sonication: A slight increase in temperature or the use of an ultrasonic bath can aid in the dissolution of the compound.

  • Test Alternative Solvents: If the compound remains insoluble, try a different, compatible solvent. As mentioned, aprotic polar solvents are often a good starting point for nitrogen-containing heterocyclic compounds.

Best Practices for Handling and Storage

To ensure the longevity and reliability of this compound, adhere to the following best practices.

Receiving and Initial Storage
  • Upon receipt, immediately transfer the compound to a designated storage location that is cool, dry, and dark.

  • Ensure the container's seal is intact. If not, transfer the compound to a new, airtight container.

Weighing and Aliquoting
  • When weighing the compound, do so in a controlled environment with low humidity to minimize moisture absorption.

  • For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated opening of the main stock container.

Solution Preparation and Storage
  • Use anhydrous solvents whenever possible to prepare stock solutions.

  • Store stock solutions at -20°C or -80°C for long-term use.

  • Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Prepare smaller aliquots of your stock solution for daily use.

Physicochemical Properties and Stability Data

PropertyValueSource
Molecular FormulaC9H12ClN3O[5]
Molecular Weight213.66 g/mol [5]
AppearanceOff-white to gray solid (based on 2-Amino-6-chloro-4-methylpyridine)[3]
Storage Temperature0-8°C[3]
Incompatible MaterialsOxidizing agents, strong mineral acids[1]
Conditions to AvoidHeat, flames, sparks, direct sunlight, moisture[1][2]

Visualizing Potential Degradation and Experimental Workflow

To aid in understanding the potential stability issues and a logical workflow for troubleshooting, the following diagrams are provided.

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (presence of water) Compound->Hydrolysis Moisture Oxidation Oxidation (exposure to air/oxidizing agents) Compound->Oxidation Air/Oxidants Photodegradation Photodegradation (exposure to light) Compound->Photodegradation UV Light Degraded_Products Inactive or Altered Byproducts Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photodegradation->Degraded_Products

Caption: Potential degradation pathways for this compound.

References

Navigating the Nuances of Aminopyridine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Aminopyridines are not just building blocks; they are foundational to a multitude of pharmacologically active agents.[1][2] However, their synthesis can be fraught with challenges, from sluggish reactions to problematic purifications.

This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind the experimental steps. By elucidating the mechanistic principles, we aim to empower you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs): The Chichibabin Reaction

The Chichibabin reaction, first reported in 1914, remains a fundamental method for the direct amination of pyridines.[3][4] It typically involves heating a pyridine with sodium amide (NaNH₂) in an inert solvent like toluene or xylene.[3][4][5] Despite its utility, it is notorious for its harsh conditions and potential for side reactions.

Q1: My Chichibabin reaction is resulting in a low yield of the desired 2-aminopyridine. What are the likely causes and how can I improve it?

Low yields in the Chichibabin reaction are a common frustration. The root cause often lies in one or a combination of the following factors:

  • Sub-optimal Reaction Temperature: The reaction requires heating, but excessive temperatures can lead to decomposition and the formation of tar-like byproducts. A good rule of thumb is to maintain the lowest temperature at which you observe steady hydrogen gas evolution, a key indicator of reaction progress.[3]

  • Poor Quality of Sodium Amide: The purity of sodium amide can significantly impact the reaction's success. Interestingly, very pure sodium amide may result in a sluggish reaction, while less pure reagent can sometimes give better yields, possibly due to the catalytic effect of impurities.[5] However, old or improperly stored sodium amide that has hydrolyzed to sodium hydroxide will be ineffective.

  • Inappropriate Solvent: The solvent must be anhydrous and inert to the highly basic conditions. Toluene and xylene are common choices.[3][4] The polarity of the solvent can also play a role in stabilizing the intermediate σ-adduct.[6]

  • Substrate Reactivity: The electronic nature of your pyridine substrate is crucial. Electron-donating groups can hinder the reaction by increasing electron density on the pyridine ring, making it less susceptible to nucleophilic attack.[6] Conversely, electron-withdrawing groups can also inhibit the reaction, potentially by decreasing the basicity of the ring nitrogen or forming complexes with sodium amide.[6]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yields in the Chichibabin reaction.

Q2: I'm observing significant side product formation. What are the common byproducts and how can I minimize them?

The most common side reaction is the formation of bipyridine dimers. For example, the reaction of 4-tert-butylpyridine can yield a significant amount of the corresponding 2,2'-bipyridine.[3] This is often favored at atmospheric pressure. Increasing the pressure with an inert gas, such as nitrogen, has been shown to favor the desired amination product over dimerization.[3]

Another potential issue is di-amination, where a second amino group is introduced onto the ring. This is more likely to occur with an excess of sodium amide.[5]

Strategies to Minimize Side Products:

Side ProductProbable CauseMitigation Strategy
Bipyridine Dimers Radical coupling pathwaysIncrease reaction pressure with an inert gas (e.g., nitrogen to >350 psi).[3]
Di-amination Products Excess sodium amideUse a stoichiometric amount or a slight excess of sodium amide.
Tar/Polymerization High reaction temperaturesMaintain the lowest effective reaction temperature.[3]
Q3: My reaction seems to be working, but I'm struggling with the work-up and purification. What is a reliable procedure?

The work-up of a Chichibabin reaction requires careful handling due to the presence of unreacted sodium amide, which reacts violently with water.

Standard Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (indicated by the cessation of hydrogen evolution), cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add ice-cold water or an alcohol (e.g., isopropanol) to quench any remaining sodium amide.[7]

  • Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.[7] The basicity of the aminopyridine may necessitate multiple extractions for good recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: The crude product can be purified by one of the following methods:

    • Column Chromatography: This is a versatile method for separating the desired aminopyridine from byproducts and unreacted starting material. A typical stationary phase is silica gel, with a mobile phase consisting of a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC).[8][9]

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. Common solvents include benzene/ligroin mixtures or ethanol.[10]

    • Cation-Exchange Chromatography: This technique is particularly useful for removing excess 2-aminopyridine, especially in the context of bioconjugation reactions where it is used as a labeling reagent.[1]

Alternative Synthetic Routes and Their Troubleshooting

While the Chichibabin reaction is a classic, its harsh conditions have led to the development of milder and more versatile methods.

Q4: I'm interested in a milder alternative to the traditional Chichibabin reaction. What are my options?

A notable alternative involves the use of a sodium hydride (NaH)-iodide composite.[11] This system has been shown to mediate the C2-amination of pyridines under significantly milder conditions (65-85°C) and can be used with a wider range of primary alkylamines.[11] The iodide additive, such as lithium iodide (LiI), is crucial as it enhances the Brønsted basicity of NaH.

Key Advantages of the NaH-Iodide Method:

  • Milder reaction temperatures.

  • Broader substrate scope with primary alkylamines.

  • Generally high yields.

Q5: I am attempting a Buchwald-Hartwig amination on a halopyridine, but the reaction is failing. What should I investigate?

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. However, pyridyl substrates can be challenging due to the electron-deficient nature of the ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.

Troubleshooting a Failed Buchwald-Hartwig Amination of a Halopyridine:

Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig aminations of halopyridines.

  • Catalyst and Ligand: The choice of phosphine ligand is critical. Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle. Using a pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst) can also lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used. The optimal base can be substrate-dependent.

  • Solvent and Atmosphere: The reaction is highly sensitive to oxygen. The solvent (typically toluene, dioxane, or THF) must be thoroughly degassed, and the reaction must be run under an inert atmosphere (argon or nitrogen).

  • Reagent Purity: Ensure that the halopyridine, amine, and all other reagents are pure and anhydrous, as impurities can poison the catalyst.

Synthesis of 4-Aminopyridine

Q6: I need to synthesize 4-aminopyridine, but the Chichibabin reaction typically favors the 2-position. What are the recommended synthetic routes?

Direct amination at the 4-position of an unsubstituted pyridine via the Chichibabin reaction is generally not feasible due to the kinetic preference for attack at the 2- and 6-positions. If these positions are blocked, amination at the 4-position can occur, but often in low yield.[5] Therefore, alternative strategies are employed for the synthesis of 4-aminopyridine.

A common and effective method involves a multi-step synthesis starting from pyridine-N-oxide. This is then nitrated to give 4-nitropyridine-N-oxide, which is subsequently reduced to 4-aminopyridine.[12] Another route starts from isonicotinic acid, which is converted to 4-aminopyridine via esterification, amidation, and a Hofmann degradation.[13]

Potential Byproducts in the Synthesis of 4-Aminopyridine from 4-Nitropyridine-N-Oxide:

During the reduction of 4-nitropyridine-N-oxide, several byproducts can form, including:

  • 4-aminopyridine-N-oxide

  • 4-pyridone

  • 4,4'-azopyridine[12]

Careful control of the reduction conditions and subsequent purification are necessary to obtain pure 4-aminopyridine.

Safety Considerations

The synthesis of aminopyridines involves hazardous materials that require careful handling.

  • Sodium Amide (NaNH₂): This reagent is highly reactive and can ignite spontaneously in air, especially when yellowed with age. It reacts violently with water. Always handle sodium amide in an inert atmosphere (e.g., a glovebox) and wear appropriate personal protective equipment (PPE).

  • Aminopyridines: These compounds are toxic if swallowed or in contact with skin and can cause serious eye irritation.[14][15] Always consult the Safety Data Sheet (SDS) for the specific aminopyridine you are working with and handle it in a well-ventilated fume hood with appropriate PPE.

This guide provides a framework for troubleshooting common issues in aminopyridine synthesis. Remember that each reaction is unique, and a systematic, evidence-based approach to optimization is key to success.

References

Technical Support Center: Catalyst Selection for C-N Coupling with 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the C-N cross-coupling of 2-Amino-6-chloro-4-morpholinopyridine. This molecule presents unique challenges due to its electron-rich nature and the presence of a pyridine nitrogen, which can interfere with catalysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high-yielding, reproducible results.

Troubleshooting Guide

This section addresses the most common issues encountered during the C-N coupling of this compound. The advice provided is based on established mechanistic principles and field-proven optimization strategies.

Q1: My reaction shows low or no conversion. What are the primary causes and troubleshooting steps?

Low or no conversion when coupling this compound is a frequent challenge. The primary bottleneck is often the oxidative addition of the electron-rich, sterically accessible C-Cl bond to the palladium(0) center, which is typically the rate-limiting step for chloro-heteroarenes.[1]

Root Causes & Solutions:

  • Inactive Catalyst Species: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate inerting of the reaction vessel allows oxygen to oxidize the Pd(0) center to an inactive Pd(II) state and can also degrade the phosphine ligands.[2][3]

    • Solution: Ensure a rigorously inert atmosphere. Use Schlenk techniques or a glovebox for the entire setup. Degas the solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

  • Suboptimal Ligand Choice: Standard ligands may not be effective for this specific substrate. The ligand must be sufficiently electron-rich to promote oxidative addition and bulky enough to prevent catalyst deactivation via pyridine coordination or dimer formation.

    • Solution: Employ bulky, electron-rich biaryl monophosphine ligands. These are specifically designed to accelerate the key steps of the catalytic cycle for challenging substrates.[3][4] Excellent starting points include RuPhos , XPhos , or SPhos . It is also highly recommended to use well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) which ensure the reliable and quantitative formation of the active L-Pd(0) species.[4]

  • Impure Reagents: Amines, in particular, are notorious for containing impurities that can act as catalyst poisons. Similarly, residual water or peroxides in the solvent can deactivate the catalyst.

    • Solution: Use freshly distilled or filtered amines. Purify liquid amines by passing them through a short plug of activated alumina. Always use anhydrous, high-purity solvents.

Q2: I'm observing significant hydrodehalogenation (C-Cl replaced by C-H). How can I minimize this side product?

Hydrodehalogenation (HDH) is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled.[1] This occurs when the final C-N reductive elimination step is slow relative to competing pathways, such as β-hydride elimination from the amido complex or reaction with trace water.

Strategies to Minimize HDH:

  • Accelerate Reductive Elimination: The choice of ligand is paramount. Bulky biaryl phosphine ligands (e.g., SPhos , RuPhos ) are designed to promote rapid reductive elimination, which outcompetes the pathways leading to HDH.[1]

  • Ensure Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Any moisture can serve as a proton source for the HDH side reaction.

  • Base Purity and Stoichiometry: Use a high-purity, anhydrous base. Some commercial batches of sodium tert-butoxide (NaOtBu) can contain moisture or sodium hydroxide, which can exacerbate HDH.[1] Using a slight excess of the amine coupling partner (1.2–1.5 equivalents) can also help drive the reaction toward the desired product.

Q3: My reaction starts well but then stalls. What could be causing catalyst deactivation?

Mid-reaction stalling often points to catalyst deactivation rather than an inherently slow reaction rate. For pyridine-containing substrates, there are specific deactivation pathways to consider.

Primary Deactivation Pathways:

  • Pyridine Coordination: The lone pair of electrons on the substrate's pyridine nitrogen can coordinate strongly to the palladium center.[3][5] This forms a stable, off-cycle complex that inhibits the catalyst from participating in the desired reaction, effectively poisoning it.

    • Solution: Use ligands with large steric bulk. The three-dimensional profile of ligands like XPhos or tBuXPhos creates a protective pocket around the palladium atom, sterically hindering the approach and coordination of the pyridine nitrogen.

  • Formation of Palladium Black: At elevated temperatures or with an insufficient ligand-to-palladium ratio, the active Pd(0) species can aggregate into inactive palladium black.[3]

    • Solution: Maintain a proper ligand-to-palladium ratio (typically between 1.5:1 and 2.2:1). If using a Pd(II) source like Pd(OAc)₂, which requires two equivalents of phosphine for reduction and ligation, ensure this ratio is met. Avoid excessively high temperatures; screen for the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst and ligand combination is the best starting point for this substrate?

For a challenging heteroaryl chloride like this compound, a robust and highly active catalyst system is required from the outset. A systematic screening of catalysts is always recommended, but the following provides an excellent, field-proven starting point.

Recommended Starting System:

  • Palladium Precatalyst: RuPhos Pd G3 (or XPhos Pd G3 ). These palladacycle precatalysts are air-stable, weighable solids that reliably generate the active L-Pd(0) species in solution, leading to more reproducible results.[4]

  • Ligand: The precatalyst already contains the optimal ligand (RuPhos or XPhos ). An additional equivalent of ligand is sometimes beneficial.

  • Rationale: RuPhos is a highly effective ligand for coupling secondary cyclic amines and has demonstrated broad utility for heteroaryl chlorides.[4] Its steric bulk and electron-donating properties are well-suited to overcome the challenges posed by this substrate.

Q5: How do I select the optimal base and solvent for the reaction?

The base and solvent are not passive components; they critically influence the reaction outcome.[6]

Base Selection:

  • Strong Bases (Recommended): A strong, non-nucleophilic base is generally required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices.[7][8] LiHMDS can be particularly effective for couplings involving primary amines or when protic functional groups are present.[4]

  • Weaker Bases (Use with Caution): Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are sometimes used for substrates with base-sensitive functional groups. However, they typically require higher reaction temperatures and more active catalyst systems to achieve reasonable rates with aryl chlorides.[7]

Solvent Selection:

  • Aprotic Ethers: Dioxane and THF are excellent choices. They generally have good solvating power for the various components of the reaction mixture.[6][9]

  • Aromatic Hydrocarbons: Toluene is also widely used and can be advantageous as the inorganic salts formed (e.g., NaCl) have low solubility, which can sometimes help drive the reaction forward.[10]

Q6: Are there alternatives to Palladium catalysis for this transformation?

While palladium-catalyzed Buchwald-Hartwig amination is the gold standard for this type of transformation,[11][12] other transition metals can be employed.

  • Copper-Catalyzed C-N Coupling (Ullmann Reaction): Copper catalysis is a more classical approach and offers a cost-effective alternative to palladium.[13] However, traditional Ullmann conditions are harsh, often requiring very high temperatures. Modern ligand-accelerated copper catalysis can proceed under milder conditions, typically using diamine or amino acid-based ligands.[13][14] For a substrate like this compound, significant optimization would likely be required to achieve yields comparable to palladium-catalyzed methods.

  • Nickel-Catalyzed C-N Coupling: Nickel catalysts are also a more economical option. Ligand systems, often based on phosphines like BINAP, have been developed for the amination of aryl and heteroaryl chlorides.[15] These systems can be highly effective but may have a different substrate scope and functional group tolerance compared to palladium.

Protocols & Data

Table 1: Recommended Catalyst Systems for Amination of this compound
ParameterSystem 1 (General Purpose)System 2 (High Activity)System 3 (Weaker Base)
Pd Precatalyst Pd₂(dba)₃RuPhos Pd G3XPhos Pd G4
Catalyst Loading 1-2 mol% Pd1-2 mol%2-3 mol%
Ligand RuPhos or XPhos(none additional needed)(none additional needed)
Ligand Loading 1.5 - 2.2 eq. vs Pd--
Base NaOtBuLiHMDSK₃PO₄
Base Loading 1.5 - 2.0 eq.1.5 - 2.0 eq.2.0 - 3.0 eq.
Solvent Toluene or DioxaneTHF or DioxaneDioxane
Temperature 90 - 110 °C65 - 100 °C110 - 120 °C
Notes A robust starting point for screening.Excellent for sensitive substrates or lower temperature reactions.Use when base-sensitive functional groups are present. Expect slower reaction rates.
Protocol 1: General Procedure for Palladium-Catalyzed C-N Coupling

This protocol provides a general guideline for a small-scale (0.5 mmol) test reaction.

Materials:

  • This compound (1.0 eq., 0.5 mmol, 106.8 mg)

  • Amine coupling partner (1.2 eq., 0.6 mmol)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.01 eq., 0.005 mmol)

  • Base (e.g., NaOtBu, 1.5 eq., 0.75 mmol, 72 mg)

  • Anhydrous solvent (e.g., Dioxane, 2.5 mL)

  • Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar.

Procedure:

  • Preparation (in a glovebox or on a Schlenk line):

    • To the oven-dried reaction vial, add this compound, the palladium precatalyst, and the base.

    • Add the magnetic stir bar.

    • Seal the vial with the screw cap.

  • Reagent Addition:

    • Remove the vial from the glovebox (if used) and place it under a positive pressure of argon or nitrogen.

    • Add the anhydrous solvent via syringe.

    • Add the liquid amine coupling partner via syringe. If the amine is a solid, it should be added in step 1.

  • Reaction:

    • Place the vial in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for the intended duration (typically 4-24 hours).

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots (under inert atmosphere if necessary) and analyzing by LC-MS or TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous ammonium chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired C-N coupled product.

Visualizations

Troubleshooting_Workflow start Reaction Start (Low Yield / No Conversion) check_inert 1. Verify Inert Atmosphere & Reagent Purity start->check_inert inert_ok Inertness & Purity Confirmed check_inert->inert_ok Yes inert_bad Re-run with Rigorous Inerting & Pure Reagents check_inert->inert_bad No screen_ligand 2. Screen Catalyst System (Bulky Ligands: RuPhos, XPhos) (Use G3/G4 Precatalysts) inert_ok->screen_ligand ligand_ok Yield Improved screen_ligand->ligand_ok Success ligand_bad Still Low Conversion screen_ligand->ligand_bad No Success check_side_products 3. Analyze Side Products (e.g., Hydrodehalogenation) ligand_bad->check_side_products hdh HDH is Major Side Product check_side_products->hdh no_hdh No Major Side Products check_side_products->no_hdh fix_hdh Use Bulky Ligand to Accelerate Reductive Elimination. Ensure Anhydrous Conditions. hdh->fix_hdh optimize_conditions 4. Optimize Base/Solvent/Temp (e.g., LiHMDS, Dioxane) no_hdh->optimize_conditions

Caption: Troubleshooting workflow for C-N coupling.

Catalyst_System cluster_0 Buchwald-Hartwig Catalytic System Components catalyst Palladium Precatalyst Key Component for generating active Pd(0) species. G3/G4 Palladacycles are recommended for reliability. ligand Ligand Critical for reactivity and stability. Use bulky, electron-rich biaryl phosphines (RuPhos, XPhos). base Base Deprotonates the amine nucleophile. Strong, non-nucleophilic bases (NaOtBu, LiHMDS) are essential. solvent Solvent Reaction medium. Must be anhydrous and aprotic (Dioxane, Toluene, THF).

References

Technical Support Center: Purification of 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of 2-Amino-6-chloro-4-morpholinopyridine. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with purity during the synthesis of this key pyridine intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategy effectively. This guide is structured in a practical question-and-answer format to directly address the common issues observed in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed my synthesis. What are the most likely impurities in my crude this compound product?

A1: Understanding potential impurities is the first step toward devising a successful purification strategy. The impurity profile is intrinsically linked to the synthetic route, but typically arises from incomplete reactions, side reactions, or subsequent degradation.

Causality: The synthesis of this compound generally involves sequential nucleophilic aromatic substitution (SNAr) on a polychlorinated pyridine precursor. The high reactivity of the starting materials and the presence of multiple reactive sites can lead to several common byproducts.

Table 1: Common Impurities and Their Origins

Impurity NameStructureLikely OriginRecommended Initial Action
2,6-Dichloro-4-morpholinopyridine Pyridine ring with Cl at C2 & C6, Morpholine at C4Incomplete amination of the precursor.Monitor reaction by TLC/LC-MS to ensure full conversion. If present, may require chromatography for removal.
Starting Polychloropyridine e.g., 2,4,6-TrichloropyridineIncomplete reaction with morpholine.Can often be removed by an aqueous wash or trituration due to its non-polar nature.
Di-amino Substituted Product 2,6-Diamino-4-morpholinopyridineOver-reaction or harsh amination conditions where the second chloro group is displaced.Use stoichiometric control of the aminating agent and moderate reaction temperatures. Difficult to separate; requires chromatography.
Isomeric Products e.g., 4-Amino-6-chloro-2-morpholinopyridineNon-regioselective substitution on the pyridine ring.Control of reaction temperature is critical. Lower temperatures often favor the desired isomer[1]. Separation requires careful chromatography.
Hydrolysis Products e.g., 2-Amino-6-hydroxy-4-morpholinopyridinePresence of water during reaction or workup, especially under basic conditions.Ensure anhydrous solvents and reagents are used. Can be removed via acid-base extraction.
Q2: My crude product is an oily, discolored solid with a broad melting point. What is my first purification step?

A2: A discolored, non-crystalline solid suggests the presence of multiple impurities. Before attempting advanced purification like chromatography, a simple acid-base liquid-liquid extraction is a highly effective first step to remove neutral organic impurities and some baseline-colored materials.

Expertise & Causality: The desired product contains a basic amino group (pKa ~5-7) and a pyridine nitrogen, making it soluble in acidic aqueous solutions via protonation. Most unreacted starting materials (like trichloropyridine) and non-basic byproducts will remain in the organic phase. This exploits the differential acid-base properties of the components in your mixture for a bulk purification. A similar strategy is highly effective for purifying related aminopyridine compounds[2].

Protocol 1: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). The this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Organic Wash (Optional): Combine the acidic aqueous layers and wash with a fresh portion of DCM/EtOAc to remove any remaining trapped neutral impurities.

  • Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, with stirring until the pH is alkaline (pH 8-9)[2]. The free-base product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a cold, non-polar solvent (like diethyl ether) to aid in drying.

  • Drying: Dry the purified solid under vacuum.

Self-Validation: After this procedure, analyze a small sample of the dried solid by TLC or LC-MS. You should observe a significant increase in the purity of the main spot and a reduction in many of the extraneous spots seen in the crude material.

Q3: Acid-base extraction gave me a solid, but it's still not pure enough. How should I approach recrystallization?

A3: Recrystallization is an excellent second step for removing closely related impurities, assuming a suitable solvent system can be found. The key is to identify a solvent (or solvent pair) in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Expertise & Causality: The choice of solvent is critical. The polarity of this compound is moderately high due to the amino and morpholino groups. Therefore, solvents of intermediate to high polarity are often a good starting point. For structurally similar compounds, solvents like diethyl ether and dichloromethane have been successfully used for crystallization[3][4].

Protocol 2: Systematic Solvent Screening for Recrystallization

  • Screening: Place ~20-30 mg of your product into several test tubes. To each, add a different solvent dropwise (start with solvents from Table 2).

  • Solubility Test: Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well.

  • Heating: Gently heat the test tubes that showed poor room temperature solubility. The ideal solvent will fully dissolve the compound at or near its boiling point.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a successful single-solvent system.

  • Solvent-Pair System: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, e.g., Methanol or DCM) at room temperature. Then, slowly add a "poor" anti-solvent (one it's insoluble in, e.g., Hexane or Water) until the solution becomes cloudy (the cloud point). Gently heat until the solution is clear again, then allow it to cool slowly.

Table 2: Recommended Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments
Isopropanol Medium82.6Good for moderately polar compounds.
Ethyl Acetate Medium77.1Often effective, but check for hydrolysis risk if residual acid is present.
Acetonitrile Medium-High81.6Can be an excellent choice for nitrogen-containing heterocycles.
Dichloromethane (DCM) Medium39.6Used for crystallization of similar structures[3][4]. Use in a solvent-pair with Hexane.
Methanol High64.7May be too strong a solvent alone; consider as the "good" solvent in a pair with water or diethyl ether.
Q4: I have an impurity with the same mass as my product. How do I separate this isomer?

A4: An impurity with an identical mass is almost certainly a structural isomer, likely formed by nucleophilic attack at an alternative position on the pyridine ring[1]. These isomers often have very similar physical properties, making separation by extraction or recrystallization difficult. In this scenario, column chromatography is the most reliable method.

Expertise & Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent)[5]. Even small differences in the polarity and steric profile of isomers can be exploited to achieve separation. The slightly different spatial arrangement of the functional groups will lead to different strengths of interaction with the polar silica surface.

Protocol 3: Flash Column Chromatography

  • Stationary Phase: Use standard flash-grade silica gel (SiO₂).

  • Mobile Phase (Eluent) Selection:

    • Start by finding a solvent system that gives your product a retention factor (Rf) of ~0.3 on a silica gel TLC plate. This provides the best balance between resolution and elution time.

    • Begin with a non-polar/polar mixture like Hexane:Ethyl Acetate . A gradient from 10% to 50% EtOAc is a good starting point.

    • If the compound is too polar for Hexane/EtOAc, switch to Dichloromethane:Methanol . A gradient from 1% to 10% MeOH is often effective for polar aminopyridines[6].

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column. This technique generally provides better resolution than loading the sample in a solution (wet loading).

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Self-Validation: Run an HPLC or LC-MS analysis on the combined, evaporated fractions. The chromatogram should show a single peak corresponding to the desired product with purity >98%[7].

Purification Workflow Diagram

The following diagram outlines a logical decision-making process for purifying your crude this compound.

PurificationWorkflow start Crude Reaction Mixture analyze Analyze by TLC / LC-MS start->analyze decision1 Significant Non-Polar Impurities Present? analyze->decision1 acid_base Perform Acid-Base Extraction (Protocol 1) decision1->acid_base Yes reanalyze1 Re-analyze Purity decision1->reanalyze1 No acid_base->reanalyze1 decision2 Purity >98%? reanalyze1->decision2 recrystallize Recrystallize (Protocol 2) decision2->recrystallize No final_product Pure Product (>98%) decision2->final_product Yes reanalyze2 Re-analyze Purity recrystallize->reanalyze2 decision3 Purity >98%? reanalyze2->decision3 chromatography Perform Column Chromatography (Protocol 3) decision3->chromatography No (e.g., Isomers Present) decision3->final_product Yes chromatography->final_product

Caption: Decision workflow for purification of this compound.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-6-chloro-4-morpholinopyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Understanding the precise molecular structure is paramount for elucidating structure-activity relationships (SAR), and NMR spectroscopy stands as the most powerful tool for unambiguous structural characterization in solution.[1] This guide will move beyond a simple peak listing, offering insights into the causal relationships between the molecule's structure and its spectral features, comparing it with related fragments, and providing robust experimental protocols for researchers in the field.

Molecular Structure and its Influence on NMR Spectra

This compound (C₉H₁₂ClN₃O) is a polysubstituted pyridine ring. Its structure is characterized by a confluence of electronic effects that create a distinct and predictable NMR fingerprint.

  • Electron-Donating Groups (EDGs): The amino (-NH₂) and morpholino groups increase electron density in the pyridine ring, particularly at the ortho and para positions relative to their points of attachment. This increased shielding generally shifts associated proton and carbon signals upfield (to lower ppm values).[2]

  • Electron-Withdrawing Group (EWG): The chloro (-Cl) group withdraws electron density from the ring, causing a deshielding effect that shifts NMR signals downfield (to higher ppm values).

The interplay of these competing effects on the pyridine core, combined with the signature signals of the morpholine moiety, allows for a detailed structural assignment.

Caption: Numbered structure of this compound.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides critical information on the number of different types of protons and their connectivity. For this molecule, we anticipate signals in three distinct regions.

Aromatic Region (Pyridine Protons)

The pyridine ring contains two protons, H-3 and H-5. Due to the substitution pattern, they exist in different electronic environments and will appear as two distinct signals.

  • H-3: This proton is adjacent to the strongly electron-donating amino group and the morpholino group (at its para position). It is expected to be significantly shielded and appear at a relatively upfield chemical shift for an aromatic proton.

  • H-5: This proton is positioned between the electron-withdrawing chloro group and the C-4 morpholino group. It will be deshielded compared to H-3 and appear further downfield.

  • Splitting: Since H-3 and H-5 are separated by four bonds (meta-position), they will exhibit a small long-range coupling (⁴J), appearing as sharp singlets or very narrow doublets.

Aliphatic Region (Morpholine Protons)

The morpholine ring, which typically adopts a chair conformation at room temperature, contains eight protons.[3] These are divided into two groups:

  • Protons on C-H₂ adjacent to Oxygen (O-CH₂): The electronegative oxygen atom deshields these four protons, causing them to resonate at a lower field (higher ppm) compared to the N-CH₂ protons.[3]

  • Protons on C-H₂ adjacent to Nitrogen (N-CH₂): These four protons are more shielded and appear at a higher field (lower ppm).

The signals for the morpholine protons often appear as two complex multiplets that can resemble triplets. This "triplet" appearance arises from the fixed chair conformation where protons are predominantly in a 'gauche' arrangement, leading to a complex AA'XX' spin system.[4][5]

Exchangeable Proton (Amino Group)

The two protons of the amino (-NH₂) group will typically appear as a single, often broad, signal. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this peak is more reliably observed than in CDCl₃.

Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-3~5.9 - 6.2s1HShielded by adjacent -NH₂ and para-morpholino groups.
H-5~6.8 - 7.2s1HDeshielded by adjacent -Cl group.
-NH₂~4.5 - 5.5br s2HExchangeable proton; shift is solvent-dependent.
O-(CH₂)₂~3.7 - 3.9t (apparent)4HDeshielded by adjacent oxygen atom.[3][4]
N-(CH₂)₂~3.2 - 3.4t (apparent)4HShielded relative to O-CH₂ protons.[3][4]

Note: Predicted chemical shifts are estimates based on typical values for substituted pyridines and morpholine derivatives in a solvent like CDCl₃ or DMSO-d₆.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

Aromatic Region (Pyridine Carbons)

The five carbons of the pyridine ring will resonate in the aromatic region, with their chemical shifts heavily influenced by the attached substituents.

  • C-2, C-4, C-6 (Substituent-bearing carbons): These carbons will have the most dramatic shifts. C-2 (attached to -NH₂) and C-4 (attached to morpholino-N) will be shifted significantly downfield due to the direct attachment of a heteroatom, as will C-6 (attached to -Cl).

  • C-3, C-5 (Protonated carbons): C-3 will be shielded by the adjacent amino group, shifting it upfield. C-5 will be influenced by the adjacent chloro and morpholino groups.

Aliphatic Region (Morpholine Carbons)

Due to the symmetry of the morpholine ring, only two signals are expected for its four carbon atoms.[3]

  • O-CH₂ Carbons: These two carbons are deshielded by the electronegative oxygen and typically appear in the δ 65-70 ppm region.[6]

  • N-CH₂ Carbons: These two carbons are adjacent to the less electronegative nitrogen and are found further upfield, generally in the region of δ 45-50 ppm.[3]

Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Rationale
C-2~158 - 162Attached to -NH₂ and ring nitrogen.
C-3~90 - 95Shielded by adjacent -NH₂.
C-4~155 - 159Attached to morpholino-N.
C-5~105 - 110Influenced by adjacent -Cl.
C-6~150 - 154Attached to -Cl and ring nitrogen.
O-(C H₂)₂~66 - 68Deshielded by oxygen.[3]
N-(C H₂)₂~46 - 49Shielded relative to O-CH₂ carbons.[3]

Note: Predicted chemical shifts are estimates. Unambiguous assignment requires 2D NMR techniques.

Definitive Assignment with 2D NMR Spectroscopy

For a polysubstituted molecule, 1D NMR spectra alone may not be sufficient for unambiguous assignment. 2D NMR experiments are essential to confirm the proposed structure.[2]

Key 2D NMR Experiments:
  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[2] It is the first step in reliably assigning the protonated carbons (C-3, C-5, and the four morpholine carbons).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and piecing together the molecular framework.[2] It reveals correlations between protons and carbons that are two or three bonds away. For example, the morpholine N-CH₂ protons should show a correlation to the C-4 of the pyridine ring, confirming the point of attachment.

  • COSY (Correlation Spectroscopy): While less critical here due to the isolated pyridine protons, a COSY experiment would definitively show the lack of coupling between H-3 and H-5, confirming their meta relationship.[2]

Caption: Logical workflow for structure elucidation using 1D and 2D NMR.

Experimental Protocol: Acquiring High-Quality Spectra

Adherence to a robust experimental protocol is crucial for obtaining high-resolution, artifact-free NMR data.

Objective: To acquire ¹H, ¹³C, and 2D (HSQC, HMBC) NMR spectra for this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6 mL)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry 5 mm NMR tube. b. Add ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to clearly observe the -NH₂ protons). c. Cap the tube and vortex gently until the sample is fully dissolved.

  • Spectrometer Setup: a. Insert the sample into the NMR magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak. d. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition (400 MHz): a. Spectral Width: ~12-16 ppm (centered around 6 ppm). b. Pulse Angle: 30-45 degrees. c. Acquisition Time: ~3-4 seconds. d. Relaxation Delay (d1): 2 seconds. e. Number of Scans: 8-16 scans (adjust based on sample concentration). f. Processing: Apply a small line broadening (e.g., 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C{¹H} NMR Acquisition (100 MHz): a. Spectral Width: ~200-220 ppm (centered around 110 ppm). b. Pulse Program: Standard proton-decoupled pulse sequence. c. Acquisition Time: ~1-2 seconds. d. Relaxation Delay (d1): 2 seconds. e. Number of Scans: 512-2048 scans (or more, as ¹³C is less sensitive). f. Processing: Apply line broadening (1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR Acquisition (HSQC/HMBC): a. Use standard, gradient-selected pulse programs (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC). b. Set spectral widths in both dimensions to encompass all proton and carbon signals. c. Acquire a sufficient number of increments in the indirect dimension (F1) (e.g., 256-512) and scans per increment (e.g., 4-16) to achieve adequate resolution and signal-to-noise. d. Process the 2D data using appropriate window functions and perform phase and baseline correction.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-6-chloro-4-morpholinopyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 2-Amino-6-chloro-4-morpholinopyridine, a substituted aminopyridine, represents a class of compounds with significant potential in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its characterization, metabolism studies, and quality control. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of this compound, grounded in established scientific principles and experimental insights.

Unveiling the Fragmentation Cascade: A Mechanistic Perspective

The fragmentation of this compound in a mass spectrometer, particularly under conditions of collision-induced dissociation (CID), is a controlled process that yields structurally informative product ions.[1][2] The initial step in this process is the ionization of the molecule, typically through electrospray ionization (ESI) in the positive ion mode, which will protonate the most basic site on the molecule. Given the presence of the amino group and the morpholine nitrogen, protonation is highly likely to occur on one of these nitrogens.

The subsequent fragmentation of the protonated molecule, [M+H]⁺, is dictated by the relative bond strengths and the stability of the resulting fragments. Based on the fragmentation patterns of related morpholine-containing compounds and substituted pyridines, we can predict a hierarchical fragmentation pathway.[3][4][5][6]

A primary and highly characteristic fragmentation event is the neutral loss of the morpholine moiety. This occurs via cleavage of the C-N bond connecting the morpholine ring to the pyridine core. This loss of an 87 Da neutral fragment (C₄H₉NO) is a common feature for morpholine-containing structures and serves as a diagnostic marker.[4][7] Further fragmentation of the remaining aminopyridine core can then proceed through various pathways, including the loss of the chlorine atom or cleavage of the pyridine ring itself.

Visualizing the Fragmentation Pathway

To illustrate the proposed fragmentation cascade, the following diagram outlines the key dissociation steps for this compound.

fragmentation_pathway cluster_0 Precursor Ion cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation Precursor [M+H]⁺ This compound Fragment1 [M+H - C₄H₈O]⁺ Loss of Morpholine Precursor->Fragment1 - C₄H₉NO (87 Da) Fragment2 [Fragment1 - Cl]⁺ Loss of Chlorine Fragment1->Fragment2 - Cl (35 Da) Fragment3 Ring Cleavage Products Fragment1->Fragment3 Ring Opening

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow: LC-MS/MS for Targeted Analysis

For the robust and sensitive analysis of this compound in complex matrices such as plasma or tissue extracts, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.[8][9] This approach combines the separation power of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry.

Experimental Protocol
  • Sample Preparation: Biological samples are subjected to protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components and enrich the analyte.

  • Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is employed to achieve chromatographic separation.

  • Mass Spectrometric Detection: The HPLC eluent is introduced into the ESI source of a triple quadrupole mass spectrometer operating in positive ion mode.

  • MS/MS Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented by CID in the second quadrupole (q2), and a specific product ion is monitored in the third quadrupole (Q3).

Visualizing the LC-MS/MS Workflow

The following diagram illustrates the key stages of the LC-MS/MS experimental workflow.

lc_ms_workflow SamplePrep Sample Preparation (Protein Precipitation & SPE) HPLC HPLC Separation (Reverse-Phase C18) SamplePrep->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI Q1 Q1: Precursor Ion Selection ([M+H]⁺) ESI->Q1 q2 q2: Collision-Induced Dissociation Q1->q2 Q3 Q3: Product Ion Monitoring q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Analysis Detector->Data

Caption: LC-MS/MS workflow for the analysis of this compound.

Comparative Analysis of Analytical Techniques

While LC-MS/MS is the preferred method for quantitative analysis, other techniques can be employed for the characterization of this compound. The choice of technique depends on the specific analytical goal.

Technique Principle Strengths Limitations Typical Application
LC-MS/MS Chromatographic separation followed by tandem mass spectrometry.[8]High sensitivity, high selectivity, suitable for complex matrices, quantitative.Requires specialized equipment and expertise.Bioanalysis, impurity profiling, metabolic studies.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurement of precursor and product ions.[10]Unambiguous elemental composition determination, structural elucidation.Higher cost, may have lower throughput for quantification.Structure confirmation of novel compounds and metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.[11]Excellent for volatile and thermally stable compounds.Requires derivatization for polar compounds like aminopyridines, potential for thermal degradation.[12]Analysis of volatile impurities or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Definitive structure elucidation, stereochemistry determination.Lower sensitivity compared to MS, not suitable for trace analysis.Primary structure confirmation of synthesized compounds.

Conclusion

The mass spectrometric analysis of this compound, particularly through LC-MS/MS, offers a powerful tool for its sensitive and specific detection and quantification. A thorough understanding of its fragmentation behavior, centered around the characteristic loss of the morpholine moiety, is key to developing robust analytical methods. While alternative techniques like HRMS and NMR provide complementary structural information, LC-MS/MS remains the cornerstone for quantitative studies in complex biological and pharmaceutical matrices. The insights and methodologies presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively characterize and analyze this important class of molecules.

References

A Comparative Guide to the Reactivity of 2-Amino-6-chloro-4-morpholinopyridine and its Bromo-Analog for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold, ubiquitous in a vast array of therapeutic agents. The precise functionalization of the pyridine ring is a critical determinant of a molecule's biological activity, pharmacokinetic properties, and overall suitability as a drug candidate. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the construction of complex molecular architectures.

This guide provides an in-depth comparative analysis of the reactivity of two key synthetic intermediates: 2-Amino-6-chloro-4-morpholinopyridine and its bromo-analog, 2-Amino-6-bromo-4-morpholinopyridine . Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals in designing efficient and robust synthetic routes. This analysis will focus on three of the most pivotal transformations in modern drug discovery: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Theoretical Framework: The Halogen's Influence on Reactivity

The primary determinant of reactivity in these palladium-catalyzed reactions is the nature of the carbon-halogen bond. The oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step in the catalytic cycle. The bond dissociation energy of the carbon-halogen bond decreases down the group (C-Cl > C-Br > C-I). Consequently, aryl bromides are generally more reactive than aryl chlorides in these transformations.[1] This fundamental principle dictates that 2-amino-6-bromo-4-morpholinopyridine is expected to exhibit higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to its chloro counterpart.[1][2]

However, for nucleophilic aromatic substitution (SNAr) reactions, this trend is often reversed. The greater electronegativity of chlorine can better stabilize the negative charge in the Meisenheimer intermediate, often making aryl chlorides more susceptible to nucleophilic attack at activated positions of the pyridine ring.[2][3]

Synthesis of the Starting Materials

The journey to our target molecules begins with the synthesis of their precursors, 2-amino-6-halopyridines.

Synthesis of 2-Amino-6-chloropyridine

Two primary routes are commonly employed for the synthesis of 2-amino-6-chloropyridine:

  • Reduction of 2-chloro-6-nitropyridine: This method involves the reduction of the nitro group to an amine, often utilizing reagents like sodium borohydride in an alcohol solvent.[2]

  • Amination of 2,6-dichloropyridine: A nucleophilic aromatic substitution reaction with an amine source can selectively replace one of the chlorine atoms. The introduction of the electron-donating amino group deactivates the ring towards further substitution, preventing the formation of the di-aminated product.[2]

Synthesis of 2-Amino-6-bromopyridine

The synthesis of the bromo-analog can be achieved through several methods:

  • Ammonolysis of 2,6-dibromopyridine: Similar to the chloro-analog, reacting 2,6-dibromopyridine with ammonia or an ammonia equivalent can yield the desired product. However, careful control of reaction conditions is necessary to avoid the formation of 2,6-diaminopyridine.[4]

  • Multi-step synthesis from 2-amino-6-methylpyridine: This route involves bromination, oxidation of the methyl group to a carboxylic acid, and subsequent functional group manipulations.

  • From Epichlorohydrin or 1,3-dichloropropanol: Patented procedures describe the synthesis starting from these acyclic precursors, involving cyclization and subsequent functionalization.[4]

Introduction of the Morpholine Moiety

The morpholino group is introduced at the 4-position of the 2-amino-6-halopyridine scaffold via a nucleophilic aromatic substitution (SNAr) reaction. The pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[3][5]

Synthesis of Target Molecules cluster_chloro Chloro-Analog Synthesis cluster_bromo Bromo-Analog Synthesis 2,6-Dichloropyridine 2,6-Dichloropyridine 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine 2,6-Dichloropyridine->2-Amino-6-chloropyridine Amination 2-Amino-4,6-dichloropyridine 2-Amino-4,6-dichloropyridine 2-Amino-6-chloropyridine->2-Amino-4,6-dichloropyridine Chlorination This compound This compound 2-Amino-4,6-dichloropyridine->this compound Morpholine (SNAr) 2,6-Dibromopyridine 2,6-Dibromopyridine 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine 2,6-Dibromopyridine->2-Amino-6-bromopyridine Amination 2-Amino-4,6-dibromopyridine 2-Amino-4,6-dibromopyridine 2-Amino-6-bromopyridine->2-Amino-4,6-dibromopyridine Bromination 2-Amino-6-bromo-4-morpholinopyridine 2-Amino-6-bromo-4-morpholinopyridine 2-Amino-4,6-dibromopyridine->2-Amino-6-bromo-4-morpholinopyridine Morpholine (SNAr)

Synthesis of 2-Amino-6-halo-4-morpholinopyridines.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the expected reactivity differences between the chloro and bromo analogs in key cross-coupling reactions, supported by data from analogous systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds, a staple in the synthesis of biaryl and heteroaryl structures. As anticipated from the C-X bond strength, the bromo-analog is significantly more reactive.

Comparative Data for Suzuki-Miyaura Coupling of Analogous 2-Amino-6-halopyridines

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridineArylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O10012~80-95[2]
2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90[2]

This data is illustrative and based on structurally similar compounds.

The data suggests that while both analogs can participate in Suzuki-Miyaura coupling, the bromo derivative generally requires less forcing conditions and provides higher yields in shorter reaction times. The less reactive chloro-analog often necessitates the use of more sophisticated and electron-rich ligands, such as SPhos, to facilitate the challenging oxidative addition step.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-amino-6-halo-4-morpholinopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

  • Add a degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Product Ar-Ar' Reductive_Elimination->Product

Generalized Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for introducing diverse amine functionalities.[6] Similar to the Suzuki coupling, the bromo-analog is expected to be more reactive.

Comparative Data for Buchwald-Hartwig Amination of Analogous 2-Halo-pyridines

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[2]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOBuᵗ1,4-Dioxane800.5-294[7]
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF651671[8]

This data is illustrative and based on structurally similar compounds.

The data indicates that while amination of chloro-pyridines is feasible, it often requires more specialized and highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands.[7] The bromo-pyridines can often be coupled effectively with more traditional phosphine ligands like BINAP.[2] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOBuᵗ) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the 2-amino-6-halo-4-morpholinopyridine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, SPhos, 2-4 mol%) to an oven-dried Schlenk flask.

  • Add the base (e.g., NaOBuᵗ, Cs₂CO₃, 1.4-2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane) followed by the amine (1.1-1.5 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Buchwald-Hartwig_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Add Aryl Halide, Pd Catalyst, Ligand, Base, Amine, Solvent Reaction_Setup->Reagent_Addition Heating Heat and Stir Reagent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Product Product Purification->Product

General Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp)-C(sp²) bonds, enabling the introduction of alkyne functionalities. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10] The reactivity trend of aryl halides (I > Br > Cl) is also observed in this reaction.[11]

Comparative Data for Sonogashira Coupling of Analogous 2-Amino-halopyridines

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[11][12]
Aryl ChlorideTerminal AlkynePdCl₂(PPh₃)₂TBAFSolvent-free80-1200.5-3Moderate to Excellent[11]

This data is illustrative and based on structurally similar compounds.

The data clearly indicates that bromopyridines are excellent substrates for Sonogashira coupling, affording high yields under relatively mild conditions.[11][12] While aryl chlorides can also be utilized, they often require higher temperatures and may necessitate modified, copper-free conditions with specific bases like tetrabutylammonium fluoride (TBAF) to achieve good conversion.[11]

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add the 2-amino-6-halo-4-morpholinopyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a degassed solvent, which is often an amine base itself (e.g., triethylamine), or a mixture such as DMF/Et₃N.

  • Add the terminal alkyne (1.2-1.5 equiv).

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Conclusion: A Strategic Choice for Synthesis

The comparative analysis of this compound and its bromo-analog reveals a clear trend in reactivity for palladium-catalyzed cross-coupling reactions. The bromo-derivative consistently demonstrates superior reactivity, enabling the use of milder reaction conditions, shorter reaction times, and a broader range of standard catalyst systems to achieve high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

For drug development professionals, this translates to a more efficient and potentially more cost-effective synthetic route, especially in the later stages of a multi-step synthesis where high yields and clean conversions are paramount. However, the chloro-analog remains a viable and more economical starting material. Its successful implementation in cross-coupling reactions often requires more specialized and highly active catalyst systems, which may add to the overall cost and complexity of the process.

The choice between these two valuable building blocks will ultimately be a strategic one, balancing the need for reactivity and efficiency with considerations of cost and the specific demands of the synthetic target.

References

A Comparative Analysis of the Biological Activity of 2-Amino-6-chloro-4-morpholinopyridine and Other Aminopyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The aminopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1] These nitrogen-containing heterocycles are integral to numerous FDA-approved drugs and are lauded for their diverse biological activities, which span from antimicrobial and antiviral to anticancer and anti-inflammatory properties.[1] The structural modifications of the pyridine ring, including the strategic placement of amino and other functional groups, can profoundly influence the compound's pharmacological profile. This guide provides an in-depth comparison of the biological activity of 2-Amino-6-chloro-4-morpholinopyridine with other notable aminopyridine derivatives, offering experimental insights and methodologies for researchers in drug discovery and development.

This compound: A Molecule of Interest

This compound is a substituted aminopyridine characterized by the presence of an amino group at the 2-position, a chloro group at the 6-position, and a morpholine ring at the 4-position of the pyridine core. While specific experimental data on the biological activity of this particular compound is not extensively available in peer-reviewed literature, an analysis of its structural components allows for informed hypotheses regarding its potential therapeutic applications.

The presence of the 2-aminopyridine moiety is a well-established pharmacophore known to impart a wide range of biological effects.[2][3] The chloro substituent at the 6-position can significantly modulate the electronic properties and metabolic stability of the molecule, often enhancing its bioactivity. Furthermore, the morpholine ring is a common feature in many biologically active compounds, contributing to improved pharmacokinetic properties and, in some cases, directly participating in target binding.[4][5] Derivatives of 4-morpholinopyrimidine, for instance, have been investigated as anti-inflammatory agents.[5]

Based on the known activities of structurally related compounds, it is plausible that this compound could exhibit antimicrobial, antifungal, and potentially other biological activities. The following sections will delve into the documented activities of related aminopyridine derivatives to provide a comparative context.

Comparative Biological Activities of Aminopyridine Derivatives

The biological activity of aminopyridines is highly dependent on the nature and position of substituents on the pyridine ring. This section compares the antimicrobial and antifungal activities of various aminopyridine derivatives, supported by experimental data.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research, and aminopyridine derivatives have shown considerable promise. The introduction of a halogen, such as chlorine, on the pyridine ring has been a common strategy to enhance antibacterial efficacy.

A study on Schiff bases derived from 2-amino-4-chloropyridine demonstrated that these compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria.[6] The antimicrobial effect is influenced by the nature of the aldehyde used to form the Schiff base, highlighting the importance of the substituent at the imino group.[6]

Another study focused on 2-aminopyridine derivatives and their activity against multidrug-resistant Staphylococcus aureus (MRSA) strains.[7] The findings indicated that specific substitutions on the acyl group of N-acylated 2-aminopyridines could lead to potent anti-MRSA activity.[7]

The following table summarizes the minimum inhibitory concentration (MIC) values of selected aminopyridine derivatives against various bacterial strains, providing a quantitative comparison of their antibacterial potency.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Schiff base of 2-amino-4-chloropyridine (3b)Staphylococcus aureus16[6]
Schiff base of 2-amino-4-chloropyridine (3c)Bacillus cereus15[6]
Schiff base of 2-amino-4-chloropyridine (3d)Escherichia coli18[6]
2-amino-3-cyano-pyridine derivative (2c)Staphylococcus aureus0.039[2][3]
2-amino-3-cyano-pyridine derivative (2c)Bacillus subtilis0.039[2][3]
Antifungal Activity

Fungal infections pose a significant threat, particularly to immunocompromised individuals, driving the need for new antifungal therapies. Aminopyridine derivatives have also been explored for their potential in this area.

The aforementioned study on Schiff bases of 2-amino-4-chloropyridine also evaluated their antifungal activity against several fungal species.[6] The results indicated that certain derivatives possessed notable antifungal properties, with the structure-activity relationship suggesting that electron-withdrawing groups on the aromatic aldehyde moiety could enhance activity.[6]

The table below presents the MIC values of selected aminopyridine derivatives against different fungal strains.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Schiff base of 2-amino-4-chloropyridine (3f)Penicillium expansum14[6]
Schiff base of 2-amino-4-chloropyridine (3g)Aspergillus flavus16[6]
Schiff base of 2-amino-4-chloropyridine (3b)Pichia anomala15[6]

Structure-Activity Relationship (SAR) Insights

The analysis of various aminopyridine derivatives reveals key structural features that govern their biological activity.

  • Position of the Amino Group: The 2-aminopyridine scaffold is a recurring motif in biologically active compounds, suggesting its critical role in target interaction.

  • Halogen Substitution: The presence of a chlorine atom on the pyridine ring, as seen in this compound and other active derivatives, often enhances antimicrobial activity. This may be attributed to increased lipophilicity, which facilitates cell membrane penetration, or to specific electronic effects that influence target binding.

  • Substituents on the Amino Group: Modification of the amino group, such as through the formation of Schiff bases or amides, provides a powerful tool to modulate the biological activity and spectrum of aminopyridine derivatives.[6][7]

  • The Morpholine Moiety: The inclusion of a morpholine ring can improve the pharmacokinetic profile of a compound, including its solubility and metabolic stability.[4] While its direct contribution to the antimicrobial activity of this compound is yet to be determined, its presence is a favorable feature for drug development.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for assessing the antimicrobial and antifungal activity of aminopyridine derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.

Antifungal Susceptibility Testing: Agar Well Diffusion Method

This method is a common technique for screening the antifungal activity of compounds.

Materials:

  • Test compound

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a suspension of fungal spores or yeast cells in sterile saline.

    • Adjust the concentration of the inoculum to a standardized level (e.g., 10⁶ spores/mL or cells/mL).

  • Plate Preparation and Inoculation:

    • Pour molten PDA or SDA into sterile Petri dishes and allow it to solidify.

    • Evenly spread a known volume of the fungal inoculum over the surface of the agar.

  • Well Preparation and Compound Addition:

    • Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

    • Add a specific volume of the test compound solution at a known concentration into each well.

    • Include a solvent control well.

  • Incubation and Measurement:

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.

Visualizing Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an aminopyridine derivative.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate Inoculum->Plate Compound Test Compound Serial Dilutions Compound->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Read Visual Inspection or OD600 Measurement Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for MIC determination of aminopyridine derivatives.

Conclusion

While direct experimental evidence for the biological activity of this compound remains to be established, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule, particularly in the antimicrobial and antifungal arenas. The presence of the 2-aminopyridine scaffold, a chloro substituent, and a morpholine moiety are all features associated with promising pharmacological profiles. This guide provides a framework for researchers to explore the therapeutic potential of this and other aminopyridine derivatives, offering both a summary of existing knowledge and detailed protocols for further investigation. The continued exploration of structure-activity relationships within the aminopyridine class will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthetic heterocycle 2-Amino-6-chloro-4-morpholinopyridine is a valuable building block in modern medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its precise molecular architecture offers a versatile scaffold for creating compounds with specific biological activities. However, the integrity of any downstream application—be it a high-throughput screen or the synthesis of an active pharmaceutical ingredient (API)—is fundamentally dependent on the purity of this starting material. The presence of unreacted precursors, isomeric byproducts, or even trace residual solvents can lead to misleading biological data, compromise reaction yields, and introduce significant safety concerns.[1][2]

This guide provides a comprehensive framework for the rigorous purity assessment of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a multi-faceted analytical strategy that ensures a holistic and trustworthy evaluation of compound purity.

Understanding the Impurity Profile: A Synthesis-Forward Approach

A robust analytical strategy begins with understanding the potential impurities that can arise during synthesis. The preparation of this compound likely involves the nucleophilic substitution of a di- or tri-chlorinated pyridine precursor with morpholine.

A common synthetic route might start from 2-amino-4,6-dichloropyridine. This pathway inherently presents several potential impurities that must be considered during analysis:

  • Starting Materials: Residual 2-amino-4,6-dichloropyridine.

  • Isomeric Byproducts: Positional isomers, such as 2-Amino-4-chloro-6-morpholinopyridine, if the starting material allows for ambiguous substitution.

  • Over-reacted Species: Di-substituted products like 2-amino-4,6-dimorpholinopyridine.

  • Hydrolysis Products: Conversion of the chloro group to a hydroxyl group, forming 2-amino-6-hydroxy-4-morpholinopyridine, particularly during aqueous workup or prolonged storage.

  • Residual Solvents: Organic volatiles used in the reaction or purification, such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetone.[3][4][5][6]

The following diagram illustrates the logical flow for a comprehensive purity assessment campaign.

Purity_Assessment_Workflow cluster_0 Initial Assessment & Screening cluster_1 Impurity Identification & Quantification cluster_2 Final Validation & Reporting raw_sample Synthesized This compound hplc_screen HPLC-UV/DAD Screen (Relative Purity) raw_sample->hplc_screen Primary Check lcms LC-MS (Impurity ID) hplc_screen->lcms Identify Unknowns gcms GC-MS (Volatiles & Solvents) hplc_screen->gcms Analyze Volatiles qnmr ¹H-qNMR (Absolute Purity) hplc_screen->qnmr Determine Absolute Purity ortho_val Orthogonal Validation (Cross-Verification) lcms->ortho_val gcms->ortho_val qnmr->ortho_val final_report Certificate of Analysis (Purity Statement) ortho_val->final_report

Caption: Workflow for comprehensive purity analysis.

Comparative Analysis of Core Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. The selection of methods should be orthogonal, meaning they rely on different chemical or physical principles, thereby providing a more robust and cross-validated assessment.[1]

Technique Principle Primary Application Strengths Limitations
HPLC-UV/DAD Differential partitioning between a stationary and mobile phase, detected by UV absorbance.Primary tool for determining relative purity and detecting non-volatile organic impurities.[7][8]High resolution and sensitivity; excellent for quantifying structurally similar impurities; DAD provides spectral data for peak purity assessment.Requires chromophores for detection; relative purity (% area) assumes all impurities have the same response factor as the main compound.
LC-MS HPLC separation coupled with mass spectrometry detection.Definitive identification of unknown impurities detected by HPLC.Provides molecular weight information, aiding in the structural elucidation of byproducts and degradants.More complex instrumentation; quantification can be less straightforward than UV detection without appropriate standards.
GC-MS Separation of volatile compounds in a gaseous mobile phase, detected by mass spectrometry.Quantification of residual solvents and identification of volatile or thermally stable impurities.[1][9]Extremely sensitive for volatile organic compounds (VOCs); provides definitive identification through mass spectral libraries.Not suitable for non-volatile or thermally labile compounds like the target molecule itself.
¹H-qNMR Integration of nuclear magnetic resonance signals relative to a certified internal standard.Determines absolute purity (mass fraction) of the primary component.[1][10]A primary ratio method, highly accurate and precise; does not depend on the response factor of impurities; provides structural confirmation.Lower sensitivity compared to HPLC; requires a high-purity internal standard that does not have overlapping signals.
Elemental Analysis Combustion of the sample to convert C, H, and N into gaseous oxides, which are then quantified.Confirms the elemental composition of the bulk material.Provides a fundamental check on the empirical formula.Insensitive to impurities with similar elemental compositions; does not distinguish between isomers.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing the necessary detail for reproducibility and reliability.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Relative Purity

Objective: To determine the purity of this compound by area percent normalization and to detect non-volatile impurities.

Rationale: Reversed-phase HPLC is the workhorse for purity analysis of moderately polar organic molecules. A C18 column provides excellent retention and separation for aromatic compounds. The use of a Diode Array Detector (DAD) allows for the examination of peak purity and the selection of an optimal detection wavelength.[7][11][12]

Instrumentation & Consumables:

  • HPLC system with quaternary pump, autosampler, column oven, and DAD.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Formic Acid (FA), analytical grade.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a 1 mg/mL solution.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (or optimal wavelength determined from UV spectrum).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Report any impurity with an area greater than 0.1%.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Objective: To determine the absolute purity (mass fraction) of this compound using an internal standard.

Rationale: qNMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the analyte itself. The key is selecting a stable, non-volatile internal standard with sharp signals that are well-resolved from the analyte's signals and using a long relaxation delay (d1) to ensure complete spin-lattice relaxation for accurate integration.[1]

Instrumentation & Consumables:

  • NMR Spectrometer (≥400 MHz).

  • High-precision NMR tubes.

  • Deuterated Solvent (e.g., DMSO-d₆).

  • Certified Internal Standard (e.g., Maleic Acid, high purity).

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized compound into a vial.

    • Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.

    • Record both weights precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 90° pulse (zg).

    • Number of Scans: ≥ 16 (for good signal-to-noise).

    • Relaxation Delay (d1): 60 seconds. This is critical for quantification and should be at least 5 times the longest T1 of any proton being integrated.[1]

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing & Analysis:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the absolute purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard

qNMR_Logic cluster_input Inputs cluster_measurement Measurement cluster_output Calculation Analyte Analyte (Mass, MW, N_analyte) Formula Purity Formula Analyte->Formula Standard Internal Standard (Mass, MW, N_std, Purity) Standard->Formula NMR ¹H-NMR Spectrum (Acquire with long d1) Integration Integrate Signals (I_analyte, I_std) NMR->Integration Integration->Formula Result Absolute Purity (%) Formula->Result

Caption: Logic diagram for absolute purity determination by qNMR.

Orthogonal Validation: The Cornerstone of Trustworthy Data

The ultimate confidence in a purity statement comes from orthogonal validation. For this compound, a comprehensive purity assessment would involve:

  • HPLC-DAD: Establishes a purity value of, for example, 99.5% (area normalization) and quantifies three minor impurities at 0.20%, 0.15%, and 0.15%.

  • LC-MS: Identifies the 0.20% impurity as unreacted 2-amino-4,6-dichloropyridine based on its mass-to-charge ratio.

  • GC-MS: Confirms the absence of residual solvents above the ICH limits (e.g., <5000 ppm for acetone).[2]

  • ¹H-qNMR: Determines an absolute purity of 99.3% w/w against a certified standard.

References

A Comparative Guide to the Synthesis of 2-Amino-6-chloro-4-morpholinopyridine and the Characterization of its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of highly pure and well-characterized intermediates is paramount. 2-Amino-6-chloro-4-morpholinopyridine is a key building block in the development of various therapeutic agents. However, its synthesis is not without challenges, often leading to the formation of process-related byproducts that can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of synthetic strategies for this compound with a primary focus on the identification and characterization of synthetic byproducts. By understanding the byproduct profile of different synthetic routes, researchers can make informed decisions to optimize reaction conditions, streamline purification processes, and ensure the highest quality of this critical intermediate.

Synthetic Pathways to this compound: A Comparative Analysis

The synthesis of this compound typically proceeds via nucleophilic aromatic substitution (SNAr) reactions on a polychlorinated pyridine scaffold. The regioselectivity of these reactions is a critical factor, as it dictates the formation of the desired product versus isomeric and other process-related impurities.

Route A: Sequential Amination of 2,4,6-Trichloropyridine

A common and logical approach to the synthesis of this compound involves the sequential reaction of 2,4,6-trichloropyridine with morpholine and then ammonia (or vice versa). The reactivity of the chlorine atoms on the pyridine ring generally follows the order C4 > C2/C6, due to the electronic activation provided by the ring nitrogen atoms.

Logical Flow of Route A:

TCP 2,4,6-Trichloropyridine Step1 Nucleophilic Aromatic Substitution (Morpholine) TCP->Step1 Intermediate 2,6-Dichloro-4-morpholinopyridine Step1->Intermediate Byproduct1 Isomeric Byproducts (e.g., 4-Amino-2-chloro-6-morpholinopyridine) Step1->Byproduct1 Potential side reaction Step2 Nucleophilic Aromatic Substitution (Ammonia) Intermediate->Step2 Product This compound Step2->Product Byproduct2 Disubstituted Byproducts (e.g., 2,6-Dimorpholinopyridine) Step2->Byproduct2 Potential side reaction

Caption: Synthetic pathway for Route A.

Discussion of Route A:

The primary challenge in this route is controlling the regioselectivity of the first nucleophilic substitution. While the C4 position is the most activated, reaction at the C2 or C6 position can also occur, leading to the formation of isomeric dichloromorpholinopyridine intermediates. Subsequent amination of this mixture will result in a difficult-to-separate mixture of the desired product and its isomers, such as 4-amino-2-chloro-6-morpholinopyridine.

Furthermore, the second amination step with ammonia must be carefully controlled to prevent disubstitution, where the remaining chlorine atom is also displaced by an amino group or a second morpholine molecule, leading to diamino or dimorpholino pyridine byproducts.

Route B: Amination of 2,6-Dichloro-4-aminopyridine

An alternative strategy involves starting with a commercially available or synthesized dichlorinated aminopyridine, such as 4-amino-2,6-dichloropyridine. This approach simplifies the regioselectivity challenge of the first step in Route A.

Logical Flow of Route B:

DCAP 4-Amino-2,6-dichloropyridine Step1 Nucleophilic Aromatic Substitution (Morpholine) DCAP->Step1 Product This compound Step1->Product Byproduct1 Unreacted Starting Material Step1->Byproduct1 Incomplete reaction Byproduct2 Over-reaction Product (4-Amino-2,6-dimorpholinopyridine) Step1->Byproduct2 Side reaction HPLC_Fraction Isolate Byproduct by Preparative HPLC NMR_Sample Prepare NMR Sample (in deuterated solvent) HPLC_Fraction->NMR_Sample OneD_NMR Acquire 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR Acquire 2D NMR (COSY, HMBC, HSQC) OneD_NMR->TwoD_NMR If structure is ambiguous Structure_Elucidation Elucidate Structure OneD_NMR->Structure_Elucidation TwoD_NMR->Structure_Elucidation

Efficacy Showdown: A Comparative Guide to 2-Amino-6-chloro-4-morpholinopyridine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparative analysis of the biological efficacy of 2-Amino-6-chloro-4-morpholinopyridine derivatives. As a Senior Application Scientist, my goal is to offer not just data, but a cohesive narrative grounded in scientific integrity, explaining the "why" behind the experimental choices and the implications of the results.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery

The 2-aminopyridine moiety is a cornerstone in the design of kinase inhibitors, celebrated for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The incorporation of a morpholine group often enhances aqueous solubility and metabolic stability, desirable properties for drug candidates. The chlorine atom at the 6-position provides a handle for further synthetic modification, allowing for the fine-tuning of potency and selectivity. This unique combination of features makes the this compound scaffold a "privileged structure" in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory agents.

Comparative Efficacy of Aminopyridine and Morpholine-Containing Derivatives

While a direct head-to-head comparative study of a homologous series of this compound derivatives is not extensively documented in publicly available literature, we can synthesize a comparative landscape by examining structurally related compounds from various studies. The following table collates efficacy data from different series of aminopyridine and morpholine-containing compounds, providing a valuable snapshot of their potential.

Compound ClassSpecific Derivative ExampleTarget/AssayEfficacy (IC50/EC50)Reference
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesS3 Cytotoxicity vs. PC3 (Prostate Cancer)0.1 µM[1]
2-Morpholino-4-anilinoquinolines3d Cytotoxicity vs. HepG2 (Liver Cancer)8.50 µM[2]
2-Amino-4-methylpyrido[2,3-d]pyrimidinesNot specifiedPI3Kα InhibitionPotent nM activity[3]
2-Amino-4-chloro-pyrimidine derivatives6 Cytotoxicity vs. HCT116 (Colon Cancer)89.24 µM[4]
2-Amino-4-chloro-pyrimidine derivatives6 Cytotoxicity vs. MCF7 (Breast Cancer)89.37 µM[4]
6-Amino-2,4,5-trimethylpyridin-3-ol derivatives1 FGFR4 Kinase Inhibition3.6 nM[5]

Expert Insights: The data reveals that subtle structural modifications to the aminopyridine core can lead to significant variations in biological activity. For instance, the pyridine-dicarbonitrile derivative S3 exhibits remarkable sub-micromolar cytotoxicity against the PC3 prostate cancer cell line[1]. In contrast, the quinoline-based derivative 3d shows micromolar activity against the HepG2 liver cancer cell line[2]. The high potency of the pyridin-3-ol derivative against FGFR4 kinase underscores the potential for developing highly selective inhibitors by exploring substitutions on the pyridine ring[5]. The varied efficacy across different cancer cell lines highlights the importance of broad-panel screening in early-stage drug discovery.

Key Biological Assays: Detailed Methodologies

Reproducibility is the bedrock of scientific advancement. Here, we provide detailed, step-by-step protocols for the key biological assays utilized in the evaluation of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended for background subtraction.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced in the phosphorylation reaction. A luminescent signal is generated that is proportional to the amount of ADP.

Principle: The assay is based on the enzymatic conversion of ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The intensity of the light is directly proportional to the kinase activity.[8]

Protocol:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Kinase Reaction Setup: In a white, opaque 96-well or 384-well plate, prepare a kinase reaction mixture containing the kinase of interest, its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Inhibitor Addition: Add the serially diluted compounds or DMSO (vehicle control) to the wells.

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the kinase substrate to each well. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase inhibition. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

To fully appreciate the mechanism of action of these compounds, it is crucial to understand the cellular signaling pathways they target. Many aminopyridine derivatives are designed to inhibit protein kinases, which are key regulators of cell growth, proliferation, and survival.

The PI3K/AKT/mTOR Signaling Pathway

A frequently dysregulated pathway in cancer is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. Inhibition of key kinases in this pathway is a major strategy in cancer drug discovery.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Amino-6-chloro-4- morpholinopyridine Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade, a key regulator of cell growth and survival.

Experimental Workflow for Efficacy Comparison

The systematic evaluation of novel chemical entities follows a logical progression from initial screening to in-depth characterization.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action & Selectivity synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay Hit Identification pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis selectivity Kinase Selectivity Profiling pathway_analysis->selectivity

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-6-chloro-4-morpholinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized heterocyclic compounds like 2-Amino-6-chloro-4-morpholinopyridine (CAS No: 1285603-68-0) demand a meticulous, informed approach.[1][2] This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to ensure that every step, from the laboratory bench to final disposal, is conducted with the utmost regard for personnel safety and environmental stewardship.

Hazard Assessment and Characterization

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative hazard assessment must be conducted based on the known risks of its structural analogs, particularly 2-amino-6-chloropyridine.[3][4][5][6] This compound is a chlorinated pyridine derivative containing a morpholino group. The pyridine ring, particularly when halogenated, dictates its classification as a hazardous substance requiring specialized disposal.[7][8]

The primary hazards are inferred from 2-amino-6-chloropyridine and are summarized below.[3][5] It is imperative to treat this compound as if it possesses all of these hazardous properties.

Hazard ClassificationGHS Category & CodeDescription & Causality
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed.[3][4] The pyridine and chlorinated components can be toxic when ingested.
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation.[3] Halogenated organic compounds can defat the skin and cause irritation upon contact.
Serious Eye Damage/Irritation Category 2A (H319)Causes serious eye irritation.[3][9] Direct contact can lead to significant and potentially lasting eye damage.
Specific Target Organ Toxicity (Single Exposure) Category 3 (H335)May cause respiratory irritation.[3] Inhalation of dust or aerosols can irritate the respiratory tract.

This data is extrapolated from the Safety Data Sheet for the structural analog 2-amino-6-chloropyridine.[3]

Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, it is crucial to establish a safe operating procedure. The causality behind these precautions is the prevention of exposure through inhalation, ingestion, or dermal contact.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential. The selection of specific PPE should always be confirmed by consulting your institution's Environmental Health and Safety (EHS) department and the manufacturer's glove compatibility charts.

  • Eye/Face Protection: Wear chemical safety goggles or a full-face shield conforming to NIOSH (US) or EN 166 (EU) standards.[4][7]

  • Skin Protection: A flame-retardant lab coat is required. Chemically resistant gloves, such as butyl rubber, are recommended. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[7][10]

  • Respiratory Protection: All handling of solid this compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][10]

Emergency Procedures
  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention if irritation develops.[4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound is governed by its classification as a halogenated organic compound. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste is considered hazardous.[8] Never dispose of this chemical down the drain or in regular trash.[8]

Workflow for Proper Disposal

G cluster_0 At the Bench cluster_1 Waste Container Management cluster_2 Storage & Disposal gen Step 1: Generate Waste (e.g., unused solid, reaction quench, contaminated items) assess Step 2: Characterize Waste Is it halogenated? Yes. gen->assess segregate Step 3: Segregate Waste Place in dedicated 'Halogenated Organic Waste' container. assess->segregate container Step 4: Select Container Chemically compatible (HDPE or glass), leak-proof, with screw-top cap. segregate->container label_waste Step 5: Label Container Attach 'Hazardous Waste' label immediately. container->label_waste fill_label Step 6: Complete Label - Full Chemical Name - Hazard Pictograms - Accumulation Start Date label_waste->fill_label store Step 7: Store Safely In designated Satellite Accumulation Area (SAA). Keep container closed. fill_label->store pickup Step 8: Arrange Pickup Container is full or >9 months old? Contact EHS for disposal. store->pickup ehs Step 9: Final Disposal Managed by licensed hazardous waste vendor (typically via incineration). pickup->ehs

Caption: Workflow for the proper disposal of this compound.

Waste Segregation (The "Why")

This is the most critical step in the disposal process. This compound is a halogenated organic compound due to the chlorine atom on the pyridine ring.

  • Action: Collect all waste containing this compound—including pure solid, solutions, and rinsates—in a container specifically designated for Halogenated Organic Waste .[11]

  • Causality: Halogenated and non-halogenated wastes are segregated because their disposal methods, particularly incineration, require different conditions. Mixing them can lead to the formation of dioxins and other highly toxic byproducts if not incinerated at the appropriate high temperatures. It also complicates the waste management process, increasing costs and regulatory burdens.[11] Do not mix with incompatible materials like strong acids, bases, or strong oxidizing agents.[8][10]

Containerization
  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap.[8] High-density polyethylene (HDPE) or glass containers are generally suitable.[7]

  • Causality: The container must prevent leakage and withstand the chemical nature of the waste. A secure cap prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.[8][10]

  • The label must include:

    • The words "Hazardous Waste." [8]

    • The full, unabbreviated chemical name: "Waste this compound." [8] If it is a mixture, list all constituents and their approximate percentages.

    • The specific hazards (e.g., "Toxic," "Irritant").[7]

    • The date when waste was first added to the container (the "accumulation start date").

Storage and Final Disposal
  • Action: Store the sealed waste container in a designated and secure hazardous waste accumulation area within or near the laboratory. This area should provide secondary containment to capture any potential leaks.

  • Causality: Storing waste in a designated area prevents accidental spills and unauthorized access. Secondary containment is a crucial safeguard against environmental release.

  • Final Step: Once the container is full or reaches your institution's time limit for accumulation, contact your EHS department to arrange for pickup.[7] They will manage the final disposal through a licensed hazardous waste contractor, which typically involves high-temperature incineration.[12]

Spill Management

Accidents require a prepared, calm response.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and contact your EHS department or emergency response team.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain & Absorb: Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[7][8] Do not use combustible materials like paper towels for large spills.

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[7][10] This contaminated material must be disposed of as halogenated organic waste.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

By adhering to these scientifically grounded and procedurally detailed steps, you ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, thereby protecting yourself, your colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.